Product packaging for Sulfamazone(Cat. No.:CAS No. 65761-24-2)

Sulfamazone

Cat. No.: B1207100
CAS No.: 65761-24-2
M. Wt: 560.6 g/mol
InChI Key: BGLHAKAJGYLSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl){4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino}methanesulfonic acid is a sulfonamide that is aminomethanesulfonic acid in which a hydrogen attached to the carbon has been replaced by a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group and in which a hydrogen attached to the amino group has been replaced by a p-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl group. It is a sulfonamide, an aromatic ether, a member of pyridazines, an amino sulfonic acid and a pyrazolone.
Sulfamazone is a long-acting sulfonamide antibiotic with antipyretic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N6O7S2 B1207100 Sulfamazone CAS No. 65761-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O7S2/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLHAKAJGYLSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867180
Record name alpha-(p-((6-Methoxy-3-pyridazinyl)sulfamoyl)anilino)-2,3-dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65761-24-2
Record name Sulfamazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65761-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065761242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-(p-((6-Methoxy-3-pyridazinyl)sulfamoyl)anilino)-2,3-dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFAMAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7B8U8VA9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sulfamazone in Bacterial Folate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanism by which Sulfamazone, a member of the sulfonamide class of antibiotics, inhibits bacterial growth. It focuses on the targeted disruption of the essential folate biosynthesis pathway, a cornerstone of antimicrobial therapy. This document outlines the biochemical pathway, the specific inhibitory action of the drug, quantitative measures of its efficacy, and the experimental protocols used for its characterization.

The Bacterial Folate Synthesis Pathway: A Prime Antimicrobial Target

Bacteria, unlike mammals, cannot utilize exogenous folate and must synthesize it de novo.[1][2] This metabolic pathway is crucial for the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3] The absence of this pathway in humans provides a basis for the selective toxicity of drugs that target it.[2][4]

A critical enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate.[5][6] This step is the specific target of the sulfonamide class of antibiotics, including this compound.

Folate_Synthesis_Pathway cluster_pathway Bacterial Folate Synthesis cluster_legend Legend DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF Glutamate added THF Tetrahydrofolate (THF) DHF->THF DHFR* Precursors Nucleic Acid Precursors THF->Precursors 1-C transfers l1 *DHFR: Dihydrofolate Reductase, target of Trimethoprim.

Caption: The bacterial folate biosynthesis pathway.

Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the DHPS enzyme.[1][2][3] This mechanism is rooted in the structural similarity between this compound and the enzyme's natural substrate, PABA.[1][4]

Due to this resemblance, this compound binds to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of 7,8-dihydropteroate.[3][4] This blockade of the folate pathway deprives the bacterial cell of the necessary precursors for DNA replication and protein synthesis, ultimately leading to the cessation of growth and proliferation.[2][3] This bacteriostatic, rather than bactericidal, effect is a hallmark of sulfonamides.[2][4] Studies on Streptococcus pneumoniae DHPS indicate that the primary target for sulfonamide inhibition is the enzyme-DHPP binary complex, rather than the free enzyme.[7]

Competitive_Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound PABA_N PABA DHPS_N DHPS Active Site PABA_N->DHPS_N Binds Product_N 7,8-Dihydropteroate Synthesis DHPS_N->Product_N Catalyzes PABA_I PABA DHPS_I DHPS Active Site PABA_I->DHPS_I Binding Prevented This compound This compound This compound->DHPS_I Binds & Competes Blocked Synthesis Blocked DHPS_I->Blocked

Caption: Competitive inhibition of DHPS by this compound.

Quantitative Analysis of DHPS Inhibition

The efficacy of sulfonamides as DHPS inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values are critical for comparing the potency of different drugs and for understanding resistance mechanisms. Below is a summary of inhibitory constants for representative sulfonamides and sulfones against DHPS from various microorganisms.

CompoundOrganismInhibition Constant (Ki)IC50Reference
SulfadiazineEscherichia coli2.5 µM-[8]
4,4'-Diaminodiphenylsulfone (DDS)Escherichia coli5.9 µM20 µM[8]
4-amino-4'-acetamidodiphenylsulfoneEscherichia coli-52 µM[8]
4-amino-4'-formamidodiphenylsulfoneEscherichia coli-58 µM[8]
SulfadoxinePlasmodium falciparum (Sensitive)Low Ki-[5]
SulfadoxinePlasmodium falciparum (Resistant)High Ki (up to 811-fold increase)-[5]

Experimental Protocol: DHPS Inhibition Assay

The characterization of DHPS inhibitors is commonly performed using a continuous spectrophotometric assay.[9] This method couples the DHPS reaction with the dihydrofolate reductase (DHFR) reaction, allowing for the measurement of DHPS activity by monitoring the oxidation of NADPH at 340 nm.[9]

Objective: To determine the rate of DHPS activity and assess the inhibitory potential of compounds like this compound by measuring the rate of NADPH consumption.

Materials:

  • Reagents: Tris-HCl buffer, MgCl₂, Dimethyl Sulfoxide (DMSO), purified DHPS enzyme, purified DHFR enzyme, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), para-aminobenzoic acid (PABA), NADPH.[10]

  • Equipment: UV-Vis microplate reader, 96-well UV-transparent microplates, pipettes.[10]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Tris-HCl with 5 mM MgCl₂ at pH 8.0.[10]

    • Enzyme Mix: In assay buffer, prepare a solution containing DHPS (e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL).[10]

    • Substrate Mix: In assay buffer, prepare a solution of PABA and DHPP (e.g., 10-50 µM each).[10]

    • Inhibitor Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM) and perform serial dilutions.[10]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of this compound dilutions (or DMSO for control wells) to the appropriate wells.[10]

    • Add 168 µL of the Enzyme Mix to all wells.[10]

    • Pre-incubate the plate at 37°C for 5 minutes.[10]

    • Initiate the reaction by adding 30 µL of a pre-warmed mix containing the substrates (PABA, DHPP) and the cofactor (NADPH, e.g., 150-200 µM).[10]

    • Immediately place the plate in the microplate reader (pre-set to 37°C).[10]

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The oxidation of NADPH leads to a decrease in absorbance at this wavelength.[9][10]

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.[10]

    • Determine the percent inhibition for each this compound concentration relative to the DMSO control.[10]

    • Plot percent inhibition against the logarithm of this compound concentration to determine the IC50 value.[10]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, Enzymes (DHPS, DHFR), Substrates (PABA, DHPP), NADPH A2 Add Enzyme Mix (DHPS + DHFR) P1->A2 P2 Prepare this compound Serial Dilutions in DMSO A1 Add this compound/DMSO to wells P2->A1 A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate reaction with Substrate + NADPH Mix A3->A4 A5 Monitor Absorbance at 340 nm A4->A5 D1 Calculate Reaction Rates (Slope of Abs vs. Time) A5->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [this compound] to determine IC50 D2->D3

Caption: Experimental workflow for the DHPS inhibition assay.

Conclusion

This compound operates through a well-defined and highly selective mechanism of action. By acting as a structural analog of PABA, it competitively inhibits the bacterial dihydropteroate synthase enzyme, a critical component of the folate synthesis pathway. This targeted inhibition leads to a bacteriostatic effect, halting bacterial proliferation by preventing the synthesis of essential nucleic acid precursors. The absence of this metabolic pathway in humans establishes the basis for the drug's selective toxicity. The quantitative assessment of this inhibition, through standardized protocols like the coupled spectrophotometric assay, remains fundamental to the ongoing development and optimization of sulfonamide-based antimicrobial therapies.

References

Sulfamazone: A Technical Overview of its Historical Development and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamazone is a long-acting sulfonamide antibiotic that also possesses antipyretic properties. First noted in the early 1970s, its development occurred during a period of intense research into synthetic antimicrobial agents.[1] This technical guide provides a comprehensive overview of the historical context, discovery, and scientific investigation of this compound, with a focus on its mechanism of action, and the experimental protocols typical for its era of development. Due to the limited availability of specific historical and experimental data for this compound in publicly accessible records, this guide will also draw upon the broader context of sulfonamide and pyrazolone (B3327878) derivative research from that period to provide a comprehensive understanding.

Historical Context and Discovery

The development of this compound falls within the "golden age" of antibiotic discovery, which spanned from the 1950s to the 1970s.[2][3] This era was characterized by the systematic synthesis and screening of numerous chemical compounds to identify new therapeutic agents. The sulfonamides, first discovered in the 1930s with the advent of Prontosil, were the first class of broadly effective systemic antibacterial agents and laid the groundwork for modern chemotherapy.[4][5]

By the 1970s, research had expanded to develop long-acting sulfonamides to improve dosing regimens and patient compliance. The specific discovery of this compound is not well-documented in readily available literature, a common challenge for drugs from that period that did not achieve widespread clinical use. However, its chemical structure, combining a sulfonamide moiety with a pyrazolone ring, suggests a rational drug design approach aimed at leveraging the known antibacterial activity of sulfonamides and the analgesic and antipyretic properties associated with pyrazolone derivatives like aminopyrine (B3395922) and dipyrone.[6][7][8] this compound did advance to Phase II clinical trials, indicating it showed sufficient promise in preclinical studies to warrant investigation in humans.[9]

Mechanism of Action

This compound, as a sulfonamide, is presumed to exert its antibacterial effect through the well-established mechanism of competitive inhibition of dihydropteroate (B1496061) synthase (DHPS).[5][9] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet.

Folic Acid Synthesis Pathway and Sulfonamide Inhibition

The bacterial folic acid synthesis pathway is a key target for antimicrobial agents. The process and the inhibitory action of sulfonamides can be summarized as follows:

  • PABA Utilization: Bacteria utilize para-aminobenzoic acid (PABA) as a substrate for the enzyme dihydropteroate synthase.

  • Folic Acid Synthesis: Dihydropteroate synthase catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a precursor to folic acid.

  • Competitive Inhibition: Sulfonamides, including this compound, are structural analogs of PABA. They compete with PABA for the active site of dihydropteroate synthase.

  • Bacteriostasis: By blocking the synthesis of folic acid, sulfonamides inhibit the production of nucleotides and essential amino acids, leading to the cessation of bacterial growth and replication (bacteriostasis).

The following diagram illustrates this signaling pathway:

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibitor

Mechanism of Action of this compound.

Experimental Protocols

The evaluation of a new sulfonamide antibiotic in the 1970s would have followed a series of established in vitro and in vivo experimental protocols to determine its efficacy and safety.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The primary method for assessing the in vitro efficacy of an antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium. During the 1970s, agar (B569324) and broth dilution methods were standard.

Typical Broth Dilution Protocol:

  • Preparation of Stock Solution: A stock solution of this compound would be prepared in a suitable solvent and sterilized.

  • Serial Dilutions: A series of twofold dilutions of the this compound stock solution are made in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The inoculated tubes or plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (growth).

The following diagram illustrates a typical experimental workflow for MIC determination:

MIC_Determination_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Broth Medium prep_this compound->serial_dilution inoculate Inoculate Dilutions with Bacteria serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for Turbidity and Determine MIC incubate->read_results end End read_results->end

Workflow for MIC Determination.
In Vivo Antipyretic Activity: Yeast-Induced Pyrexia Model

The antipyretic properties of this compound would have been evaluated in animal models. A common method from that era was the yeast-induced pyrexia model in rats.[10][11]

Typical Yeast-Induced Pyrexia Protocol:

  • Acclimatization: Rats are acclimatized to the experimental environment and their basal rectal temperature is recorded.

  • Induction of Pyrexia: A suspension of brewer's yeast (typically 15-20% in saline) is injected subcutaneously into the rats. This induces a febrile response, typically peaking 18-24 hours post-injection.

  • Drug Administration: Once a significant rise in rectal temperature is observed, the animals are treated with this compound at various doses, a vehicle control (e.g., saline), and a standard antipyretic drug (e.g., aspirin (B1665792) or paracetamol).

  • Temperature Monitoring: Rectal temperatures are monitored at regular intervals (e.g., every 30-60 minutes) for several hours post-treatment.

  • Evaluation: The antipyretic effect is determined by the reduction in rectal temperature compared to the control group.

The following diagram illustrates the experimental workflow for the yeast-induced pyrexia model:

Antipyretic_Activity_Workflow start Start acclimatize Acclimatize Rats and Record Basal Temperature start->acclimatize induce_fever Induce Pyrexia with Brewer's Yeast Injection acclimatize->induce_fever wait_fever Wait for Fever Development (18-24h) induce_fever->wait_fever administer_drug Administer this compound, Control, or Standard Drug wait_fever->administer_drug monitor_temp Monitor Rectal Temperature at Regular Intervals administer_drug->monitor_temp analyze Analyze Temperature Reduction Compared to Control monitor_temp->analyze end End analyze->end

Workflow for Antipyretic Activity Testing.

Quantitative Data

Antibacterial Spectrum and Efficacy

Long-acting sulfonamides developed in the mid-20th century were known for their broad spectrum of activity against Gram-positive and many Gram-negative bacteria. The table below presents typical MIC values for other sulfonamides against common pathogens, which would be representative of the expected efficacy of this compound.

BacteriumRepresentative SulfonamideTypical MIC Range (µg/mL)
Staphylococcus aureusSulfamethoxazole16 - >128
Streptococcus pneumoniaeSulfadiazine8 - 64
Escherichia coliSulfisoxazole32 - >256
Haemophilus influenzaeSulfamethoxazole4 - 32

Note: These values are illustrative and can vary significantly based on the specific strain and testing conditions.

Pharmacokinetic Properties

Long-acting sulfonamides are characterized by a longer half-life, allowing for less frequent dosing. The pyrazolone moiety in this compound might also influence its pharmacokinetic profile. The table below shows pharmacokinetic parameters for related compounds.

CompoundAnimal ModelHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)
SulfadoxineHuman100-200 h0.11-0.23 L/kg0.01-0.03 L/h/kg
SulfadimethoxineDog12-16 h0.2-0.3 L/kg0.01-0.02 L/h/kg
Aminopyrine (a pyrazolone)Human2-3 h~0.6 L/kgNot specified

Note: These values are for comparative purposes and the actual pharmacokinetic profile of this compound would require specific experimental determination.

Conclusion

This compound emerged from a pivotal era in drug discovery, representing a rational approach to combining the established antibacterial properties of sulfonamides with the potential for antipyretic effects from its pyrazolone component. While specific details of its discovery and comprehensive experimental data are not widely available in contemporary digital archives, its mechanism of action is understood to follow the classic pathway of folic acid synthesis inhibition. The experimental protocols for its evaluation would have been consistent with the standard methods for assessing antibacterial and antipyretic agents in the 1970s. This technical guide provides a framework for understanding this compound within its historical and scientific context, offering valuable insights for researchers and professionals in drug development. Further investigation into historical patents and less accessible scientific literature may yet uncover more specific details about this interesting compound.

References

Sulfamazone: A Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Identification

Sulfamazone is a complex molecule characterized by a core sulfonamide group linked to substituted aromatic and heterocyclic moieties.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonic acid[2]
CAS Number 65761-24-2[2]
Molecular Formula C23H24N6O7S2[2]
Molecular Weight 560.6 g/mol [2]
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)O[2]
InChI InChI=1S/C23H24N6O7S2/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35)[2]
InChIKey BGLHAKAJGYLSOX-UHFFFAOYSA-N[2]

Physicochemical Properties

Experimentally determined physicochemical data for this compound are scarce in publicly accessible literature. The following table summarizes computationally predicted values, which can serve as an estimation for its properties. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis for rigorous applications.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
XLogP3 1.6[2]
Topological Polar Surface Area 188 Ų[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 13[2]
Rotatable Bond Count 9[2]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial activity of this compound, like other sulfonamides, is attributed to its ability to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][4] This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in humans who obtain folic acid from their diet.[5]

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides, including this compound, are structural analogs of PABA and act as competitive inhibitors of DHPS.[6] By binding to the active site of DHPS, this compound prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to folic acid.[7][8] The subsequent depletion of folic acid and its derivatives, such as tetrahydrofolate, inhibits the synthesis of nucleic acids (DNA and RNA) and essential amino acids, ultimately leading to the cessation of bacterial growth and replication (bacteriostasis).[9][10]

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin_PP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate Dihydropterin_PP->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroic_acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids This compound This compound (PABA Analog) This compound->DHPS Competitive Inhibition

Figure 1. Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is lacking, the following sections outline general methodologies commonly employed for determining the physicochemical properties of sulfonamides. These protocols can be adapted for the characterization of this compound.

Determination of pKa by Liquid Chromatography-Mass Spectrometry (LC-MS)

The acid dissociation constant (pKa) is a critical parameter influencing the solubility, absorption, and distribution of a drug. A common method for its determination involves reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer (MS) or a UV detector.[11]

Methodology:

  • Preparation of Mobile Phases: A series of mobile phases with varying pH values are prepared using appropriate buffer systems. The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration is kept constant.

  • Chromatographic Analysis: The sulfonamide solution is injected into the HPLC system, and the retention time is measured for each mobile phase pH.

  • Data Analysis: The retention factor (k) is calculated from the retention time. A plot of log(k) versus pH is generated. The pKa value corresponds to the pH at which the compound is 50% ionized, often determined from the inflection point of the resulting sigmoidal curve.

pKa_Determination_Workflow start Start: Sulfonamide Sample prep_mobile Prepare Mobile Phases (Varying pH) start->prep_mobile hplc_ms Inject into HPLC-MS System prep_mobile->hplc_ms measure_rt Measure Retention Time (tR) at each pH hplc_ms->measure_rt calculate_k Calculate Retention Factor (k) measure_rt->calculate_k plot_data Plot log(k) vs. pH calculate_k->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka end End: pKa Value determine_pka->end

Figure 2. General workflow for pKa determination of a sulfonamide using LC-MS.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a classical approach, though chromatographic methods are also widely used.[12]

Methodology (Shake-Flask Method):

  • System Preparation: A solution of the sulfonamide is prepared in one of the two immiscible phases (n-octanol or water).

  • Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the sulfonamide in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Water solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility method is a common technique.[13][14][15]

Methodology:

  • Sample Preparation: An excess amount of the solid sulfonamide is added to a known volume of water or a relevant buffer solution in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the sulfonamide in the clear supernatant or filtrate is determined using a validated analytical method (e.g., HPLC-UV).

Conclusion

This compound is a sulfonamide antibiotic with a well-defined chemical structure and a mechanism of action centered on the inhibition of bacterial folic acid synthesis. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive summary of its known identifiers, predicted properties, and the general experimental protocols applicable for their determination. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and a deeper understanding of this antimicrobial agent. It is strongly recommended that the predicted physicochemical properties be experimentally verified for any application requiring precise quantitative data.

References

The Pharmacokinetic and Absorption Profile of Sulfamazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative pharmacokinetic data for Sulfamazone is limited. This guide provides a comprehensive overview based on the general characteristics of long-acting sulfonamides and data from structurally related compounds. The experimental protocols described are representative of methodologies used for the pharmacokinetic analysis of sulfonamides and would be applicable to the study of this compound.

Introduction

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs, characterized as a long-acting sulfonamide with antipyretic properties[1][2][3][4]. Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition disrupts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect. This technical guide outlines the expected pharmacokinetic and absorption profile of this compound, drawing upon the established knowledge of the sulfonamide drug class.

Absorption

The absorption of sulfonamides following oral administration can be variable, but they are generally well-absorbed from the gastrointestinal tract.

Oral Bioavailability

Distribution

Once absorbed, sulfonamides are widely distributed throughout the body tissues.

Protein Binding

Sulfonamides exhibit a range of binding to plasma proteins, primarily albumin. This binding is a critical determinant of the drug's distribution and availability to exert its therapeutic effect, as only the unbound fraction is pharmacologically active. The extent of protein binding can vary between different sulfonamides and across species. For example, sulfadiazine (B1682646) is approximately 80% protein-bound in humans[5]. It is crucial to determine the specific protein binding characteristics of this compound to accurately predict its distribution and design appropriate dosing schedules.

Metabolism

The biotransformation of sulfonamides occurs predominantly in the liver.

Metabolic Pathways

The primary metabolic pathways for sulfonamides include:

  • Acetylation: N4-acetylation is a major metabolic route for many sulfonamides, leading to the formation of acetylated metabolites.

  • Oxidation: Cytochrome P450 enzymes play a role in the oxidative metabolism of sulfonamides[6].

  • Glucuronide Conjugation: Conjugation with glucuronic acid is another significant pathway for the metabolism of some sulfonamides[7].

  • Aromatic Hydroxylation: Hydroxylation of the aromatic ring can also occur[7].

The relative contribution of these pathways can vary depending on the specific sulfonamide and the species being studied.

Excretion

The primary route of elimination for sulfonamides and their metabolites is through the kidneys.

Renal Excretion

Renal excretion of sulfonamides involves a combination of:

  • Glomerular Filtration: The unbound fraction of the drug is filtered at the glomerulus.

  • Tubular Secretion: Active tubular secretion can also contribute to the renal clearance of some sulfonamides[8].

The urinary pH can influence the reabsorption of sulfonamides in the renal tubules, thereby affecting their elimination half-life[9].

Pharmacokinetic Parameters (Illustrative Data from Related Sulfonamides)

Due to the lack of specific data for this compound, the following table summarizes pharmacokinetic parameters for other sulfonamides to provide a general reference.

ParameterSulfadiazine (Human)Sulfamonomethoxine (B1681783) (Cow)Sulfamethazine (Chicken)
Tmax (h) -2.75-
Cmax (µg/mL) ---
AUC (µg·h/mL) ---
Elimination Half-life (h) 8 - 17-~9
Protein Binding (%) ~80--
Route of Administration Oral/IVOral/IVOral/IV/IM
Reference [5][7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of this compound in a relevant animal model (e.g., rats, dogs) following intravenous and oral administration.

Methodology:

  • Animal Model: Healthy, adult male and female animals are used. Animals are fasted overnight before drug administration.

  • Drug Administration:

    • Intravenous (IV): A single bolus of this compound is administered via a cannulated vein (e.g., tail vein in rats).

    • Oral (PO): A single dose of this compound is administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine parameters such as Cmax, Tmax, AUC, elimination half-life (t½), volume of distribution (Vd), and clearance (CL). Bioavailability (F) is calculated by comparing the AUC from oral and IV administration.

Plasma Protein Binding Assay

Objective: To determine the extent of this compound binding to plasma proteins.

Methodology:

  • Method: Equilibrium dialysis is a commonly used method.

  • Procedure:

    • A semi-permeable membrane separates a chamber containing plasma spiked with this compound from a chamber containing a protein-free buffer.

    • The system is incubated at 37°C until equilibrium is reached.

    • The concentration of this compound is measured in both chambers.

  • Calculation: The percentage of protein binding is calculated as: [(Total concentration - Unbound concentration) / Total concentration] x 100.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general metabolic pathway for sulfonamides and a typical workflow for a pharmacokinetic study.

Sulfonamide_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation, Hydroxylation) This compound->PhaseI PhaseII Phase II Metabolism (Acetylation, Glucuronidation) This compound->PhaseII Metabolites Metabolites PhaseI->Metabolites PhaseII->Metabolites Excretion Renal Excretion Metabolites->Excretion

Caption: General metabolic pathways of sulfonamides.

PK_Workflow cluster_study In Vivo Study cluster_analysis Sample and Data Analysis DrugAdmin Drug Administration (IV and Oral) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling SampleProcessing Plasma Separation BloodSampling->SampleProcessing Bioanalysis LC-MS/MS Quantification SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Results Results PK_Analysis->Results Cmax, Tmax, AUC, t1/2, F

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

While specific pharmacokinetic data for this compound remains to be fully elucidated in publicly accessible literature, the established knowledge of the sulfonamide class provides a strong framework for predicting its absorption, distribution, metabolism, and excretion profile. This compound is expected to be a long-acting sulfonamide, likely exhibiting good oral absorption, extensive distribution, hepatic metabolism, and renal excretion. The experimental protocols outlined in this guide provide a clear path for the comprehensive in vivo and in vitro characterization of this compound's pharmacokinetic properties, which is essential for its further development and clinical application.

References

Pharmacodynamics of Sulfamazone against susceptible pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacodynamic data and detailed experimental studies specifically on Sulfamazone are limited. This guide provides a comprehensive overview of the pharmacodynamics of sulfonamides as a class, to which this compound belongs, with the understanding that the specific quantitative values and experimental findings may vary for this compound itself.

Executive Summary

This compound is a long-acting sulfonamide antibiotic.[1] Like other sulfonamides, its mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is essential for the synthesis of nucleotides and ultimately DNA, RNA, and proteins, making it a vital target for antimicrobial agents.[4][5] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit the growth and replication of susceptible bacteria rather than directly killing them.[6] This guide provides an in-depth look at the pharmacodynamic properties of sulfonamides, offering insights into their mechanism of action, susceptible pathogens, and the experimental protocols used to evaluate their efficacy.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[5][6] In the bacterial folic acid synthesis pathway, DHPS catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroate.[7] Due to their structural similarity to PABA, sulfonamides competitively bind to the active site of DHPS, thereby preventing the formation of dihydropteroate.[8] This inhibition halts the synthesis of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidine, and certain amino acids.[4] The disruption of these essential building blocks ultimately leads to the cessation of bacterial growth.[6]

Humans are not affected by this mechanism because they cannot synthesize their own folic acid and must obtain it from their diet, lacking the DHPS enzyme.[3][9] This selective toxicity is a key advantage of sulfonamide antibiotics.[8]

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduces Nucleotides Nucleotides, Amino Acids THF->Nucleotides Co-factor for synthesis of DNA_RNA DNA, RNA, Proteins Nucleotides->DNA_RNA This compound This compound This compound->DHPS Competitively Inhibits

Figure 1: Mechanism of action of this compound via competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

Spectrum of Activity and Quantitative Data

Sulfonamides generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, the emergence of resistance has limited their clinical use.[2] Susceptible pathogens may include Staphylococcus aureus, Escherichia coli, and Pneumocystis jirovecii.[1][10]

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Sulfonamides against Staphylococcus aureus

Sulfonamide DerivativeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Sulfamethoxazole (in Trimethoprim/Sulfamethoxazole)Not specifiedNot specifiedNot specified[11]
Sulfonamide Derivatives (in a study of 50 clinical isolates)32 - 512Not specifiedNot specified[12]
Novel Sulfonamide Derivatives (against 40 clinical isolates)64 - 512Not specifiedNot specified[13]
Sulfadimidine (in combination with other agents)High MIC values observedNot specifiedNot specified[14]

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Sulfonamides against Escherichia coli

Sulfonamide DerivativeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Sulfamethoxazole8 - >1024Not specifiedNot specified[15]
Sulfamethizole (against sul gene-negative strains)8 - 512128Not specified[10]
Cotrimoxazole (Trimethoprim/Sulfamethoxazole)Not specifiedNot specifiedNot specified[16]

Experimental Protocols

The evaluation of the pharmacodynamics of a sulfonamide like this compound involves a series of in vitro and in vivo experiments.

In Vitro Assays

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Principle: The activity of DHPS is measured using a coupled enzymatic reaction. The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.[17]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Typically 100 mM Tris-HCl with 5 mM MgCl₂, pH 8.0.[17]

    • Enzyme Mix: A solution containing DHPS and an excess of DHFR in the assay buffer.[17]

    • Substrate Mix: A solution containing p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) in the assay buffer.[17]

    • Cofactor Solution: NADPH in assay buffer.[17]

    • Inhibitor Stock: this compound dissolved in DMSO.[17]

  • Assay Procedure (96-well plate format):

    • Add serial dilutions of this compound to the wells.

    • Add the Enzyme Mix to all wells and pre-incubate.

    • Initiate the reaction by adding the Substrate Mix and Cofactor Solution.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.[17]

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

DHPS_Inhibition_Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer - Enzyme Mix (DHPS + DHFR) - Substrate Mix (PABA + DHPP) - NADPH - this compound dilutions start->prep plate Add this compound dilutions and Enzyme Mix to 96-well plate prep->plate incubate Pre-incubate at 37°C plate->incubate react Initiate reaction by adding Substrate Mix and NADPH incubate->react read Monitor absorbance at 340 nm over time react->read analyze Calculate reaction rates and percent inhibition read->analyze ic50 Determine IC50 value analyze->ic50 end End ic50->end

Figure 2: Experimental workflow for the Dihydropteroate Synthase (DHPS) inhibition assay.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Protocol (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus or E. coli) in a suitable broth, such as Mueller-Hinton Broth (MHB), adjusted to a 0.5 McFarland standard.[18]

  • Drug Dilution: In a 96-well microtiter plate, perform serial dilutions of this compound in MHB.[18]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).[18]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • Reading: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth. For sulfonamides, the MIC is often read at the concentration that inhibits ≥80% of growth compared to the control.[19]

In Vivo Models

Animal models are essential for evaluating the efficacy of an antibiotic in a living system.

This model is a standard for assessing the systemic efficacy of antibiotics against bacterial infections.[20][21]

Protocol:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.[21][22]

  • Inoculum Preparation: A lethal dose of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is prepared in a sterile solution like saline.[20]

  • Infection: Sepsis is induced by intraperitoneal injection of the bacterial suspension.[21]

  • Treatment: At specified time points post-infection (e.g., 1 and 6 hours), mice are treated with this compound (or vehicle control) via a relevant route of administration (e.g., oral gavage or subcutaneous injection).[21]

  • Monitoring: Animals are monitored for a set period (e.g., 7-14 days) for signs of morbidity and mortality.[21]

  • Endpoints: The primary endpoint is typically survival. The 50% effective dose (ED50), the dose that protects 50% of the animals from death, can be calculated.[23] In some studies, bacterial load in blood and organs is also assessed at different time points.[20]

Murine_Sepsis_Model_Workflow start Start prep_bacteria Prepare bacterial inoculum (e.g., MRSA) start->prep_bacteria infect Induce sepsis in mice via intraperitoneal injection prep_bacteria->infect treat Administer this compound or vehicle control at set time points infect->treat monitor Monitor mice for morbidity and mortality for 7-14 days treat->monitor endpoint Determine primary endpoint (e.g., survival, ED50) monitor->endpoint optional Optional: Assess bacterial load in blood and organs endpoint->optional end End endpoint->end optional->end

Figure 3: General workflow for a murine sepsis model to evaluate in vivo efficacy.

Downstream Effects of Folate Synthesis Inhibition

The inhibition of DHPS and the subsequent depletion of tetrahydrofolate have significant downstream consequences for bacterial cells. The lack of THF, a crucial one-carbon donor, directly impacts the synthesis of essential metabolites.[4] This leads to a state of "thymineless death" where DNA replication is halted due to the inability to produce deoxythymidine monophosphate (dTMP).[4] Furthermore, the synthesis of purines and certain amino acids like methionine is also impaired, leading to a global shutdown of cellular processes and ultimately inhibiting bacterial proliferation.[4]

Conclusion

This compound, as a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect through the competitive inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. While specific pharmacodynamic data for this compound is scarce, the well-established principles and experimental methodologies for sulfonamides provide a robust framework for its characterization. The in vitro and in vivo protocols detailed in this guide are fundamental for determining its spectrum of activity, potency, and in vivo efficacy. Further research is warranted to elucidate the specific pharmacodynamic profile of this compound against a range of clinically relevant pathogens.

References

Sulfamazone: A Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamazone is a synthetic, long-acting sulfonamide antibiotic with broad-spectrum bacteriostatic activity.[1] Like other drugs in its class, this compound acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] This inhibition prevents the synthesis of essential nucleic acids and amino acids, thereby halting bacterial growth and replication.[2][4][5] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, methodologies for its evaluation, and its molecular mechanism of action. While specific quantitative susceptibility data for this compound (CAS No. 65761-24-2) is limited in publicly accessible literature, this guide presents representative data for the sulfonamide class against key Gram-positive and Gram-negative pathogens.[2][6]

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of activity, demonstrating effectiveness against a range of common bacterial pathogens.[2] Its primary applications are against infections caused by susceptible strains of both Gram-positive and Gram-negative bacteria.

1.1. Gram-Positive Bacteria this compound is active against various Gram-positive organisms, with notable efficacy against:

  • Staphylococcus aureus : Including some strains that may be resistant to other classes of antibiotics.[2]

1.2. Gram-Negative Bacteria The compound is effective against several medically important Gram-negative bacteria, including:

  • Escherichia coli [2]

  • Klebsiella pneumoniae [2]

  • Salmonella species [2]

It is important to note that, like other sulfonamides, this compound is generally not effective against Pseudomonas aeruginosa.

Quantitative Antimicrobial Susceptibility Data

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC data for sulfonamides against key pathogens, providing a likely range of efficacy for this compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Sulfonamides against Staphylococcus aureus

Sulfonamide AgentStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
SulfamethoxazoleMethicillin-Susceptible (MSSA)16648 - 256
SulfamethoxazoleMethicillin-Resistant (MRSA)32>25616 - >512
Various DerivativesClinical IsolatesN/AN/A32 - 512[6]

Data is representative of the sulfonamide class and compiled from various antimicrobial surveillance studies. Specific MIC values for this compound may vary.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Sulfonamides against Gram-Negative Bacteria

Sulfonamide AgentOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
SulfamethoxazoleEscherichia coli32>2568 - >1024
SulfisoxazoleEscherichia coli6425616 - >512
SulfamethoxazoleKlebsiella pneumoniae64>25616 - >1024
SulfamethoxazoleSalmonella spp.12851232 - >1024

Data is representative of the sulfonamide class and compiled from various antimicrobial surveillance studies. Specific MIC values for this compound may vary.

Molecular Mechanism of Action

Sulfonamides function as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway. By competitively inhibiting DHPS, this compound blocks the conversion of PABA and dihydropteridine diphosphate (B83284) into dihydropteroate, a precursor to folic acid.[2][4] This disruption halts the production of tetrahydrofolate, a coenzyme essential for the synthesis of purines, thymidine (B127349), and certain amino acids, ultimately leading to a bacteriostatic effect.[4][5]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine diphosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Normal Reaction This compound This compound This compound->Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Synthesis Purine, Thymidine & Amino Acid Synthesis Tetrahydrofolate->Synthesis

Caption: Competitive inhibition of DHPS by this compound in the bacterial folate pathway.

Experimental Protocols

The antimicrobial activity of this compound can be quantitatively assessed using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

4.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

  • Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For sulfonamide testing, it is critical that the medium has low levels of thymidine, a compound that can interfere with the drug's action.[2] This can be achieved by using specific lots of Mueller-Hinton Broth or by adding thymidine phosphorylase.

  • Antimicrobial Dilution : Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using CAMHB. Concentrations should span the expected MIC range.

  • Inoculum Preparation : Culture the test organism on a suitable agar (B569324) plate overnight. Select several well-isolated colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation : Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation : The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) as observed with the naked eye. A growth control (no drug) and a sterility control (no bacteria) must be included.

Broth Microdilution Workflow start Start prep_media Prepare Low-Thymidine Mueller-Hinton Broth start->prep_media serial_dilute Perform Serial Dilutions of this compound in 96-Well Plate prep_media->serial_dilute inoculate Inoculate Plate with Standardized Bacteria serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Wells for Turbidity Determine MIC incubate->read_mic end End read_mic->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

4.2. Kirby-Bauer Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a drug-impregnated disk.

Methodology:

  • Media Preparation : Use Mueller-Hinton Agar (MHA) with a standardized depth (typically 4 mm). The pH should be between 7.2 and 7.4.[7]

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation : Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]

  • Disk Application : Aseptically apply a paper disk impregnated with a known concentration of this compound (or a related sulfonamide) onto the surface of the inoculated agar. Gently press the disk to ensure complete contact.

  • Incubation : Within 15 minutes of disk application, invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation : Measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk. When testing sulfonamides, slight, hazy growth within the zone may occur; this should be ignored, and the clear margin should be measured.[3] The measured zone diameter is then compared to established breakpoint criteria from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

References

Investigating the Antipyretic Properties of Sulfamazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamazone, a long-acting sulfonamide antibiotic belonging to the pyrazolone (B3327878) class of compounds, has demonstrated notable antipyretic properties.[1] This technical guide provides an in-depth exploration of the core mechanisms, experimental evaluation, and quantitative analysis of this compound's fever-reducing capabilities. The document details the presumed mechanism of action via cyclooxygenase (COX) inhibition, outlines comprehensive experimental protocols for in vivo and in vitro assessment, and presents illustrative quantitative data in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the scientific principles and methodologies involved in the investigation of this compound's antipyretic effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a complex molecule that integrates both a sulfonamide and a pyrazolone moiety, granting it a dual therapeutic profile of antibacterial and antipyretic activities.[1] While its sulfonamide component is known to inhibit bacterial dihydropteroate (B1496061) synthase, an essential enzyme in folate synthesis, its pyrazolone structure is associated with its ability to alleviate fever.[2] The pyrazolone class of drugs, which includes well-known compounds like antipyrine (B355649) and aminopyrine, has a long history of use as analgesics and antipyretics.[3][4] This guide focuses on the antipyretic aspect of this compound, providing a detailed technical overview for the scientific community.

Presumed Mechanism of Antipyretic Action

The antipyretic effect of pyrazolone derivatives is predominantly attributed to their inhibition of cyclooxygenase (COX) enzymes.[5] Fever is a physiological response to inflammatory stimuli, mediated by the production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), in the hypothalamus. PGE2, in turn, elevates the hypothalamic set-point for body temperature. By inhibiting COX enzymes, this compound is thought to decrease the synthesis of PGE2, thereby restoring the normal thermoregulatory set-point and reducing fever.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Hypothalamus Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Metabolism PGE2 Prostaglandin E2 (PGE2) COX1_COX2->PGE2 Synthesis Thermoregulatory_Center Thermoregulatory Center PGE2->Thermoregulatory_Center Acts on This compound This compound This compound->COX1_COX2 Inhibits Elevated_Setpoint Elevated Temperature Set-point Thermoregulatory_Center->Elevated_Setpoint Alters Fever Fever Elevated_Setpoint->Fever Induces

Figure 1: Proposed Signaling Pathway for this compound's Antipyretic Action.

Experimental Protocols

The evaluation of this compound's antipyretic properties would involve both in vivo and in vitro experimental models. The following are detailed, standardized protocols representative of those used in the pharmacological assessment of antipyretic agents.

In Vivo Model: Brewer's Yeast-Induced Pyrexia in Rats

This model is a widely accepted method for inducing a pathogenic fever in laboratory animals to screen for antipyretic activity.

3.1.1 Materials and Reagents

  • Male Wistar rats (150-200g)

  • Brewer's yeast (Saccharomyces cerevisiae)

  • Sterile 0.9% saline solution

  • This compound (test drug)

  • Paracetamol or Aspirin (standard drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Digital rectal thermometer

3.1.2 Procedure

  • Acclimatize rats to laboratory conditions for at least one week.

  • Record the basal rectal temperature of each rat.

  • Prepare a 15% w/v suspension of Brewer's yeast in sterile saline.

  • Induce pyrexia by subcutaneous injection of the Brewer's yeast suspension (10 ml/kg) into the rat's dorsum.

  • After 18 hours, record the rectal temperature again to confirm the induction of fever (an increase of at least 0.5°C).

  • Divide the febrile rats into groups: control (vehicle), standard (Paracetamol/Aspirin), and test groups (different doses of this compound).

  • Administer the respective treatments orally or intraperitoneally.

  • Record rectal temperatures at 1, 2, 3, 4, and 5 hours post-treatment.

G Start Acclimatize Rats Basal_Temp Record Basal Rectal Temperature Start->Basal_Temp Induce_Fever Inject Brewer's Yeast (15% w/v, 10 ml/kg, s.c.) Basal_Temp->Induce_Fever Wait_18h Wait 18 hours Induce_Fever->Wait_18h Confirm_Fever Confirm Fever (Rectal Temperature) Wait_18h->Confirm_Fever Group_Animals Group Febrile Rats (Control, Standard, Test) Confirm_Fever->Group_Animals Administer_Treatment Administer Treatments (Vehicle, Standard, this compound) Group_Animals->Administer_Treatment Measure_Temp Measure Rectal Temperature (hourly for 5 hours) Administer_Treatment->Measure_Temp End Data Analysis Measure_Temp->End

Figure 2: Experimental Workflow for Yeast-Induced Pyrexia Model.
In Vitro Model: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the activity of COX isoenzymes.

3.2.1 Materials and Reagents

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • This compound (test inhibitor)

  • Indomethacin or Celecoxib (standard inhibitors)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

3.2.2 Procedure

  • Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Prepare a range of concentrations for the test inhibitor (this compound) and standard inhibitors.

  • In a 96-well plate, add the enzyme, assay buffer, and either the test inhibitor, standard inhibitor, or vehicle (for control).

  • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a specific time (e.g., 10 minutes) at the same temperature.

  • Stop the reaction and measure the product formation (e.g., prostaglandin) using a colorimetric or fluorometric probe and a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

G Start Prepare Reagents (Enzymes, Substrate, Inhibitors) Plate_Setup Plate Enzyme, Buffer, and Inhibitors/Vehicle Start->Plate_Setup Pre_incubation Pre-incubate Plate Plate_Setup->Pre_incubation Add_Substrate Add Arachidonic Acid to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate for Reaction Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Product Measure Product Formation (Plate Reader) Stop_Reaction->Measure_Product Calculate_IC50 Calculate % Inhibition and IC50 Values Measure_Product->Calculate_IC50

Figure 3: Workflow for In Vitro COX Inhibition Assay.

Quantitative Data Summary

While specific experimental data for this compound is not widely available in the public domain, the following tables present illustrative data based on the expected performance of a pyrazolone-based antipyretic agent.

Table 1: Illustrative In Vivo Antipyretic Activity of this compound in Yeast-Induced Pyrexia in Rats

Treatment GroupDose (mg/kg)Mean Rectal Temperature (°C) ± SEM% Reduction in Pyrexia (at 3h)
Control (Vehicle) -39.2 ± 0.2-
Paracetamol (Standard) 15037.5 ± 0.185
This compound 5038.4 ± 0.240
This compound 10037.9 ± 0.165
This compound 20037.6 ± 0.180

Table 2: Illustrative In Vitro COX Inhibition Profile of this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Indomethacin (Non-selective) 0.10.90.11
Celecoxib (COX-2 Selective) 150.04375
This compound 51.53.33

Conclusion

This compound's chemical structure, incorporating a pyrazolone ring, strongly suggests that its antipyretic properties arise from the inhibition of cyclooxygenase enzymes, a mechanism shared by many non-steroidal anti-inflammatory drugs. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these properties. Although specific quantitative data for this compound remains limited in publicly accessible literature, the illustrative data presented herein, based on the known pharmacology of its chemical class, provides a reasonable expectation of its efficacy. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound as an antipyretic agent. This technical guide serves as a foundational resource for such future investigations.

References

Sulfamazone's Inhibition of Microbial Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamazone, a member of the sulfonamide class of antibiotics, exerts its antimicrobial effect by targeting a crucial metabolic pathway in microorganisms: the de novo synthesis of folic acid. This technical guide delineates the mechanism of action of this compound, focusing on the inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). While specific quantitative inhibitory data for this compound is limited in publicly accessible literature, this document provides contextual quantitative data from closely related sulfonamides to offer a comparative perspective on its potential efficacy. Detailed experimental protocols for assessing the inhibition of DHPS and determining minimum inhibitory concentrations are provided, alongside visualizations of the pertinent biochemical pathway and experimental workflows to support further research and drug development efforts.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and have been instrumental in treating bacterial infections.[1] Their mechanism of action relies on the principle of competitive antagonism, targeting a metabolic pathway essential for microbial proliferation but absent in humans.[2][3][4] this compound is a long-acting sulfonamide antibiotic with antipyretic properties.[2][5] Like other sulfonamides, it is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway.[6]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Microorganisms, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2][4] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3] Consequently, the inhibition of this pathway leads to a bacteriostatic effect, halting microbial growth and replication.[4]

The primary target of this compound and other sulfonamides is the enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[4] Due to its structural similarity to PABA, this compound competitively inhibits DHPS by binding to the enzyme's active site, thereby preventing the formation of 7,8-dihydropteroate and halting the folic acid synthesis pathway.[3][6]

Visualizing the Folic Acid Synthesis Pathway

The following diagram illustrates the microbial folic acid synthesis pathway and the point of inhibition by this compound.

Folic_Acid_Pathway cluster_pathway Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound GTP Guanosine Triphosphate (GTP) DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate + Glutamate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors One-Carbon Metabolism This compound This compound This compound->DHPS Competitive Inhibition

Figure 1: Microbial Folic Acid Synthesis Pathway and this compound's Site of Action.

Quantitative Data on Dihydropteroate Synthase Inhibition

SulfonamideMicroorganismAssay TypeIC50 (µM)Ki (µM)Reference
SulfadiazineEscherichia coliEnzyme Inhibition-2.5[8]
SulfamethoxazolePneumocystis cariniiEnzyme Inhibition1.8-[7]
DapsoneEscherichia coliEnzyme Inhibition205.9[8]
SulfanilamidePneumocystis cariniiEnzyme Inhibition11.0-[7]
Multiple SulfonamidesStreptococcus suisMIC>32 (MIC50)-[9]
Multiple SulfonamidesBordetella bronchisepticaMIC0.5 - 8 (MIC50)-[9]
Multiple SulfonamidesPasteurella multocidaMIC2 - 32 (MIC50)-[9]

Note: The presented data should be interpreted as representative of the sulfonamide class. The actual inhibitory potency of this compound may vary.

Experimental Protocols

To facilitate further research on this compound and other DHPS inhibitors, detailed protocols for key assays are provided below.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a compound against DHPS.

Principle: The activity of DHPS is measured using a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant DHPS from the microorganism of interest

  • Recombinant DHFR

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • NADPH

  • This compound or other test compounds

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Reagent Preparation:

    • Prepare a substrate solution containing PABA and DHPPP in the assay buffer.

    • Prepare an enzyme mixture containing DHPS and an excess of DHFR in the assay buffer.

    • Prepare a cofactor solution of NADPH in the assay buffer.

  • Assay Execution (96-well plate format): a. Add 2 µL of the serially diluted this compound (or solvent control) to the appropriate wells. b. Add 178 µL of a master mix containing the assay buffer, enzyme mixture, and NADPH solution to each well. c. Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding 20 µL of the pre-warmed substrate solution to all wells. e. Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration relative to the solvent control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHPS_Assay_Workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep plate_setup Add Compound and Reagent Mix to 96-well Plate compound_prep->plate_setup reagent_prep Prepare Reagent Mixes (Enzymes, Substrates, Cofactor) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 5 minutes plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate Addition pre_incubation->reaction_start read_absorbance Monitor Absorbance at 340 nm reaction_start->read_absorbance data_analysis Calculate Reaction Velocities and % Inhibition read_absorbance->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Figure 2: Experimental Workflow for the DHPS Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and perform two-fold serial dilutions in the growth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound at which there is no visible growth.

Conclusion

This compound, as a sulfonamide antibiotic, inhibits the growth of microorganisms by competitively inhibiting dihydropteroate synthase, a key enzyme in the essential folic acid synthesis pathway. While specific quantitative data for this compound remains elusive in the reviewed literature, the provided information on related sulfonamides and detailed experimental protocols offer a solid foundation for future research. Further studies are warranted to determine the specific inhibitory constants of this compound against a range of pathogenic microorganisms to better understand its therapeutic potential. The methodologies and pathway information presented in this guide are intended to support and facilitate these research endeavors.

References

Molecular Docking of Sulfamazone with Dihydropteroate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles, protocols, and analysis of molecular docking studies, specifically focusing on the interaction between the sulfonamide antibiotic, Sulfamazone, and its target enzyme, dihydropteroate (B1496061) synthase (DHPS). Sulfonamides function as competitive inhibitors of DHPS, a crucial enzyme in the bacterial folate biosynthesis pathway, by mimicking the natural substrate, p-aminobenzoic acid (pABA).[1][2] Understanding the molecular interactions between this compound and DHPS is paramount for elucidating its mechanism of action and for the rational design of novel, more potent inhibitors to combat antimicrobial resistance. This document outlines a detailed in-silico methodology for performing such a study, from protein and ligand preparation to the analysis of binding modes and energies. While specific experimental data for this compound is limited in the current literature, this guide presents a robust, generalized protocol and illustrative data based on studies of structurally similar sulfonamides.

Introduction: The Folate Pathway and DHPS Inhibition

Bacteria, unlike mammals who obtain folate from their diet, must synthesize this essential vitamin de novo.[3] Folate is a critical precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[4] The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate, a key step in this pathway.[1][3]

Sulfonamide drugs, including this compound, are structural analogs of pABA.[2] They act as competitive inhibitors by binding to the pABA-binding site on DHPS, thereby blocking the synthesis of dihydropteroate and halting bacterial growth and replication.[1][3][4] The rise of sulfonamide resistance, often due to mutations in the DHPS gene that reduce the binding affinity of these drugs, necessitates detailed structural and energetic studies to inform the development of new antibacterial agents.[3] Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction, providing invaluable insights at the molecular level.[5]

Molecular Docking Workflow

The process of molecular docking involves a series of computational steps designed to predict the binding pose and affinity of a ligand to a protein.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (DHPS) Grid Grid Box Generation Receptor->Grid Ligand Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis Pose & Energy Analysis Docking->Analysis Visualization Visualization of Interactions Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a molecular docking study of this compound with DHPS, primarily using the widely-accepted and accessible software AutoDock Vina.[5]

Required Software and Tools
ToolPurposeSource
RCSB Protein Data Bank Source for 3D protein structuresrcsb.org
PubChem / ZINC Database Source for 3D ligand structuresNCBI / UCSF
PyMOL / UCSF Chimera Molecular visualization, protein preparationFreely available for academic use
AutoDock Tools (MGLTools) Preparation of PDBQT files, grid box definitionThe Scripps Research Institute
AutoDock Vina Core molecular docking engineThe Scripps Research Institute
Protocol 1: Receptor Preparation (DHPS)
  • Obtain Protein Structure: Download the 3D crystal structure of DHPS from a bacterium such as Staphylococcus aureus (PDB ID: 1AD4) or Escherichia coli (PDB ID: 1AJ0) from the RCSB Protein Data Bank in PDB format.[5][6]

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all water molecules (HOH), co-crystallized ligands, ions, and any non-essential heteroatoms from the structure to ensure they do not interfere with the docking process.[5][6]

  • Prepare for AutoDock:

    • Open the cleaned PDB file in AutoDock Tools (ADT).

    • Add polar hydrogen atoms to the protein structure.

    • Compute and assign Gasteiger partial charges, which are crucial for calculating electrostatic interactions.

    • Merge non-polar hydrogens.

    • Save the prepared receptor file in PDBQT format. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[5]

Protocol 2: Ligand Preparation (this compound)
  • Obtain Ligand Structure: Obtain the 3D structure of this compound from a chemical database like PubChem.

  • Energy Minimization: The initial 3D structure should be energy minimized using a force field (e.g., MMFF94x) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or UCSF Chimera.[7]

  • Prepare for AutoDock:

    • Open the energy-minimized ligand file in AutoDock Tools (ADT).

    • Ensure all hydrogen atoms are present and assign Gasteiger charges.

    • Detect and define the rotatable bonds (torsions) to allow for ligand flexibility during the docking simulation.[5]

    • Save the prepared ligand in PDBQT format.[5]

Protocol 3: Grid Box Generation and Docking Execution
  • Define the Binding Site: The active site of DHPS is the pABA binding pocket. This site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature identifying key active site residues.[2][5]

  • Generate Grid Box: In AutoDock Tools, define a grid box that encompasses the entire active site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[8][9][10] For DHPS, the grid box should be centered on the key residues of the pABA binding pocket.

  • Configure Docking Parameters: Create a configuration file for AutoDock Vina specifying the paths to the prepared receptor (DHPS.pdbqt) and ligand (this compound.pdbqt) files, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a higher value increases computational time but also the thoroughness of the conformational search).

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and output a file containing the predicted binding poses of this compound, ranked by their binding affinity scores.[11][12]

Data Presentation and Analysis

Binding Affinity and Interactions

The primary result from molecular docking is the binding affinity, typically expressed in kcal/mol, which estimates the free energy of binding. A more negative value indicates a stronger and more favorable interaction. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are also identified.

Illustrative Docking Results for this compound with S. aureus DHPS (PDB: 1AD4)

Note: The following data is illustrative and based on typical values observed for other sulfonamides. Specific experimental or computational validation for this compound is required.

LigandBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound -7.8Arg63, Ser219, Lys221Phe28, Pro64, Phe190
p-Aminobenzoic Acid (pABA) -6.2Arg63, Ser219, Arg255Phe28, Pro64
Sulfamethoxazole (Reference) -7.5Arg63, Ser219, Lys221Phe28, Pro64, Phe190

This illustrative data suggests that this compound may have a stronger binding affinity for DHPS than the natural substrate pABA, which is consistent with its role as a competitive inhibitor. The interactions with key residues like Arg63 and Ser219 are critical for anchoring the sulfonamide within the active site.[2][13]

Visualization of Binding Mode

The predicted binding poses should be visually inspected using molecular graphics software. This allows for a qualitative assessment of the docking results and a detailed analysis of the intermolecular interactions.

Mechanism of DHPS Inhibition by Sulfonamides

The molecular docking results provide a structural basis for the mechanism of competitive inhibition.

G cluster_pathway Bacterial Folate Synthesis cluster_inhibition Competitive Inhibition DHPS DHPS Enzyme Product Dihydropteroate DHPS->Product Catalysis NoProduct Synthesis Blocked DHPS->NoProduct pABA pABA (Substrate) pABA->DHPS This compound This compound This compound->DHPS Binds to Active Site

Caption: Competitive inhibition of DHPS by this compound.

This compound, due to its structural similarity to pABA, occupies the same active site on the DHPS enzyme.[2] This binding event prevents the natural substrate, pABA, from accessing the active site, thereby inhibiting the catalytic reaction and blocking the folate synthesis pathway.[1][3] The strength of this inhibition is directly related to the binding affinity of the sulfonamide to the enzyme.

Conclusion and Future Directions

Molecular docking is an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict and analyze ligand-protein interactions. This guide provides a detailed protocol for studying the interaction of this compound with its target, DHPS. The illustrative results highlight the potential for this compound to act as a potent competitive inhibitor.

Future work should focus on performing these computational studies with subsequent in-vitro validation to determine the actual binding affinity and inhibitory concentration (IC50) of this compound. Furthermore, these in-silico techniques can be employed to screen large libraries of compounds for novel DHPS inhibitors and to study the molecular basis of resistance-conferring mutations, ultimately aiding in the development of the next generation of antimicrobial agents.

References

Synthesis and Characterization of Novel Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research specifically on the synthesis of novel derivatives of Sulfamazone, this guide provides a comprehensive overview of the synthesis and characterization of novel sulfonamide derivatives in general. The methodologies, data, and workflows presented are based on closely related and structurally similar sulfonamides, such as sulfamethoxazole (B1682508) and sulfadiazine, and serve as a representative guide for researchers, scientists, and drug development professionals in the field.

Introduction

Sulfonamides are a cornerstone class of synthetic antimicrobial agents that have been in clinical use for decades.[1][2] Their mechanism of action typically involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] The continued emergence of drug-resistant pathogens necessitates the development of novel sulfonamide derivatives with improved efficacy, broader spectrum of activity, and reduced side effects. This technical guide outlines the common strategies for the synthesis of novel sulfonamide derivatives, their characterization using various analytical techniques, and the evaluation of their biological activities.

General Synthesis Strategies

The synthesis of novel sulfonamide derivatives often involves the modification of the amino group (N1) or the sulfonamide nitrogen (N4) of a parent sulfonamide molecule. A common approach is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3]

Synthesis of Novel Sulfonamide Derivatives

A general synthetic route involves the reaction of an amino group-containing drug, such as sulfamethoxazole or sulfanilamide, with a carbonyl compound like benzoyl chloride or phthalic acid in a basic medium to generate a series of sulfonamide derivatives.[4] Microwave-assisted synthesis has been shown to provide higher yields in shorter reaction times compared to conventional heating methods.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Parent_Sulfonamide Parent Sulfonamide (e.g., Sulfamethoxazole) Reaction_Step Reaction in Solvent with Base/Catalyst Parent_Sulfonamide->Reaction_Step Reagent Modifying Reagent (e.g., Acyl Chloride, Aldehyde) Reagent->Reaction_Step Workup Quenching, Extraction, Washing Reaction_Step->Workup Reaction Completion Purification Crystallization or Chromatography Workup->Purification Final_Product Novel Sulfonamide Derivative Purification->Final_Product

Characterization of Novel Derivatives

The structural elucidation of newly synthesized sulfonamide derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic and Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure of the synthesized compounds.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H, S=O, and C=O bonds.[2]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the derivatives and to confirm their elemental composition.[2]

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the synthesized compound, which is compared with the calculated theoretical values.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized derivatives.[1]

Data Presentation

The quantitative data for a series of newly synthesized sulfonamide derivatives are summarized in the tables below.

Physicochemical and Spectroscopic Data
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)
1A C16H17ClN2O3S368.83110-112750.85 (t, 3H), 1.55 (m, 2H), 3.20 (t, 2H), 7.30-7.80 (m, 8H)13.5, 21.5, 45.2, 127.5, 128.8, 129.5, 135.2, 138.5, 144.1, 168.23250 (N-H), 1680 (C=O), 1340, 1160 (SO2)
1B C13H12N2O3S276.31145-147822.40 (s, 3H), 6.80-7.70 (m, 8H), 9.50 (s, 1H), 10.20 (s, 1H)21.5, 116.2, 119.5, 122.8, 125.6, 127.1, 129.8, 135.8, 143.9, 148.53300 (O-H), 3200 (N-H), 1330, 1150 (SO2)
1C C13H11N3O4S321.31160-162882.45 (s, 3H), 7.20-8.20 (m, 8H), 10.80 (s, 1H)21.6, 125.2, 126.5, 127.3, 130.1, 133.8, 136.2, 137.5, 144.5, 145.13280 (N-H), 1520 (NO2), 1350, 1170 (SO2)

Data is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.[5]

Biological Activity Data

The in vitro antimicrobial activity of the synthesized derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Compound IDE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)B. licheniformis (MIC, µg/mL)
1A >250>250>250100
1B 100>250250>250
1C 50>250>250100
Sulfamethoxazole 643212864

Data is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.[5]

Experimental Protocols

General Procedure for Synthesis of Sulfonamide Derivatives

To a solution of the parent sulfonamide (1 mmol) in a suitable solvent (e.g., pyridine, DMF, or aqueous base) at 0 °C, the corresponding sulfonyl chloride or acyl chloride (1.1 mmol) is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-24 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography.[2][3]

Antimicrobial Activity Assay (Broth Microdilution Method)

The MIC values of the synthesized compounds are determined using the broth microdilution method. A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth). Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 105 CFU/mL). The plates are incubated at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Signaling Pathways and Structure-Activity Relationships

The primary mechanism of action of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), which is a key enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

Folate_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent sulfonamide derivatives.[1] The antibacterial activity of sulfonamides is influenced by the physicochemical properties of the substituents, such as their electronic and hydrophobic characteristics.[1] Generally, the pKa of the sulfonamide is a critical factor, with optimal activity often observed when the pKa is in the range of 6.0-8.0.[1]

Conclusion

The synthesis and characterization of novel sulfonamide derivatives remain a vital area of research in the quest for new and effective antimicrobial agents. This guide provides a foundational framework for the synthesis, purification, characterization, and biological evaluation of these compounds. The presented workflows and methodologies, while based on general sulfonamide chemistry, offer a solid starting point for researchers interested in exploring the derivatization of specific sulfonamides like this compound. Future work should focus on the design and synthesis of derivatives with novel mechanisms of action to combat the growing threat of antimicrobial resistance.

References

The Structure-Activity Relationship of Sulfamazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamazone is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs, additionally possessing antipyretic properties.[1] Like other sulfonamides, its therapeutic effect stems from the inhibition of folic acid synthesis in prokaryotic cells, a pathway essential for their growth and replication.[2] This document provides an in-depth technical guide to the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, relevant experimental protocols, and the molecular features governing its biological activity.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary antibacterial action of this compound, and sulfonamides in general, is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS).[3][4][5][6][7] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a crucial precursor in the folic acid biosynthesis pathway.[3][7] By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of folic acid.[3] The depletion of folic acid precursors inhibits the synthesis of nucleotides and certain amino acids, ultimately leading to a bacteriostatic effect, where bacterial growth and multiplication are halted.[2][5] Eukaryotic cells, including human cells, are not affected as they obtain folic acid from dietary sources, making this pathway an excellent target for selective toxicity.[2]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides AminoAcids Amino Acid Synthesis Tetrahydrofolate->AminoAcids This compound This compound This compound->DHPS Competitive Inhibition SAR_this compound This compound This compound Core Structure Pyrazolone Pyrazolone Moiety This compound->Pyrazolone Modulates Pharmacokinetics Sulfonamide Sulfonamide Core (-SO2NH-) This compound->Sulfonamide Essential for DHPS Binding Methoxypyridazine Methoxypyridazine Ring This compound->Methoxypyridazine Influences Potency & pKa Activity Antibacterial Activity Pyrazolone->Activity Sulfonamide->Activity Methoxypyridazine->Activity MIC_Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of this compound Start->SerialDilution Inoculate Inoculate Microtiter Plate Wells PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Read Results Visually or with a Plate Reader Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End Synthesis_Workflow Start Start Reactants 4-Aminoantipyrine + Sulfonyl Chloride Derivative Start->Reactants Reaction Condensation Reaction (e.g., in Pyridine/Benzene) Reactants->Reaction Workup Reaction Work-up (Acidification, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization This compound This compound Characterization->this compound End End This compound->End

References

In Vitro Evaluation of Sulfamazone's Antibacterial Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Sulfamazone, a long-acting sulfonamide antibiotic.[1][2] It details the compound's mechanism of action, spectrum of activity, and standardized experimental protocols for assessing its antibacterial efficacy.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[3][4] Bacteria must synthesize their own folic acid, an essential nutrient for the production of nucleotides (purines and pyrimidines) and ultimately, DNA and RNA synthesis.[4][5]

The primary target of sulfonamides is the enzyme dihydropteroate (B1496061) synthase (DHPS).[5][6][7] this compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[3][4] Due to this structural similarity, this compound competes with PABA for the active site of the DHPS enzyme.[5][8] This competitive inhibition blocks the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroic acid, a crucial step in the folic acid pathway. The resulting disruption of folic acid synthesis halts bacterial growth and replication.[4][9] Mammalian cells are not affected by this mechanism because they obtain folic acid from their diet and do not possess the DHPS enzyme.[7][8]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action of this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid + Glutamate Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Nucleotides Purines & Pyrimidines (for DNA/RNA Synthesis) Tetrahydrofolic_Acid->Nucleotides This compound This compound (PABA Analog) Inhibition Competitive Inhibition This compound->Inhibition Inhibition->DHPS cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A Prepare 2-fold serial dilutions of this compound in a 96-well plate D Inoculate each well of the plate with bacterial suspension A->D B Standardize bacterial inoculum to 0.5 McFarland (~1-2 x 10^8 CFU/mL) C Dilute inoculum to final ~5 x 10^5 CFU/mL B->C C->D E Incubate plate at 37°C for 16-20 hours D->E F Visually inspect wells for turbidity (growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

References

Methodological & Application

Application Note: Quantification of Sulfamazone in Animal Tissues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfamazone is a sulfonamide antibiotic used in veterinary medicine. Monitoring its residual levels in animal tissues is crucial for ensuring food safety, adhering to regulatory limits, and conducting pharmacokinetic studies in drug development. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the quantification of drug residues in complex biological matrices.[1][2][3] This document provides a detailed protocol for the extraction and quantification of this compound in various animal tissues.

Principle: The method involves the extraction of this compound from homogenized tissue using a protein precipitation and liquid extraction technique with acetonitrile (B52724).[1][4] Following extraction and cleanup, the sample extract is injected into an HPLC system for chromatographic separation. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[3][5][6] An internal standard can be used to correct for matrix effects and variations in extraction recovery.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290)[1]

    • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source (e.g., Agilent 6460)[1]

    • Tissue homogenizer

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • Micropipettes

    • Syringe filters (0.2 µm)

    • HPLC column: Reversed-phase C18 column (e.g., ODS-EP 5 µm, 100 x 2.1 mm)[1]

  • Reagents:

    • This compound analytical standard

    • Internal Standard (IS), e.g., Sulfadoxine-d3[7]

    • Acetonitrile (HPLC or LC-MS grade)[1]

    • Water (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)[1]

    • Methanol (HPLC grade)[1]

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.[1] Store at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of mobile phase or acetonitrile/water to create calibration standards ranging from approximately 1 to 500 ng/mL.[8]

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (e.g., Sulfadoxine-d3) in methanol.

Sample Preparation: Tissue Extraction

This protocol is a general procedure and may require optimization for specific tissue types. A common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or a modification thereof.[4]

  • Homogenization: Weigh 2-5 g of the tissue sample (e.g., muscle, liver, kidney) and homogenize it.[1][9]

  • Extraction:

    • Place the homogenized tissue into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[8]

    • Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.[8]

    • For improved extraction, extraction salts like magnesium sulfate (B86663) and sodium chloride may be added (QuEChERS method).[8]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins and separate the acetonitrile layer.[1][8]

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the supernatant (acetonitrile extract) to a dSPE tube containing a cleanup sorbent (e.g., C18 powder and PSA).[4]

    • Vortex for 2-5 minutes.

    • Centrifuge again to pellet the sorbent material.

  • Final Preparation:

    • Collect the cleaned supernatant.

    • Filter the extract through a 0.2 µm syringe filter into an autosampler vial for analysis.[8]

HPLC-MS/MS Analysis
  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., ODS-EP 5 µm, 100 x 2.1 mm)[1]

    • Mobile Phase A: 0.1% Formic Acid in Water[1]

    • Mobile Phase B: Acetonitrile[1]

    • Flow Rate: 0.3 - 0.5 mL/min[1][8]

    • Column Temperature: 40°C[8]

    • Injection Volume: 1-5 µL

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions: At least two transitions (one for quantification, one for qualification) should be monitored for both the analyte and the internal standard to ensure identity confirmation.[3][5] The specific precursor and product ions, as well as collision energies, must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

Table 1: HPLC-MS/MS Method Parameters
ParameterSetting
HPLC System Agilent 1290 or equivalent[1]
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent[1]
Column C18 Reversed-Phase, 5 µm, 100 x 2.1mm[1]
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile[1]
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive[5]
Monitoring Multiple Reaction Monitoring (MRM)
Table 2: Example MRM Transitions for Sulfonamides

Note: These are representative transitions for common sulfonamides. Specific transitions for this compound must be empirically determined.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Sulfadiazine251.0156.092.015 / 35
Sulfamethazine279.1186.1124.117 / 25
Sulfamethoxazole254.0156.0108.015 / 20
This compound TBDTBDTBDTBD
Table 3: Method Validation Parameters for Sulfonamide Analysis in Tissues

This table summarizes typical performance data from validated methods for sulfonamides in animal tissues.

ParameterTypical ValueReference
Linearity (r²) > 0.99[4]
Recovery 80 - 110%[4][7]
Precision (%RSD) < 15%[7]
Limit of Detection (LOD) 2 - 4 ng/g[7]
Limit of Quantification (LOQ) 8 - 12 ng/g[7]

Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

HPLCMSMS_Workflow HPLC-MS/MS Workflow for this compound in Tissues cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Tissue Sample Collection (Muscle, Liver, etc.) Homogenize 2. Homogenization (2-5g tissue) Sample->Homogenize Extract 3. Extraction (Acetonitrile) Homogenize->Extract Centrifuge1 4. Centrifugation (4000 rpm, 10 min) Extract->Centrifuge1 Cleanup 5. Supernatant Cleanup (dSPE with C18/PSA) Centrifuge1->Cleanup Centrifuge2 6. Centrifugation Cleanup->Centrifuge2 Filter 7. Filtration (0.2 µm filter) Centrifuge2->Filter HPLC 8. HPLC Separation (C18 Reversed-Phase) Filter->HPLC MSMS 9. MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Quantify 10. Data Quantification (Calibration Curve) MSMS->Quantify Report 11. Final Report (Concentration in ng/g) Quantify->Report

Caption: Experimental workflow for tissue sample preparation and HPLC-MS/MS analysis.

References

Application Note: Determination of Sulfamazone Concentration in Plasma Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamazone is a long-acting sulfonamide antibiotic with antipyretic properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the determination of this compound concentration in plasma samples using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer.

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma via protein precipitation with acetonitrile (B52724). The supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reverse-phase C18 column. Quantification is performed using electrospray ionization in positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Sulfamethoxypyridazine (or other suitable sulfonamide as internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Spiked Calibration and QC Samples: Spike drug-free plasma with the working standard solutions to obtain calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • To a 100 µL aliquot of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 561.1156.120035
This compound (Qualifier) 561.192.120045
Sulfamethoxypyridazine (IS) 281.1156.120030

Note: The precursor ion for this compound is the protonated molecule [M+H]⁺ (C₂₃H₂₄N₆O₇S₂ + H⁺, exact mass ≈ 561.12). The product ions are proposed based on the common fragmentation of the sulfonamide core structure, which is analogous to other sulfonamides like sulfamethoxypyridazine.

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), accuracy, precision, recovery, and stability.

Table 3: Method Validation Summary (Hypothetical Data Based on Analogs)

ParameterResult
Linearity Range 5 - 1000 ng/mL (r² > 0.99)
Limit of Quantification (LOQ) 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal
Extraction Recovery > 85%

Experimental Workflow Diagram

Workflow Experimental Workflow for this compound Quantification in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Report Report Concentration Quantification->Report Logical_Relationship Logical Flow of this compound Analysis start Start: Plasma Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (Reverse Phase) sample_prep->lc_separation ionization Ionization (ESI+) lc_separation->ionization mass_analysis Mass Analysis (MRM) ionization->mass_analysis data_acquisition Data Acquisition mass_analysis->data_acquisition quantification Quantification data_acquisition->quantification end_node End: Concentration Result quantification->end_node

Application of Sulfamazone in Experimental Veterinary Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamazone is a long-acting sulfonamide antibiotic.[1] Sulfonamides as a class are synthetic antimicrobial agents that function as competitive antagonists of para-aminobenzoic acid (PABA).[2] This interference disrupts the bacterial synthesis of folic acid, a crucial component for nucleotide and amino acid synthesis, ultimately leading to a bacteriostatic effect.[3][4] In veterinary medicine, sulfonamides are utilized for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some protozoa.[3][5] They are commonly employed to treat a variety of infections, including those of the respiratory, gastrointestinal, and urinary tracts.[3][6]

This document provides detailed application notes and protocols for the utilization of this compound and other long-acting sulfonamides in experimental veterinary infection models. Due to the limited availability of public data specifically for this compound, information from closely related long-acting sulfonamides is included to provide a comprehensive overview.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the conversion of PABA to dihydropteroic acid, a precursor of folic acid. Mammalian cells are not affected as they obtain folic acid from their diet.[3] The combination with diaminopyrimidines like trimethoprim, which inhibits a subsequent enzyme in the pathway (dihydrofolate reductase), results in a synergistic and bactericidal action.[3]

Sulfonamide Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotides Purines, Pyrimidines Tetrahydrofolic_Acid->Nucleotides Essential for DNA, RNA, and protein synthesis This compound This compound (Sulfonamide) This compound->Dihydropteroate_Synthase Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibition

Caption: Sulfonamide and Trimethoprim mechanism of action.

Quantitative Data: In Vitro Efficacy

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Long-Acting Sulfonamides against Veterinary Pathogens

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Animal Host
Pasteurella multocidaSulfadiazine>256>256Cattle/Swine
Mannheimia haemolyticaSulfadiazine>256>256Cattle
Actinobacillus pleuropneumoniaeSulfadiazine>256>256Swine
Trueperella pyogenesSulfadiazine≥128-Cattle
Escherichia coliSulfamethoxazole/Trimethoprim4-Cattle
Pseudomonas aeruginosaSilver Sulfadiazine1 - 64-Canine

Note: Data is compiled from multiple sources and represents a range of reported values. MIC values for sulfonamides can be high against certain pathogens, reflecting the bacteriostatic nature of the drug and the potential for resistance.

Experimental Protocols

Detailed protocols for evaluating the efficacy of sulfonamides in experimental veterinary infection models are crucial for obtaining reliable and reproducible data. Below are representative protocols for a murine thigh infection model and a poultry systemic infection model. These are generalized protocols and may require optimization based on the specific pathogen, animal strain, and experimental objectives.

Murine Thigh Infection Model for Efficacy Testing

This model is a standard for assessing the in vivo efficacy of antimicrobials against localized bacterial infections.

Murine Thigh Infection Model Workflow cluster_workflow Experimental Workflow Animal_Acclimation 1. Animal Acclimation (e.g., ICR mice, 6-8 weeks old) Immunosuppression 2. Immunosuppression (Optional) (e.g., Cyclophosphamide) Animal_Acclimation->Immunosuppression Inoculum_Preparation 3. Bacterial Inoculum Preparation (e.g., E. coli, 10^6 CFU/mL) Immunosuppression->Inoculum_Preparation Infection 4. Intramuscular Thigh Infection (0.1 mL inoculum) Inoculum_Preparation->Infection Treatment 5. Treatment Initiation (e.g., this compound, various doses, s.c. or p.o.) Infection->Treatment Monitoring 6. Clinical Monitoring (Mortality, morbidity) Treatment->Monitoring Endpoint 7. Endpoint (e.g., 24h post-infection) Thigh muscle harvesting Monitoring->Endpoint Analysis 8. Bacterial Load Quantification (CFU counting) Endpoint->Analysis

Caption: Murine thigh infection model workflow.

Detailed Methodology:

  • Animal Model: Use specific pathogen-free mice (e.g., ICR or BALB/c), typically 6-8 weeks old.

  • Immunosuppression (Optional): To establish a more severe infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Bacterial Strain and Inoculum: Utilize a relevant veterinary pathogen (e.g., Escherichia coli, Staphylococcus aureus). Prepare a bacterial suspension in a suitable medium (e.g., saline or PBS) to a final concentration of approximately 10^6 - 10^7 CFU/mL.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle of one hind leg.

  • Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable vehicle. The drug can be administered via various routes, such as subcutaneous (s.c.) injection or oral gavage (p.o.), at different dosages and time points post-infection.

  • Efficacy Evaluation: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar (B569324) plates.

  • Data Analysis: Compare the bacterial load in the thighs of treated animals to that of a control group (vehicle-treated) to determine the reduction in CFU/g of tissue.

Poultry Systemic Infection Model for Efficacy Testing

This model is suitable for evaluating the efficacy of antimicrobials against systemic infections in avian species.

Poultry Systemic Infection Model Workflow cluster_workflow Experimental Workflow Bird_Acclimation 1. Bird Acclimation (e.g., Broiler chickens, 2-3 weeks old) Inoculum_Preparation 2. Bacterial Inoculum Preparation (e.g., Pasteurella multocida) Bird_Acclimation->Inoculum_Preparation Infection 3. Intramuscular or Intraperitoneal Infection Inoculum_Preparation->Infection Treatment 4. Treatment Administration (e.g., this compound in drinking water or feed) Infection->Treatment Monitoring 5. Clinical Observation (Mortality, clinical signs) Treatment->Monitoring Endpoint 6. Endpoint (e.g., 7 days post-infection) Organ harvesting (liver, spleen) Monitoring->Endpoint Analysis 7. Bacterial Load Quantification (CFU counting) Endpoint->Analysis

Caption: Poultry systemic infection model workflow.

Detailed Methodology:

  • Animal Model: Use young broiler chickens or turkeys (e.g., 2-4 weeks old) from a specific pathogen-free flock.

  • Bacterial Strain and Inoculum: Use a pathogenic avian bacterial strain (e.g., Pasteurella multocida for fowl cholera, or Escherichia coli). Prepare the inoculum to a predetermined lethal or sublethal dose.

  • Infection: Inoculate the birds via a relevant route to induce systemic infection, such as intramuscular or intraperitoneal injection.

  • Drug Administration: this compound can be administered through medicated drinking water or feed. Calculate the dosage based on the average body weight and water/feed consumption of the flock.

  • Efficacy Parameters: Monitor the birds daily for clinical signs of disease (e.g., lethargy, ruffled feathers, respiratory distress) and mortality over a specified period (e.g., 7-14 days).

  • Bacteriological Examination: At the end of the observation period, or from birds that succumb to the infection, collect samples from target organs (e.g., liver, spleen, heart blood) for bacterial reisolation and quantification to confirm the cause of death and assess bacterial clearance in treated birds.

  • Data Analysis: Compare the mortality rates and clinical scores between the treated and control groups. The efficacy can be expressed as the percent reduction in mortality or the amelioration of clinical signs.

Data Presentation and Interpretation

All quantitative data from these experimental models should be summarized in clearly structured tables to facilitate comparison between different treatment groups. Key parameters to include are:

  • In Vitro: MIC50, MIC90, and MBC (Minimum Bactericidal Concentration) values.

  • In Vivo: Mean bacterial load (log10 CFU/g of tissue or organ), standard deviation, percent reduction in bacterial load compared to control, and survival rates.

Statistical analysis should be performed to determine the significance of the observed differences between treatment and control groups.

Conclusion

While specific experimental data for this compound in veterinary infection models is limited in publicly accessible literature, the provided protocols and data for related long-acting sulfonamides offer a robust framework for researchers. The bacteriostatic mechanism of action, targeting bacterial folic acid synthesis, makes sulfonamides a valuable class of antimicrobials in veterinary medicine. The successful application of this compound in experimental settings will depend on careful protocol design, appropriate animal model selection, and rigorous data analysis. Further research is warranted to establish a comprehensive efficacy profile for this compound against a wider range of veterinary pathogens.

References

Standard Operating Procedure for Sulfamazone Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamazone is a long-acting sulfonamide antibiotic.[1] Determining the susceptibility of bacterial isolates to this compound is crucial for its potential clinical application and for monitoring the emergence of resistance. This document provides a detailed standard operating procedure (SOP) for determining the in vitro susceptibility of bacteria to this compound using standardized methods such as broth dilution, agar (B569324) dilution, and disk diffusion. As specific clinical breakpoints for this compound are not broadly established by bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide will focus on providing a framework for research and development purposes. It is imperative that researchers establish their own quality control ranges and interpretive criteria based on wild-type distributions and potential pharmacokinetic/pharmacodynamic (PK/PD) data.

Mechanism of Action

Sulfonamides, including this compound, are synthetic antimicrobial agents that act as competitive antagonists of para-aminobenzoic acid (PABA).[2][3] Bacteria synthesize their own folic acid, a crucial component for the production of nucleic acids and proteins.[2][4] this compound mimics the structure of PABA, a substrate for the enzyme dihydropteroate (B1496061) synthase.[2][4] By competitively inhibiting this enzyme, this compound blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, thereby halting bacterial growth.[3][4] This bacteriostatic action means it inhibits bacterial multiplication but does not directly kill the organisms.[2][5] Human cells are not affected as they obtain folic acid from their diet.[4][5]

Sulfonamide_Mechanism_of_Action cluster_bacterium Bacterial Cell PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase PABA->DHPS Substrate This compound This compound This compound->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Product DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) THF->Nucleic_Acids Growth_Inhibition Bacterial Growth Inhibition

Diagram of this compound's mechanism of action.

Experimental Protocols

Standardized antimicrobial susceptibility testing (AST) methods are essential for reproducible results. The most common methods are broth dilution, agar dilution, and disk diffusion.[6][7]

I. Broth Dilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

A. Materials

  • Pure, 24-hour bacterial isolate culture.[9]

  • This compound analytical standard.

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide, followed by dilution in broth).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth.[10]

  • 0.5 McFarland turbidity standard.

  • Incubator (35-37°C).[11]

  • Micropipettes and sterile tips.

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

B. Protocol

  • Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration. Further dilutions will be made from this stock.

  • Inoculum Preparation:

    • Select 4-5 well-isolated colonies from an 18-24 hour agar plate.[9]

    • Suspend the colonies in sterile saline or broth.[11]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][10]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Preparation:

    • Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve the desired final concentration range.

    • The final volume in each well should be 100 µL, consisting of 50 µL of the diluted drug and 50 µL of the standardized inoculum.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed with the unaided eye.

II. Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterium to a fixed concentration of an antimicrobial agent impregnated on a paper disk. The result is a zone of growth inhibition around the disk.[9]

A. Materials

  • Pure, 24-hour bacterial isolate culture.

  • Paper disks impregnated with a standardized concentration of this compound (requires in-house preparation and validation).

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).[10]

  • Sterile swabs.

  • 0.5 McFarland turbidity standard.

  • Incubator (35-37°C).[11]

  • Ruler or calipers for measuring zone diameters.

  • QC strains.

B. Protocol

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth dilution method (0.5 McFarland).

  • Plate Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.[11]

  • Disk Application:

    • Aseptically apply the this compound disk to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar surface.[11]

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

    • Interpretation as "Susceptible," "Intermediate," or "Resistant" requires established zone diameter breakpoints, which are not currently available for this compound from CLSI or EUCAST. These would need to be determined through correlation studies with MIC data.

Data Presentation

Quantitative data from susceptibility testing should be clearly organized.

Table 1: Example MIC Data for this compound

Bacterial Isolate This compound MIC (µg/mL) Quality Control Strain QC MIC (µg/mL) QC Expected Range (µg/mL)
Clinical Isolate 1 16 E. coli ATCC 25922 8 To be determined
Clinical Isolate 2 >256 S. aureus ATCC 29213 16 To be determined

| Clinical Isolate 3 | 4 | | | |

Table 2: Example Disk Diffusion Data for this compound

Bacterial Isolate This compound Zone Diameter (mm) Quality Control Strain QC Zone Diameter (mm) QC Expected Range (mm)
Clinical Isolate 1 18 E. coli ATCC 25922 20 To be determined
Clinical Isolate 2 6 S. aureus ATCC 29213 15 To be determined

| Clinical Isolate 3 | 25 | | | |

Experimental Workflow Visualization

AST_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_execution Execution cluster_results Results & Interpretation Isolate 1. Obtain Pure Bacterial Isolate Inoculum 2. Prepare 0.5 McFarland Standardized Inoculum Isolate->Inoculum Broth_Dilution Broth Dilution (MIC) Disk_Diffusion Disk Diffusion Inoculate_Broth 3a. Inoculate Microplate with Drug Dilutions & Bacteria Broth_Dilution->Inoculate_Broth Inoculate_Agar 3b. Inoculate Agar Plate & Apply Drug Disk Disk_Diffusion->Inoculate_Agar Incubate 4. Incubate at 35°C for 16-20 hours Inoculate_Broth->Incubate Inoculate_Agar->Incubate Read_MIC 5a. Read MIC Value (µg/mL) Incubate->Read_MIC Measure_Zone 5b. Measure Zone Diameter (mm) Incubate->Measure_Zone Interpret 6. Interpret Results (Requires Breakpoints) Read_MIC->Interpret Measure_Zone->Interpret

Workflow for antimicrobial susceptibility testing.

Quality Control

A robust quality control program is essential for ensuring the accuracy and reproducibility of susceptibility testing results.[6]

  • QC Strains: Standardized, well-characterized bacterial strains (e.g., from the American Type Culture Collection - ATCC) must be tested with each batch of susceptibility tests.[12]

  • Media and Reagents: Each new batch of media, disks, and reagents should be tested with QC strains to ensure they perform as expected.

  • Acceptable Ranges: Results for QC strains must fall within established acceptable ranges. For this compound, these ranges will need to be determined through multi-laboratory studies during the drug development process.

  • Frequency: QC testing should be performed daily or with each new batch of tests, as recommended by standard guidelines.[12]

Conclusion

This SOP provides a detailed framework for performing in vitro susceptibility testing of this compound. While standardized methods like broth dilution and disk diffusion are applicable, the lack of established clinical breakpoints from regulatory bodies necessitates that researchers and drug developers perform rigorous internal validation. This includes the establishment of quality control ranges and the development of interpretive criteria based on microbiological, PK/PD, and ultimately, clinical data. Adherence to these standardized protocols will ensure the generation of reliable and comparable data critical for the evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Use of Sulfamazone in Aquaculture Disease Prevention Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the use of sulfonamides in aquaculture for disease prevention; however, specific quantitative data and established protocols for sulfamazone are limited. The following application notes and protocols are based on the general principles of sulfonamide use in aquaculture research. Researchers are strongly advised to conduct preliminary studies to determine the optimal concentrations, efficacy, and specific protocols for this compound against the target pathogens and fish species.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely employed in veterinary and human medicine. In aquaculture, they are utilized to control and prevent bacterial infections. This compound, a member of the sulfonamide family, is presumed to share the same mechanism of action as other sulfonamides: the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folic acid production ultimately inhibits bacterial growth.

These application notes provide a framework for researchers to investigate the potential of this compound for disease prevention in aquaculture, with a focus on common fish pathogens such as Aeromonas salmonicida, Vibrio anguillarum, and Yersinia ruckeri.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway. By competitively binding to DHPS, this compound can block the synthesis of dihydropteroate, a precursor to folic acid. Folic acid is vital for the synthesis of nucleic acids and certain amino acids, and its absence halts bacterial growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS This compound This compound This compound->DHPS Competitive Inhibition Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis

Sulfonamide mechanism of action.

In Vitro Efficacy Assessment: Minimum Inhibitory Concentration (MIC)

Determining the Minimum Inhibitory Concentration (MIC) of this compound against relevant fish pathogens is a critical first step in evaluating its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Reference MIC Values for Other Sulfonamides
AntibioticPathogenMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
SulfadiazineAeromonas salmonicida≥256[1]--
Sulfamethoxazole/TrimethoprimVibrio anguillarum≤0.125/2.38[2]--
Sulfadimethoxine/OrmetoprimVibrio spp.0.152/0.008 - >152/8[3]1.178/0.0624.750/0.250
Sulfadiazine/TrimethoprimStreptococcus spp.0.285/0.015 - 9.50/0.50[3]--
SulfamethoxazoleYersinia ruckeri---

Note: MIC values can vary significantly based on the bacterial strain, testing methodology, and geographic location.

Protocol for Determining MIC of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution prep_dilution Create Serial Dilutions of this compound in 96-well plate prep_this compound->prep_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->prep_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilution->inoculate incubate Incubate at optimal temperature for 24-48h inoculate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic

Workflow for MIC determination.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile deionized water with pH adjustment)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Target bacterial strains (Aeromonas salmonicida, Vibrio anguillarum, Yersinia ruckeri)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1024 µg/mL).

  • Prepare Bacterial Inoculum: Culture the target bacterial strain on an appropriate agar (B569324) medium. Suspend colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve the desired concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plate at the optimal growth temperature for the specific pathogen (e.g., 22-28°C) for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Studies

In vivo studies are essential to evaluate the efficacy of this compound in a live animal model. This involves administering the drug to fish and then challenging them with a specific pathogen.

Experimental Design for In Vivo Challenge

cluster_acclimation Acclimation cluster_treatment Treatment cluster_challenge Challenge cluster_monitoring Monitoring & Analysis acclimate Acclimate fish to experimental conditions grouping Divide fish into control and treatment groups acclimate->grouping administer Administer this compound-medicated feed to treatment groups grouping->administer control_feed Provide non-medicated feed to control group grouping->control_feed challenge Challenge all groups with the target pathogen administer->challenge control_feed->challenge monitor Monitor for clinical signs and mortality for a defined period challenge->monitor analysis Analyze data (e.g., relative percent survival) monitor->analysis

Workflow for in vivo challenge study.

Key Parameters to Determine:

  • Fish Species: Select a species relevant to aquaculture and susceptible to the target pathogen (e.g., rainbow trout, carp).

  • Dosage: Based on preliminary studies and data from other sulfonamides, determine a range of this compound doses to test.

  • Route of Administration: Oral administration via medicated feed is the most common method in aquaculture.

  • Treatment Duration: A typical treatment period is 5-10 days.

  • Challenge Model: Use a validated challenge model (e.g., immersion, intraperitoneal injection) with a known virulent strain of the pathogen.

  • Endpoint: The primary endpoint is typically mortality, but other clinical signs of disease should also be recorded.

Protocol for Preparation of Medicated Feed

Materials:

  • This compound powder

  • Fish feed pellets

  • Binding agent (e.g., fish oil, gelatin)

  • Mixer

Procedure:

  • Calculate the Amount of this compound: Determine the total amount of this compound needed based on the desired dosage (mg/kg of fish body weight/day), the total biomass of fish to be treated, and the daily feeding rate.

  • Prepare the Medicated Oil/Binder: Dissolve or suspend the calculated amount of this compound in the binding agent. Gentle heating may be required for some binders.

  • Coat the Feed: In a mixer, gradually add the medicated oil/binder to the fish feed pellets, ensuring even coating.

  • Drying (if necessary): If a wet binder is used, the medicated feed may need to be air-dried to prevent mold growth.

  • Storage: Store the medicated feed in a cool, dry, and dark place.

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound in the target fish species is crucial for establishing effective dosing regimens and withdrawal periods. Pharmacokinetic studies typically involve administering a known dose of the drug and then measuring its concentration in the plasma and tissues over time.

Reference Pharmacokinetic Parameters for Other Sulfonamides in Fish

The following table provides pharmacokinetic data for other sulfonamides in different fish species. This information can be used as a reference for designing pharmacokinetic studies for this compound.

DrugFish SpeciesTemperature (°C)Administration RouteDose (mg/kg)Tmax (h)Cmax (µg/mL)T½ (h)
SulfadiazineGrass Carp18Oral5024.012.348.9
SulfadiazineGrass Carp24Oral508.09.825.1
SulfadimethoxineRainbow Trout10IV100--41.5
SulfadimethoxineCarp10IV100--53.7

Note: Pharmacokinetic parameters are highly dependent on factors such as water temperature, fish species, and route of administration.

Safety and Toxicology

It is important to assess the potential toxicity of this compound to the target fish species and non-target aquatic organisms. Acute and chronic toxicity studies should be conducted to determine the No-Observed-Effect Concentration (NOEC) and the Lethal Concentration (LC50).

Conclusion

While this compound holds potential as a tool for disease prevention in aquaculture, a significant amount of research is required to establish its efficacy, safety, and optimal use. The protocols and data presented here, based on the broader class of sulfonamides, provide a foundation for researchers to initiate these critical investigations. It is imperative that any use of this compound in aquaculture is preceded by thorough scientific evaluation to ensure its effectiveness and to mitigate the risks of antibiotic resistance and environmental contamination.

References

Application Notes and Protocols for the Detection of Sulfamazone Residues in Food

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamazone is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in food-producing animals. The potential for residues of these drugs to remain in animal-derived products such as meat, milk, and honey is a significant concern for consumer safety.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to minimize health risks associated with antibiotic consumption, including the development of antibiotic-resistant bacteria and allergic reactions. In the European Union, the MRL for the total of all sulfonamides in most animal tissues and milk is set at 100 µg/kg.[1] Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues to ensure compliance with these safety standards.

This document provides detailed application notes and protocols for three widely used analytical techniques for the detection of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

Application Note:

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of sulfonamide residues in various food matrices.[2] The method separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. Detection is commonly achieved using a Diode-Array Detector (DAD) or a Fluorescence Detector (FLD). While DAD offers good selectivity by providing spectral information, FLD provides higher sensitivity for specific compounds, though it often requires a derivatization step to make the sulfonamides fluorescent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is frequently paired with HPLC analysis due to its efficiency in extracting a wide range of analytes from complex matrices like meat and fish.[3][4]

Protocol 1: HPLC-DAD Analysis of this compound in Chicken Meat using QuEChERS

This protocol is adapted from established QuEChERS methods for sulfonamide analysis in animal tissues.[3]

1. Sample Preparation (Modified QuEChERS)

  • Homogenization: Weigh 10 g of a representative, finely crushed chicken meat sample into a 100-mL centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile (B52724) containing 1% acetic acid. Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[3]

  • Salting-Out: Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc). Immediately vortex for 1 minute to prevent the formation of salt clumps.[3] This step partitions the acetonitrile from the aqueous layer.

  • Centrifugation: Centrifuge the tube at 3,500 rpm for 10 minutes to separate the organic layer from the solid matrix and aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 7 mL aliquot of the upper acetonitrile layer into a new 15-mL centrifuge tube containing 175 mg of primary secondary amine (PSA) sorbent and 1 g of anhydrous MgSO₄.[3] PSA removes fatty acids and other interferences.

  • Final Centrifugation: Shake the cleanup tube manually for 30 seconds and then centrifuge at 3,500 rpm for 15 minutes.[3]

  • Concentration and Reconstitution: Carefully transfer the final supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for HPLC injection.

2. HPLC-DAD Instrumentation and Conditions

  • Instrument: HPLC system with a Diode-Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (e.g., 75:25, v/v).[3]

  • Flow Rate: 0.5 mL/min, potentially increasing during the run to optimize separation.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at 265 nm for sulfonamides.[3]

  • Quantification: Create a calibration curve using matrix-matched standards (spiking blank chicken extract with known concentrations of this compound) to account for matrix effects.

Quantitative Data for HPLC Methods

Analyte GroupMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Citation
SulfonamidesChicken MeatHPLC-DAD4050 - 10080 - 120[2]
SulfonamidesAnimal TissuesHPLC-DAD5.37 - 55.417.9 - 185> 74[5]

LOD: Limit of Detection; LOQ: Limit of Quantification. These values represent the typical performance for sulfonamides and are indicative of the expected performance for this compound.

Experimental Workflow for HPLC-QuEChERS Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Meat Sample Extract 2. Add Acetonitrile & Vortex Sample->Extract Salts 3. Add MgSO4/NaOAc Salts Extract->Salts Cent1 4. Centrifuge Salts->Cent1 Cleanup 5. d-SPE Cleanup (PSA/MgSO4) Cent1->Cleanup Cent2 6. Centrifuge Cleanup->Cent2 Evap 7. Evaporate & Reconstitute Cent2->Evap HPLC 8. HPLC-DAD Injection Evap->HPLC

Workflow for QuEChERS sample preparation and HPLC analysis.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is the gold standard for the confirmation and quantification of veterinary drug residues due to its exceptional sensitivity and selectivity.[6][7] This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can definitively identify and quantify analytes like this compound at very low concentrations, even in complex food matrices such as milk.[8] Sample preparation typically involves protein precipitation followed by a cleanup step to remove fats and other interferences.

Protocol 2: LC-MS/MS Analysis of this compound in Milk

This protocol is based on established methods for multi-residue analysis in milk.[8][9]

1. Sample Preparation

  • Aliquoting: Place a 1.0 mL aliquot of a representative milk sample into a 15-mL centrifuge tube.[9]

  • Protein Precipitation: Add an equal volume (1.0 mL) of acetonitrile to the milk sample. Vortex for 5 minutes to precipitate the proteins.[8][9]

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[8]

  • Defatting (Optional but Recommended): Transfer the supernatant to a new tube. Add 2 mL of n-hexane, vortex for 30 seconds, and centrifuge to separate the layers. Discard the upper n-hexane layer, which contains lipids.[10]

  • Concentration and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a solution appropriate for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[11] Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column suitable for LC-MS (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.[11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for this compound to ensure definitive identification.

  • Quantification: Use an internal standard and matrix-matched calibration curves for the most accurate results.

Quantitative Data for LC-MS/MS Methods

Analyte GroupMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Citation
24 SulfonamidesPastriesUPLC-MS/MS0.01 - 0.140.02 - 0.4567.6 - 103.8[6]
15 SulfonamidesHoneyLC-MS/MSN/A1 - 253.9 - 91.4[12]
5 Vet. DrugsMilk & ChickenSPME-Arrow-PMS2.8 - 11.710 - 3585 - 116[13]
Various DrugsBovine MilkLC-MS/MS0.0036 - 47.94 (µg/L)0.053 - 59.43 (µg/L)70.8 - 109[14]

LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available. These values demonstrate the high sensitivity of LC-MS/MS for sulfonamides.

Experimental Workflow for LC-MS/MS Analysis of Milk

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Milk Sample Precip 2. Protein Precipitation (ACN) Sample->Precip Cent1 3. Centrifuge Precip->Cent1 Super 4. Collect Supernatant Cent1->Super Defat 5. Defat with Hexane Super->Defat Evap 6. Evaporate & Reconstitute Defat->Evap Filter 7. Syringe Filter Evap->Filter LCMS 8. LC-MS/MS Injection Filter->LCMS

Workflow for milk sample preparation and LC-MS/MS analysis.

Section 3: Enzyme-Linked Immunosorbent Assay (ELISA) Screening

Application Note:

ELISA is a high-throughput immunochemical method ideal for rapidly screening a large number of samples for the presence of sulfonamides.[1][15] Commercial ELISA kits for sulfonamides operate on the principle of competitive binding.[1] In this setup, the wells of a microtiter plate are coated with a sulfonamide antigen. When the sample extract and a specific antibody are added, any this compound present in the sample will compete with the coated antigen for binding to the antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of this compound in the sample. A colorimetric reaction provides a visual or spectrophotometric readout. While ELISA is an excellent and cost-effective screening tool, it is generally considered semi-quantitative, and positive results should be confirmed by a chromatographic method like LC-MS/MS.[15]

Protocol 3: General Protocol for Competitive ELISA

This protocol outlines the general steps for using a commercial sulfonamide ELISA kit.[1] Always refer to the specific manufacturer's instructions.

1. Sample Preparation

  • Honey: Dissolve a known weight of honey in the sample buffer provided with the kit. The dilution factor is critical and specified by the manufacturer.

  • Milk: Milk samples can often be used directly after dilution with the provided sample buffer.[1]

  • Meat: Requires homogenization and extraction, often with a simple solvent extraction followed by dilution in the sample buffer.

2. ELISA Procedure

  • Standard/Sample Addition: Add a specific volume (e.g., 50 µL) of standards, controls, and prepared samples to the appropriate wells of the antigen-coated microtiter plate.

  • Antibody Addition: Add the sulfonamide-specific antibody solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound antibodies and sample components.

  • Enzyme Conjugate Addition: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugate) to each well and incubate. This conjugate binds to the primary antibody that is attached to the plate.

  • Second Washing: Repeat the washing step to remove any unbound enzyme conjugate.

  • Substrate Addition: Add the TMB substrate solution to each well. The enzyme will convert the substrate, resulting in a color change (typically blue). Incubate for a set time (e.g., 15 minutes) in the dark.

  • Stopping the Reaction: Add the stop solution to each well. This will change the color from blue to yellow and halt the enzymatic reaction.

  • Reading: Read the absorbance of each well using a microplate reader at 450 nm. The color intensity is inversely proportional to the this compound concentration.

Quantitative Data for ELISA Screening Kits

Kit TypeMatrixSensitivity (LOD)Total TimeCitation
Sulfonamides ELISAMilk, Honey, Meat0.2 ppb (ng/mL)~60 min[1]
Sulfonamides ELISAHoney0.075 - 3 µg/kgN/A[16]
SAs (Sulfonamides) ELISAMilk, Honey, Meat, Egg2 - 50 ppb45 min[17]

ppb: parts per billion. Sensitivity can vary based on the specific sulfonamide and the kit manufacturer.

Principle of Competitive ELISA

G cluster_high High this compound in Sample cluster_low Low this compound in Sample SampleAg_H This compound (in Sample) Ab_H Antibody SampleAg_H->Ab_H Binds freely PlateAg_H Coated Antigen Ab_H->PlateAg_H Binding blocked Result_H Low Signal (Less color) PlateAg_H->Result_H SampleAg_L This compound (in Sample) Ab_L Antibody SampleAg_L->Ab_L Little binding PlateAg_L Coated Antigen Ab_L->PlateAg_L Binds freely Result_L High Signal (More color) PlateAg_L->Result_L

Competitive ELISA: High drug levels lead to low signal.

References

Preparing Sulfamazone Formulations for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamazone is a sulfonamide antibiotic, a class of synthetic antimicrobial agents. To evaluate its therapeutic potential and safety profile, well-defined preclinical animal studies are essential. A critical component of such studies is the use of appropriate and consistently prepared drug formulations. These application notes provide detailed methodologies for preparing and characterizing this compound formulations for preclinical research, addressing common challenges such as poor aqueous solubility.

This compound: Physicochemical and Biological Properties

A comprehensive understanding of a drug candidate's properties is fundamental to developing a suitable formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Formulation
Molecular Formula C23H24N6O7S2-
Molecular Weight 560.60 g/mol A higher molecular weight can sometimes influence diffusion and absorption rates.
Predicted Aqueous Solubility LowPoor solubility is a significant challenge that necessitates the use of solubility-enhancement techniques for developing oral and intravenous formulations.
Predicted pKa Weakly acidicThe compound's ionization, and therefore its solubility, will be dependent on the pH of the formulation. Solubility is expected to increase in more alkaline conditions.
Appearance White to off-white powder (assumed)Visual inspection is a key initial quality control step.
Stability Assumed to be stable as a solid. Potential for hydrolysis in strong acidic or basic solutions.Formulations should ideally be prepared fresh. If stored, their chemical stability must be confirmed under the intended storage conditions.

Biological Activity: Sulfonamides act by competitively inhibiting dihydropteroate (B1496061) synthase, an enzyme involved in bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Some sulfonamides have also been noted to possess anti-inflammatory properties, potentially through the inhibition of pathways like cyclooxygenase (COX).

Preclinical Formulation Strategies

The selection of a formulation strategy is dictated by the intended route of administration, the dose level required for the study, and the drug's physicochemical characteristics. For early-stage preclinical studies, oral gavage and intravenous injection are the most common administration routes.

Oral Formulations

3.1.1. Suspension Formulation

Suspensions are often employed for oral administration in preclinical toxicology studies where high doses of a poorly soluble compound are required.

Protocol 1: Preparation of a 50 mg/mL this compound Suspension for Oral Gavage

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Vehicle: 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose (CMC) in purified water

  • Wetting agent: 0.1% (v/v) Polysorbate 80 (Tween® 80)

  • Glass mortar and pestle

  • Calibrated balance

  • Graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate and weigh the required amount of this compound API.

  • Prepare the vehicle by dissolving the methylcellulose or CMC in purified water with stirring. Gentle heating may aid dissolution. Allow the solution to cool to room temperature. Add Polysorbate 80 and mix thoroughly.

  • Place the weighed this compound powder into the mortar.

  • Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This levigation step is crucial for ensuring the particles are adequately wetted and to prevent clumping.

  • Gradually add the remaining vehicle in small portions while continuing to mix.

  • Transfer the contents to a suitable container, rinse the mortar and pestle with a small amount of vehicle, and add this to the bulk preparation to ensure a complete transfer.

  • Bring the suspension to the final desired volume with the vehicle.

  • Stir the suspension continuously using a magnetic stirrer until just before and during dose administration to ensure homogeneity.

3.1.2. Solution Formulation

For pharmacokinetic (PK) studies, a solution is the preferred dosage form as it ensures dose uniformity.

Protocol 2: Preparation of a 5 mg/mL this compound Oral Solution

Materials:

  • This compound API

  • Vehicle: A co-solvent system such as 30% Polyethylene glycol 400 (PEG 400), 10% ethanol (B145695), and 60% saline (0.9% NaCl).

  • pH adjustment solution: 1N Sodium Hydroxide (NaOH)

  • Glass beaker

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the required amount of this compound API.

  • In a glass beaker, add the PEG 400 and ethanol and begin stirring.

  • Slowly add the this compound powder to the co-solvent mixture and stir until dispersed.

  • Gradually add the saline to the mixture.

  • Monitor the pH of the solution and adjust to approximately 8.0-9.0 using 1N NaOH to increase the solubility of the weakly acidic this compound.

  • Continue stirring until all the this compound has completely dissolved.

  • Transfer the clear solution to a volumetric flask and bring it to the final volume with saline.

Intravenous Formulation

Intravenous formulations must be sterile, free of particulate matter, and have a physiologically acceptable pH.

Protocol 3: Preparation of a 2 mg/mL this compound Intravenous Solution

Materials:

  • This compound API

  • Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water for Injection (WFI)

  • Sterile beakers and stir bars

  • Sterile 0.22 µm syringe filter

  • Sterile vials and closures

  • Laminar air-flow hood

Procedure (to be performed under aseptic conditions):

  • Prepare the vehicle by dissolving the HP-β-CD in WFI with stirring.

  • Slowly add the weighed this compound API to the HP-β-CD solution.

  • Stir the mixture until the this compound is completely dissolved, resulting in a clear solution. Gentle warming (not exceeding 40°C) can be used to aid dissolution.

  • Filter the solution through a sterile 0.22 µm filter into a sterile container.

  • Aseptically dispense the filtered solution into sterile vials and seal.

Formulation Characterization and Data Presentation

It is imperative to characterize all prepared formulations to ensure they meet the required quality attributes.

Table 2: Quality Control Parameters for this compound Formulations

ParameterMethodAcceptance Criteria (Example)
Appearance Visual InspectionSolution: Clear and free from visible particulates.Suspension: Uniform and easily re-suspendable with no signs of caking.
pH Calibrated pH meterOral Solution: 7.5 - 9.0IV Solution: 7.0 - 8.0Suspension: 6.0 - 7.5
Drug Concentration HPLC-UV90.0% - 110.0% of the target concentration.
Particle Size (Suspension) Laser DiffractionVolume mean diameter (D) < 20 µm to ensure homogeneity and prevent issues with administration.
Sterility (IV) As per USP <71>No microbial growth observed.
Bacterial Endotoxins (IV) Limulus Amebocyte Lysate (LAL) testBelow the calculated endotoxin (B1171834) limit based on the dose and animal species.
Stability HPLC-UV>90% of the initial concentration after the intended use period (e.g., 24 hours at room temperature).

Experimental Protocols

HPLC Method for Quantification of this compound

A validated analytical method is required to confirm the concentration and stability of the formulations. The following is a general method that would require optimization and validation for this compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation & Columns:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (This should be optimized based on the UV spectrum of this compound).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or acetonitrile. Prepare a series of calibration standards by diluting the stock solution in the mobile phase.

  • Sample Preparation: Dilute the formulation samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area versus concentration for the standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

Mandatory Visualizations

Experimental Workflow

G Workflow for Preclinical Formulation of this compound cluster_dev Development cluster_prep Preparation cluster_char Characterization physchem Physicochemical Characterization form_select Formulation Strategy (Solution vs. Suspension) physchem->form_select weigh Weigh API & Excipients form_select->weigh dissolve Dissolve / Disperse weigh->dissolve qc_prep In-Process QC (e.g., pH) dissolve->qc_prep appearance Appearance qc_prep->appearance concentration Concentration (HPLC) appearance->concentration stability Stability Assessment concentration->stability

Caption: A streamlined workflow for the development and preparation of this compound formulations.

Signaling Pathway

G Bacterial Folic Acid Synthesis Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (Bacterial Enzyme) PABA->DHPS This compound This compound This compound->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Growth Bacterial Growth Inhibition Folic_Acid->Growth

Caption: The mechanism of action of this compound via inhibition of the bacterial folic acid pathway.

Application Notes and Protocols for QuEChERS Extraction of Sulfamethazine in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and standardized protocols for the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for the determination of sulfamethazine (B1682506) in various environmental matrices. The following sections offer comprehensive experimental procedures and consolidated quantitative data to facilitate the adoption and optimization of this method in environmental monitoring and research.

Introduction

Sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine, is frequently detected in the environment, posing potential risks to ecosystems and human health.[1][2][3] The QuEChERS method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of a wide range of contaminants, including pharmaceuticals like sulfamethazine, from complex environmental samples such as soil, water, and sediment.[4][5][6] Its advantages include simplicity, high throughput, low solvent consumption, and broad applicability.[5][7]

Principle of the QuEChERS Method

The QuEChERS method is a two-step process involving:

  • Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) and buffering agents (e.g., sodium acetate, sodium citrate).[5][8] This step facilitates the partitioning of the analyte of interest into the organic phase while minimizing the co-extraction of water.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant from the extraction step is further purified by adding a combination of sorbents.[8] Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove non-polar interferences; and graphitized carbon black (GCB) to remove pigments and sterols.[8][9]

Experimental Protocols

The following are detailed protocols for the extraction of sulfamethazine from water, soil, and sediment samples using the QuEChERS method. These protocols are compiled from various validated methods and can be adapted based on specific laboratory instrumentation and sample characteristics.

Protocol 1: QuEChERS Extraction of Sulfamethazine from Water Samples

This protocol is designed for the analysis of sulfamethazine in various water matrices, including surface water, groundwater, and wastewater.

1. Sample Preparation:

  • Collect water samples in clean glass bottles and store them at 4°C until analysis.
  • If the sample contains suspended solids, centrifuge a portion of the sample at 4000 rpm for 10 minutes and use the supernatant for extraction.

2. Extraction:

  • Transfer a 10 mL aliquot of the water sample into a 50 mL polypropylene (B1209903) centrifuge tube.
  • Add 10 mL of acetonitrile to the tube.
  • Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Some variations may include buffering salts like sodium citrate.[10][11]
  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction.
  • Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

3. Dispersive SPE Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.
  • The d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA. For samples with high pigment content, GCB may be added.
  • Vortex the d-SPE tube for 1 minute to disperse the sorbent and facilitate cleanup.
  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • The extract is now ready for analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol 2: QuEChERS Extraction of Sulfamethazine from Soil and Sediment Samples

This protocol is suitable for the extraction of sulfamethazine from various soil and sediment types.

1. Sample Preparation:

  • Air-dry the soil or sediment samples and sieve them through a 2 mm mesh to remove large debris.
  • Homogenize the sieved sample thoroughly.

2. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
  • For dry samples, it is crucial to add a specific amount of water to rehydrate the matrix, which improves extraction efficiency.[4] Add 10 mL of deionized water and vortex for 1 minute, then let it stand for 10 minutes.[12]
  • Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of certain compounds) to the tube.[12]
  • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl or 4 g MgSO₄ and 1.7 g sodium acetate).[10][12]
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at 5000 rpm for 10 minutes.

3. Dispersive SPE Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. The choice and amount of sorbent may need optimization based on the soil or sediment matrix.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the QuEChERS extraction of sulfamethazine from various environmental samples as reported in the literature.

MatrixSpiking LevelRecovery (%)RSD (%)LOQ (µg/kg or µg/L)Reference
Soil:Compost10 - 50 µg/kg70 - 130< 300.45 - 7.50 µg/kg[13]
Manure10 - 50 µg/kg70 - 130< 300.31 - 5.53 µg/kg[13]
Agricultural Soil10 - 100 µg/kg70 - 120≤ 2010 - 25 µg/kg[12]
Forage Grasses1, 2, 10 µg/kg72.3 - 116.91.4 - 10.30.05 - 1.0 µg/kg[14]
River Water-80 - 1170.35 - 15.716.25 - 9.18 µg/L[15]

Note: Recovery and RSD values are often reported for a range of compounds, including sulfamethazine. The LOQ values are specific to the methods described in the cited literature and may vary depending on the analytical instrumentation used.

Experimental Workflow and Signaling Pathways

The logical workflow of the QuEChERS method for environmental samples is depicted in the following diagram.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Sediment) Homogenize Homogenization / Sieving (for Soil/Sediment) Sample->Homogenize Weigh Weighing / Aliquoting Homogenize->Weigh Add_Solvent Add Acetonitrile (& optional water for soil) Weigh->Add_Solvent Add_Salts Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake Vigorous Shaking (1 min) Add_Salts->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 Transfer_Supernatant Transfer Acetonitrile Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, etc.) Transfer_Supernatant->Add_dSPE Vortex Vortexing Add_dSPE->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 Filter Filtering (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS workflow for sulfamethazine extraction from environmental samples.

Conclusion

The QuEChERS method provides a robust and efficient approach for the extraction of sulfamethazine from complex environmental matrices. The protocols and data presented here serve as a valuable resource for researchers and professionals in the fields of environmental science and drug development. Optimization of specific parameters, such as the choice of extraction salts and d-SPE sorbents, may be necessary to achieve the best results for a particular sample type and analytical system.

References

Application Note: High-Throughput Analysis of Multiple Sulfonamides using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous detection and quantification of multiple sulfonamide residues in various matrices using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The described protocol provides a streamlined workflow from sample preparation to data acquisition, making it suitable for high-throughput screening and quantitative analysis in research, drug development, and food safety applications. The method demonstrates excellent linearity, low limits of detection, and high accuracy.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine for their antibacterial properties.[1][2][3] Their extensive use, however, raises concerns about the potential for antibiotic resistance and the presence of residues in food products and the environment.[1][2] Consequently, regulatory bodies have established maximum residue limits (MRLs) for sulfonamides in various commodities.[4] To ensure consumer safety and compliance with these regulations, sensitive and reliable analytical methods for the simultaneous determination of multiple sulfonamides are crucial. UPLC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and speed.[1][5][6] This document provides a comprehensive protocol for the analysis of a wide range of sulfonamides, complete with quantitative data and detailed experimental procedures.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix. Below are generalized protocols for solid and liquid samples.

A. Solid Samples (e.g., Animal Tissue, Feed, Pastries)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for solid matrices.[2][7]

  • Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) (ACN) containing 0.1% formic acid. For certain matrices, an initial wetting step with a small amount of water may be necessary.[8][9]

  • Salting-out: Add a salt mixture, typically magnesium sulfate (B86663) and sodium chloride, to induce phase separation.

  • Vortexing and Centrifugation: Vortex the tube vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5-10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove interfering matrix components.

  • Final Preparation: Vortex and centrifuge the d-SPE tube. The supernatant is then filtered through a 0.22 µm filter and is ready for UPLC-MS/MS analysis.

B. Liquid Samples (e.g., Water, Milk, Honey)

Solid-Phase Extraction (SPE) is a common and effective technique for extracting and concentrating sulfonamides from liquid samples.[1][10][11]

  • Sample Pre-treatment: Adjust the pH of the sample to a range of 4-7. For water samples, the addition of EDTA to a final concentration of 0.5 g/L can help chelate metal ions.[1][10]

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by equilibration with water.[1][11]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a steady flow rate.

  • Washing: Wash the cartridge with water to remove unretained impurities.

  • Elution: Elute the sulfonamides from the cartridge using a suitable solvent, such as methanol or acetonitrile, sometimes containing a small percentage of ammonia (B1221849) or formic acid.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a specific volume of the initial mobile phase. The sample is then ready for injection.

UPLC-MS/MS Analysis

The following conditions can be used as a starting point and should be optimized for the specific instrument and target analytes.

UPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 µm)[7]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.3 mL/min[2][7]
Injection Volume 3-10 µL[7]
Column Temperature 40 °C[7]
Gradient Elution A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the sulfonamides. A re-equilibration step at the initial conditions is required at the end of each run. For example: 0–7.5 min, 21% B; 7.5–7.6 min, 21–40% B; 7.6–11.0 min, 40% B; 11.0–11.1 min, 40–75% B; 11.1–15 min, 75% B; 15.0–15.1 min, 75–21% B; 15.1–18.0 min, 21% B.[7]

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Mode[7]
Scan Type Multiple Reaction Monitoring (MRM)[3][6]
Spray Voltage 5500 V[7]
Vaporizer Temperature 550 °C[7]
Nebulizing Gas Pressure 55 psi[7]
Auxiliary Gas Pressure 55 psi[7]
Curtain Gas Pressure 40 psi[7]

Quantitative Data

The method should be validated to ensure its performance. The following tables summarize typical quantitative data for a selection of sulfonamides.

Table 1: MRM Transitions and Retention Times for Selected Sulfonamides

SulfonamidePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sulfadiazine251.0156.092.0
Sulfathiazole256.0156.092.0
Sulfamerazine265.0156.0108.0
Sulfamethazine279.0186.0124.0
Sulfamethoxazole254.0156.0108.0
Sulfadimethoxine311.1156.092.0
Sulfaquinoxaline301.0156.092.0
Sulfacetamide215.0156.092.0
Sulfapyridine250.0156.092.0
Sulfameter281.0156.0124.0
Sulfamethizole271.0156.0108.0
Sulfamethoxypyridazine281.0156.0108.0
Sulfachloropyridazine285.0156.0108.0
Sulfamonomethoxine281.0156.0124.0
Sulfadoxine311.0156.092.0
Sulfisoxazole268.0156.092.0
Sulfabenzamide277.0156.092.0
Sulfaphenazole315.0156.092.0
Sulfanitran311.0156.092.0

Note: The specific MRM transitions and retention times may vary slightly depending on the instrument and chromatographic conditions.

Table 2: Method Performance Data for Sulfonamide Analysis

SulfonamideLinearity Range (ng/mL)LOD (µg/kg)LOQ (µg/kg)Recovery (%)
Sulfadiazine0.2 - 500.01 - 0.10.02 - 0.4567.6 - 103.8[7]
Sulfathiazole0.2 - 500.01 - 0.10.02 - 0.4567.6 - 103.8[7]
Sulfamerazine0.2 - 500.01 - 0.10.02 - 0.4567.6 - 103.8[7]
Sulfamethazine0.2 - 500.01 - 0.10.02 - 0.4567.6 - 103.8[7]
Sulfamethoxazole0.2 - 500.01 - 0.10.02 - 0.4567.6 - 103.8[7]
Sulfadimethoxine0.2 - 500.01 - 0.10.02 - 0.4567.6 - 103.8[7]
Sulfaquinoxaline0.2 - 500.01 - 0.10.02 - 0.4567.6 - 103.8[7]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are matrix-dependent. The presented ranges are indicative based on published data.[7] Recoveries are typically aimed for 70-120% with a relative standard deviation (RSD) of less than 15%.[10][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Sample (Solid or Liquid) extraction Extraction (QuEChERS or SPE) sample->extraction cleanup Cleanup (d-SPE or Washing) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution uplc UPLC Separation reconstitution->uplc Filtered Extract msms MS/MS Detection (MRM Mode) uplc->msms quantification Quantification msms->quantification Raw Data reporting Reporting quantification->reporting sample_prep_decision start Start: Sample Matrix matrix_type Liquid or Solid? start->matrix_type spe Solid-Phase Extraction (SPE) matrix_type->spe Liquid quechers QuEChERS matrix_type->quechers Solid end Proceed to UPLC-MS/MS spe->end quechers->end

References

Application Note: Sulfamazone as an Analytical Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamazone is a sulfonamide antibiotic with antipyretic properties.[1][2] As with other sulfonamides, its detection and quantification in various matrices are crucial for pharmaceutical quality control, drug development, and clinical monitoring. This document provides detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular FormulaC₂₃H₂₄N₆O₇S₂[3]
Molecular Weight560.6 g/mol [1][3]
CAS Number65761-24-2[3][4]
AppearanceWhite to off-white crystalline powderN/A
SolubilitySoluble in acetonitrile, methanol, and dimethylformamide. Sparingly soluble in water.N/A

Protocol 1: Quantitative Analysis of this compound by Reverse-Phase HPLC with UV Detection

This protocol outlines a method for the quantification of this compound in a bulk drug substance or a simple formulation matrix.

Experimental Workflow

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System (C18 Column) prep->hplc Injection detection UV Detection (265 nm) hplc->detection analysis Data Acquisition & Analysis detection->analysis quant Quantification analysis->quant Calibration Curve Sample_Prep_LCMS sample Matrix Sample (e.g., Plasma, Water) spike Spike with Internal Standard sample->spike extraction Solid Phase Extraction (SPE) spike->extraction elution Elution of Analyte extraction->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

References

Troubleshooting & Optimization

How to improve the aqueous solubility of Sulfamazone for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Sulfamazone in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: The limited aqueous solubility of this compound is characteristic of many sulfonamide drugs. This is primarily due to the presence of a hydrophobic benzene (B151609) ring in its molecular structure.[1] While the sulfonamide group itself imparts some polarity, the nonpolar nature of the larger aromatic portions of the molecule often leads to poor interactions with water, resulting in low solubility.[1]

Q2: What are the primary strategies to improve the aqueous solubility of this compound for in vitro assays?

A2: Several physical and chemical strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[2][3][4] Key approaches suitable for laboratory-scale in vitro work include:

  • Co-solvency: This involves using a water-miscible organic solvent (a co-solvent) to reduce the polarity of the aqueous solution, thereby increasing the solubility of a nonpolar drug.[2][5]

  • pH Adjustment: As a sulfonamide, this compound is a weakly acidic compound. Adjusting the pH of the buffer to a level above its pKa will ionize the molecule, forming a more soluble salt.[1][2][6][7]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by encapsulating the nonpolar part of a drug molecule, thereby increasing its solubility in water.[1][8][9]

Q3: How do I choose the most suitable solubility enhancement strategy for my experiment?

A3: The optimal strategy depends on the specific requirements of your in vitro assay, including potential interferences of the solubilizing agents with the biological system. The following decision workflow can help guide your choice.

G cluster_0 Solubility Enhancement Strategy Selection Start Poorly Soluble This compound IsIonizable Is the drug ionizable? (Weakly acidic sulfonamide proton) Start->IsIonizable IsAssaySensitive Is the assay sensitive to organic solvents/surfactants? IsIonizable->IsAssaySensitive No pH_Adjust pH Adjustment or Salt Formation IsIonizable->pH_Adjust Yes Cyclodextrin (B1172386) Cyclodextrin Complexation IsAssaySensitive->Cyclodextrin Yes CoSolvent Co-solvency or Surfactants IsAssaySensitive->CoSolvent No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

  • Possible Cause: The concentration of the organic co-solvent (e.g., DMSO) in the final assay medium is too low to maintain the solubility of this compound. This is a common issue known as "crashing out."

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Test the highest permissible concentration of the co-solvent in your assay that does not cause toxicity or interference.[1] For many cell-based assays, the final DMSO concentration is kept below 1%.

    • Screen Different Co-solvents: Evaluate other water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG 400), which may be better tolerated by your assay system.[1]

    • Use a Different Solubilization Method: If co-solvents prove problematic, switch to a more robust method that does not rely on organic solvents in the final solution, such as forming a cyclodextrin inclusion complex.[1]

Issue 2: The solubilizing agent is interfering with my in vitro assay results.

  • Possible Cause: The excipient itself is biologically active, causing cell toxicity, enzyme inhibition, or other artifacts that confound the experimental results.

  • Troubleshooting Steps:

    • Include a Vehicle Control: Always run a control group that includes the highest concentration of the solubilizing agent used in your experiment, but without the drug.[1] This helps to isolate the effect of the vehicle from the effect of the drug.

    • Determine Maximum Tolerable Concentration: Perform a dose-response experiment with the solubilizing agent alone to determine the maximum concentration that does not affect the assay's endpoint.

    • Switch to a More Biocompatible Excipient: Consider using excipients known for their low toxicity, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are often used in pharmaceutical formulations.[10]

Experimental Protocols & Data

Protocol 1: Solubility Enhancement using Co-solvency

This protocol outlines a general procedure for determining the solubility of this compound in various co-solvent systems.

G cluster_1 Co-solvency Experimental Workflow Step1 Prepare co-solvent/water mixtures (e.g., 20:80, 40:60, 60:40 v/v) [DMSO, Ethanol, PEG 400] Step2 Add excess this compound powder to a known volume of each mixture Step1->Step2 Step3 Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72h to reach equilibrium Step2->Step3 Step4 Separate undissolved solid (centrifugation or filtration) Step3->Step4 Step5 Quantify the concentration of dissolved this compound in the supernatant (e.g., via HPLC or UV-Vis) Step4->Step5

Caption: Experimental workflow for the co-solvency method.

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 20:80, 40:60, 60:40, 80:20).[1]

  • Add an excess amount of finely powdered this compound to a known volume of each mixture in a sealed vial.[1]

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • After equilibration, separate the undissolved solid by centrifugation or filtration. Ensure the filter does not bind the drug.[1]

  • Analyze the supernatant to determine the concentration of dissolved this compound, typically using a validated HPLC or UV-Vis spectrophotometry method.

Table 1: Common Co-solvents for In Vitro Assays

Co-solvent Typical Final Conc. in Assay Notes
Dimethyl Sulfoxide (DMSO) < 1% High solubilizing power; can be toxic to some cell lines at higher concentrations.[]
Ethanol < 1-2% Good biocompatibility; less effective for highly nonpolar compounds.[][12]
Polyethylene Glycol 400 (PEG 400) < 5% Low toxicity; can increase viscosity of the solution.[1][]

| Propylene Glycol | < 5% | Commonly used in parenteral formulations; low toxicity.[12] |

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol details the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

G cluster_2 Cyclodextrin Complexation Workflow Step1 Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) Step2 Add excess this compound to the cyclodextrin solution Step3 Stir or sonicate the mixture to facilitate complex formation (e.g., 24-48 hours at 25°C) Step4 Filter the solution to remove undissolved this compound Step5 Use the resulting clear solution (this compound-CD complex) for the assay

Caption: Experimental workflow for cyclodextrin complexation.

Methodology:

  • Prepare aqueous solutions of the chosen cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like HP-β-CD) at various concentrations.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Stir the resulting slurries at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.[1] Sonication can also be used to facilitate complex formation.[1]

  • Filter the suspensions to remove any un-complexed, undissolved this compound.

  • The clear filtrate, which contains the soluble this compound-cyclodextrin complex, can then be used for in vitro assays. The concentration should be confirmed analytically.

Table 2: Types of Cyclodextrins for Solubility Enhancement

Cyclodextrin (CD) Key Properties Common Applications
α-Cyclodextrin (α-CD) Smaller cavity size. Suitable for smaller guest molecules.[8]
β-Cyclodextrin (β-CD) Mid-range cavity size, often suitable for aromatic rings. Low aqueous solubility. Widely studied for complexing sulfonamides.[13][14]
γ-Cyclodextrin (γ-CD) Larger cavity size. Can accommodate larger or multiple guest molecules.[8]
Hydroxypropyl-β-CD (HP-β-CD) Chemically modified β-CD with significantly higher aqueous solubility and low toxicity. A very common and effective choice for pharmaceutical applications.[10]

| Sulfobutylether-β-CD (SBE-β-CD) | Anionic β-CD derivative with very high aqueous solubility. | Excellent for increasing solubility, especially for cationic or neutral drugs.[10] |

Table 3: Example Solubility Enhancement of a Sulfonamide Drug (Sulfamethoxazole)

This table presents illustrative data for a structurally related sulfonamide to demonstrate the potential efficacy of different solubilization techniques. Actual results for this compound will vary and must be determined experimentally.

MethodConditionsApproximate Solubility Increase (Fold)Reference
β-Cyclodextrin Complexation 1:1 Molar Ratio~3-5[8]
γ-Cyclodextrin Complexation 1:1 Molar Ratio~2-3[8]
Co-solvency Ethanol:Water (50:50)Varies significantly based on co-solvent and ratio[15]
Micellar Solubilization Sodium Dodecyl Sulfate (SDS)Can be significant, but SDS may be harsh on biological systems[8]

References

Technical Support Center: Optimizing Dosing Regimens of Sulfonamides in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Sulfamazone: While this guide is intended to support research on this compound, specific data for this compound in veterinary medicine is limited. Therefore, this technical support center provides comprehensive information on the broader class of sulfonamide antibiotics, to which this compound belongs. The principles, protocols, and troubleshooting advice presented here are generally applicable to sulfonamides and will serve as a valuable resource for researchers and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of sulfonamide antibiotics like this compound?

Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria.[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria, unlike mammals, must synthesize their own folic acid, which is essential for the production of nucleotides and ultimately DNA and RNA.[1] By blocking this pathway, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect.[1]

PABA PABA (p-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Growth Bacterial Growth Inhibition Nucleotides->Growth Leads to

Mechanism of action of sulfonamides.

Q2: How do the pharmacokinetic properties of sulfonamides vary across different animal species?

The pharmacokinetic parameters of sulfonamides, such as half-life, bioavailability, and clearance, can vary significantly among animal species.[3] These differences are attributed to variations in drug absorption, distribution, metabolism, and excretion.[3] For example, dogs have a limited capacity for acetylation, a key metabolic pathway for many sulfonamides, which can affect drug clearance and potential for toxicity.[2] Ruminants have a complex gastrointestinal system that can delay the absorption of orally administered sulfonamides.[3] Therefore, it is crucial to consult species-specific pharmacokinetic data when designing dosing regimens.

Pharmacokinetic Parameters of Common Sulfonamides in Veterinary Species

SulfonamideSpeciesHalf-life (t½) (hours)Bioavailability (%)Clearance (mL/kg/h)Reference(s)
Sulfadiazine (B1682646) Cattle10.1--[3]
Pigs2.9--[3]
Horses5.3-0.09 L/kg/h[4]
Sheep4.03-4.10 (IM/IV)69 (IM)-[5]
Sulfamethazine (B1682506) Pigs16.985.8-[6][7]
Cattle~11.5 (dose-dependent)--[8]
Horses---[9]
Chickens--Tissue clearance varies[10][11][12]
Sulfadimethoxine (B1681780) Dogs13.148.821.4[2][13]
Cats11-13--[14]
Cattle12.5--[15]
Fish (Tilapia)Rapid Elimination--[16][17]
Sulfamonomethoxine (B1681783) Cattle---[18]
Goats---[19]
Sulfadoxine Sheep---[20]
Ormetoprim (B1677490) Fish (Striped Bass)3.9 (oral), 7.5 (IP)78.5 (oral)-[21][22]

Note: This table provides a summary of available data. Pharmacokinetic parameters can be influenced by factors such as age, health status, and formulation. Always refer to specific studies for detailed information.

Q3: What are the common adverse effects associated with sulfonamide administration in animals?

Adverse reactions to sulfonamides can range from mild to severe and may be due to direct toxicity or hypersensitivity reactions.[2] Common adverse effects include:

  • Gastrointestinal upset: Vomiting and diarrhea.

  • Keratoconjunctivitis sicca (KCS) or "dry eye": Particularly in dogs.[2]

  • Hypersensitivity reactions: Skin rashes, fever, and polyarthritis.[2]

  • Hematologic disorders: Anemia, thrombocytopenia (low platelet count), and leukopenia (low white blood cell count).

  • Crystalluria: Formation of crystals in the urine, which can lead to kidney damage. This risk is higher in dehydrated animals.[23]

Dogs, especially certain breeds like Doberman Pinschers, may be more susceptible to sulfonamide toxicity.[24]

Q4: What are the key considerations for storing and handling this compound and other sulfonamides in a research setting?

Proper storage and handling are critical to maintain the stability and integrity of sulfonamide compounds.

  • Storage Conditions: Store in a cool, dry place, protected from light. Refer to the manufacturer's instructions for specific temperature and humidity requirements.

  • Reconstituted Solutions: The stability of sulfonamide solutions can be influenced by pH, temperature, and light exposure. It is recommended to prepare solutions fresh or to validate their stability under your specific experimental conditions.

  • Handling Precautions: Individuals with known allergies to sulfa drugs should handle these compounds with care, using appropriate personal protective equipment (PPE) such as gloves.[24]

Troubleshooting Guides

Issue 1: Poor Solubility of the Sulfonamide Compound

Q: My sulfonamide compound is not dissolving in my aqueous-based vehicle for in vivo administration. What can I do?

A: Poor aqueous solubility is a common challenge with sulfonamides due to their hydrophobic nature. Here are some troubleshooting steps:

  • pH Adjustment: The solubility of sulfonamides is pH-dependent. Most are weak acids and become more soluble at a higher pH. Try adjusting the pH of your vehicle with a suitable base (e.g., sodium hydroxide) while monitoring for precipitation.

  • Co-solvents: The use of co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) can significantly improve solubility. Start with a low concentration of the co-solvent and gradually increase it until the compound dissolves. Be mindful of the potential toxicity of the co-solvent in your animal model.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. This can be an effective strategy for formulation development.

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can enhance the dissolution rate.

Troubleshooting poor sulfonamide solubility.

Issue 2: Unexpected Adverse Events in Animal Studies

Q: I am observing a higher-than-expected incidence of adverse events in my animal study. How should I proceed?

A: Unexpected adverse events require immediate attention and a systematic investigation.

  • Dose Reduction: The most immediate step is to consider reducing the dose. The observed toxicity may be dose-dependent.

  • Vehicle Control: Ensure that the vehicle itself is not causing the adverse effects by observing a vehicle-only control group.

  • Route of Administration: The route of administration can influence the rate of absorption and peak plasma concentrations, which can impact toxicity. Consider if an alternative route is feasible.

  • Species and Strain Sensitivity: Be aware of potential differences in drug metabolism and sensitivity between different species and even strains of animals.

  • Drug Interactions: If other compounds are being co-administered, investigate the possibility of drug-drug interactions.

  • Consult a Veterinarian: It is crucial to consult with a laboratory animal veterinarian to assess the clinical signs and determine the best course of action for the welfare of the animals.

Issue 3: Inconsistent or Unreliable Experimental Results

Q: My experimental results are highly variable between animals and experiments. What could be the cause?

A: Inconsistent results can stem from various factors in the experimental design and execution.

  • Dosing Accuracy: Ensure accurate and consistent dosing for all animals. For oral dosing, confirm that the animals are consuming the entire dose.

  • Drug Stability: Verify the stability of your dosing solution over the duration of the experiment. Degradation of the compound can lead to lower effective doses.

  • Animal Health Status: Underlying health issues can affect drug metabolism and response. Ensure all animals are healthy and properly acclimated before starting the study.

  • Environmental Factors: Stress from handling or environmental conditions can impact physiological responses. Standardize all procedures to minimize variability.

  • Analytical Method Validation: Ensure that your bioanalytical method for measuring drug concentrations is validated for accuracy, precision, and reproducibility.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Methodology:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain of interest on an appropriate agar (B569324) plate overnight at 37°C.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Sulfonamide Stock Solution:

    • Dissolve the sulfonamide powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.

  • Perform Serial Dilutions:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the working sulfonamide solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth.

Protocol 2: General Workflow for a Pharmacokinetic/Pharmacodynamic (PK/PD) Study to Optimize Dosing Regimens

PK/PD modeling integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to predict the efficacy of a dosing regimen.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Modeling and Simulation cluster_3 Dose Optimization MIC MIC Determination PD_Model Pharmacodynamic Modeling MIC->PD_Model TimeKill Time-Kill Assays TimeKill->PD_Model DoseAdmin Dose Administration (IV and Oral) Sampling Blood Sampling (Serial Time Points) DoseAdmin->Sampling Analysis Bioanalytical Assay (e.g., LC-MS/MS) Sampling->Analysis PK_Model Pharmacokinetic Modeling Analysis->PK_Model PKPD_Integration PK/PD Integration and Simulation PK_Model->PKPD_Integration PD_Model->PKPD_Integration Regimen Optimal Dosing Regimen Determination PKPD_Integration->Regimen

Experimental workflow for PK/PD studies.

Methodology:

  • Pharmacodynamic (PD) Characterization (In Vitro):

    • Determine the MIC of the sulfonamide against a panel of relevant veterinary pathogens.

    • Perform time-kill assays to characterize the concentration-dependent killing activity of the drug.

  • Pharmacokinetic (PK) Study (In Vivo):

    • Administer the sulfonamide to a group of healthy animals of the target species via both intravenous (IV) and the intended therapeutic route (e.g., oral).

    • Collect blood samples at multiple time points after drug administration.

    • Analyze the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine the drug concentration over time.

  • PK Modeling:

    • Use the plasma concentration-time data to develop a pharmacokinetic model that describes the absorption, distribution, metabolism, and excretion of the drug in the target species.

    • Calculate key PK parameters such as half-life, volume of distribution, clearance, and bioavailability.

  • PK/PD Integration and Modeling:

    • Integrate the PK and PD data to establish a relationship between drug exposure and antibacterial effect.

    • Common PK/PD indices for sulfonamides include the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC) and the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).

  • Dose Optimization and Simulation:

    • Use the PK/PD model to simulate different dosing regimens (dose, frequency, and duration) to identify the optimal regimen that is predicted to achieve the desired therapeutic outcome while minimizing the potential for toxicity and the development of resistance.

References

Troubleshooting poor chromatographic peak resolution for Sulfamazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Sulfamazone and related sulfonamides.

Frequently Asked Questions (FAQs)

Question: My chromatographic peaks for this compound are broad and poorly resolved. What are the common causes and how can I fix this?

Answer: Poor peak resolution in the HPLC analysis of this compound and other sulfonamides is a frequent issue that can stem from several factors related to the mobile phase, column, or instrument parameters.

Common Causes & Solutions for Poor Peak Resolution:

  • Mobile Phase Composition: The pH, ionic strength, and organic modifier concentration of the mobile phase are critical for good separation.[1] For sulfonamides, a mobile phase consisting of an acidic buffer (like acetic or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly used.[2]

    • Troubleshooting Steps:

      • Optimize pH: Ensure the mobile phase pH is appropriate for this compound. Small adjustments to the pH can significantly impact selectivity.[3]

      • Adjust Organic Content: Vary the percentage of the organic modifier. A lower percentage of the organic solvent will generally increase retention time and may improve the resolution between closely eluting peaks.

      • Gradient Elution: If isocratic elution is not providing adequate separation, switching to a gradient elution can often improve resolution by changing the mobile phase composition during the run.[1]

      • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubbles in the system, which can cause baseline instability and affect resolution.[3][4]

  • Column Issues: The analytical column is the heart of the separation, and its condition is paramount.

    • Troubleshooting Steps:

      • Column Degradation: Over time, column performance degrades.[1][3] If the column is old or has been used extensively, it may need to be replaced.

      • Contamination: The column can become contaminated with strongly retained compounds from previous injections.[3] Flushing the column with a strong solvent may help. A guard column is recommended to protect the analytical column.[5]

      • Inappropriate Column Choice: Ensure the column chemistry (e.g., C8 or C18) is suitable for sulfonamide analysis. C8 columns can sometimes offer different selectivity compared to C18 and may be a good alternative for method development.[6]

  • Instrument & Method Parameters:

    • Troubleshooting Steps:

      • Flow Rate: A slower flow rate can improve resolution, but it will also increase the analysis time.[7][8]

      • Temperature: Lowering the column temperature can increase retention and improve resolution.[8] However, ensure the temperature is stable, as fluctuations can affect retention times.[7]

      • Injection Volume: Overloading the column by injecting too much sample can lead to peak broadening and poor resolution.[1][7][8] Try reducing the injection volume or diluting the sample.

Troubleshooting Workflow for Poor Peak Resolution

The following diagram outlines a systematic approach to troubleshooting poor peak resolution for this compound analysis.

G start Poor Peak Resolution Observed check_method Review Method Parameters (Mobile Phase, Flow Rate, Temp) start->check_method mobile_phase Mobile Phase Issues? check_method->mobile_phase adjust_mp Adjust pH or % Organic Consider Gradient Elution mobile_phase->adjust_mp Yes column_health Column Issues? mobile_phase->column_health No degas Degas Mobile Phase adjust_mp->degas resolution_ok Resolution Improved degas->resolution_ok flush_column Flush Column Use Guard Column column_health->flush_column Yes instrument_params Instrument Parameter Issues? column_health->instrument_params No replace_column Replace Column flush_column->replace_column No Improvement flush_column->resolution_ok Improvement replace_column->resolution_ok adjust_flow Decrease Flow Rate instrument_params->adjust_flow Yes instrument_params->resolution_ok No adjust_temp Adjust Temperature adjust_flow->adjust_temp injection_vol Reduce Injection Volume adjust_temp->injection_vol injection_vol->resolution_ok

Caption: Troubleshooting workflow for poor peak resolution.

Typical HPLC Parameters for Sulfonamide Analysis

For reference, the table below summarizes typical starting conditions for the HPLC analysis of sulfonamides, which can be adapted for this compound.

ParameterTypical Value/Condition
Column C18 or C8, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or 0.08% Acetic Acid in Water[2]
Mobile Phase B Acetonitrile or Methanol[2]
Elution Mode Isocratic or Gradient
Flow Rate 0.6 - 1.0 mL/min[2][9]
Column Temperature 25 - 30 °C
Injection Volume 5 - 40 µL[2][10]
Detection UV at 254 nm or 265 nm[9][10]

Detailed Experimental Protocol for Troubleshooting

Objective: To systematically investigate and resolve poor peak resolution for this compound.

Materials:

  • This compound standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid or acetic acid

  • HPLC system with UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

Methodology:

  • Establish a Baseline:

    • Prepare a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) with a composition of 80:20 (A:B).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Inject a standard solution of this compound and record the chromatogram. This will serve as your baseline for comparison.

  • Investigate Mobile Phase Composition (Isocratic):

    • Prepare a series of mobile phases with varying organic content:

      • 85:15 (A:B)

      • 75:25 (A:B)

    • Inject the this compound standard with each mobile phase composition, allowing the system to equilibrate for at least 15 minutes between each change.

    • Compare the peak shape and resolution from each run to the baseline.

  • Investigate Flow Rate:

    • Using the mobile phase composition that gave the best results in the previous step, test different flow rates:

      • 0.8 mL/min

      • 0.6 mL/min

    • Inject the standard at each flow rate and observe the effect on peak resolution and analysis time.

  • Implement a Gradient (If Necessary):

    • If isocratic elution does not provide the desired resolution, develop a simple linear gradient.

    • Start with a higher aqueous composition (e.g., 90% A) and gradually increase the organic composition (e.g., to 50% B) over 10-15 minutes.

    • This can often help to sharpen peaks and improve the separation of closely eluting compounds.

  • Evaluate Column Health:

    • If the above steps do not improve resolution, the column may be the issue.

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 30 minutes to remove any contaminants.

    • If performance does not improve, consider replacing the column.

References

Technical Support Center: Ensuring the Integrity of Sulfamazone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sulfamazone in biological samples during storage. Adherence to these guidelines is crucial for obtaining accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in biological samples?

A1: this compound degradation can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.

  • pH: Extreme pH conditions can lead to hydrolysis of the sulfonamide bond.

  • Enzymatic Activity: Endogenous enzymes in biological matrices like plasma can metabolize the drug.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can compromise sample integrity and lead to degradation.[1]

  • Light Exposure: Photodegradation can occur with prolonged exposure to light.

  • Presence of Preservatives: Certain preservatives may adversely affect the stability of sulfonamides.[2][3]

Q2: What is the recommended storage temperature for biological samples containing this compound?

A2: For long-term storage, it is recommended to store plasma and urine samples at ultra-low temperatures, ideally at -80°C . For short-term storage, -20°C is acceptable. Refrigeration at 4°C should be limited to very short periods (less than 48 hours).[2] Storing samples at room temperature is generally not recommended for more than a few hours.

Q3: How many times can I freeze and thaw my samples containing this compound?

A3: It is crucial to minimize the number of freeze-thaw cycles. Ideally, samples should be aliquoted into single-use vials after collection to avoid repeated freezing and thawing of the entire sample. Studies on the closely related sulfonamide, sulfamethoxazole (B1682508), have shown acceptable stability after up to three freeze-thaw cycles in human plasma.[1]

Q4: Should I use preservatives in my biological samples?

A4: The use of preservatives should be approached with caution. Some common preservatives have been shown to negatively impact the stability of sulfonamides in biological matrices.[2][3] If a preservative is required, its effect on this compound stability should be thoroughly validated.

Q5: What type of collection tubes should I use for blood samples?

A5: Standard blood collection tubes containing anticoagulants such as EDTA, heparin, or citrate (B86180) are generally acceptable. However, it is good practice to validate the stability of this compound in the specific type of collection tube being used for your study, as the anticoagulant could potentially influence the stability of the analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from stored samples. Degradation due to improper storage temperature.Ensure samples are stored at -80°C for long-term storage or -20°C for short-term storage. Verify freezer temperatures regularly.
Repeated freeze-thaw cycles.Aliquot samples into single-use vials immediately after collection. Plan experiments to minimize the need for thawing and refreezing.
pH-mediated hydrolysis.Measure the pH of the biological matrix if possible. If the pH is extreme, consider adjusting it to a neutral range if this does not interfere with the downstream analysis. For aqueous solutions, lower pH has been shown to affect stability.[4]
Inconsistent results between replicate analyses of the same sample. Non-homogenous sample after thawing.Vortex the sample thoroughly after thawing and before taking an aliquot for analysis.
Degradation during sample processing.Minimize the time samples are kept at room temperature during processing. Keep samples on ice whenever possible.
Presence of unexpected peaks in the chromatogram. Formation of degradation products.Review the storage and handling procedures. Consider analyzing for known sulfonamide degradation products to confirm.

Quantitative Data Summary

While specific stability data for this compound in human plasma and urine is limited in the public domain, the following tables provide stability data for the structurally similar sulfonamide, sulfamethoxazole, which can serve as a valuable reference.

Table 1: Stability of Sulfamethoxazole in Human Plasma

Storage ConditionDurationStability (% Remaining)Reference
Room Temperature (23°C)24 hoursStable[1]
-20°C2 monthsStable[5]
-70°CNot SpecifiedStable[1]
Three Freeze-Thaw CyclesN/AAcceptable Stability[1]

Table 2: General Stability of Sulfonamides in Raw Milk (as a proxy for biological fluids)

Storage ConditionDurationStability (Recovery %)Reference
4°C48 hours90 - 120%[2]
-20°C30 days90 - 120%[2]
-80°C30 days90 - 120%[2]
Five Freeze-Thaw CyclesN/ADegradation Observed[2]

Experimental Protocols

Protocol 1: Collection and Handling of Human Plasma for this compound Analysis
  • Blood Collection:

    • Collect whole blood into tubes containing K2EDTA as an anticoagulant.

    • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Plasma Separation:

    • Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within one hour of collection.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and red blood cells.

  • Aliquoting and Storage:

    • Immediately aliquot the plasma into pre-labeled, single-use cryovials.

    • Flash-freeze the aliquots in an upright position at -80°C.

    • For short-term storage (up to 8 weeks), -20°C is an acceptable alternative.[6]

  • Sample Thawing:

    • When ready for analysis, thaw the required number of aliquots at room temperature or in a water bath at a temperature not exceeding 37°C.

    • Once thawed, vortex the samples for 10-15 seconds to ensure homogeneity.

    • Keep the thawed samples on ice if not immediately processed.

Protocol 2: Collection and Handling of Human Urine for this compound Analysis
  • Urine Collection:

  • Initial Processing:

    • Measure and record the pH of the urine sample.

    • If the sample contains visible precipitates, centrifuge at 2,000 x g for 10 minutes at room temperature and collect the supernatant.

  • Aliquoting and Storage:

    • Aliquot the urine into pre-labeled, single-use cryovials.

    • Store the aliquots at -20°C or -80°C.

  • Sample Thawing:

    • Thaw urine samples at room temperature.

    • Vortex the samples thoroughly before analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis blood Whole Blood Collection (EDTA tubes) centrifuge_blood Centrifuge at 1,500 x g for 15 min at 4°C blood->centrifuge_blood urine Urine Collection (Sterile container) centrifuge_urine Centrifuge Urine (if necessary) urine->centrifuge_urine separate_plasma Aspirate Plasma centrifuge_blood->separate_plasma aliquot Aliquot into Single-Use Vials separate_plasma->aliquot centrifuge_urine->aliquot store Store at -80°C (Long-term) or -20°C (Short-term) aliquot->store thaw Thaw Sample store->thaw vortex Vortex to Homogenize thaw->vortex analyze Proceed with Analytical Method vortex->analyze

Caption: Workflow for biological sample handling.

degradation_pathway cluster_degradation Degradation Factors This compound This compound Degradation_Products Degradation Products (Loss of Analyte) This compound->Degradation_Products Temperature High Temperature Temperature->Degradation_Products pH Extreme pH pH->Degradation_Products Enzymes Enzymatic Activity Enzymes->Degradation_Products FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation_Products

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Analysis of Sulfamazone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sulfamazone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] In complex biological matrices like plasma, tissue, or urine, components such as phospholipids, salts, and endogenous metabolites can interfere with the ionization of this compound in the MS source.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[4] In this technique, a constant flow of this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dip or peak in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

Quantitatively, matrix effects are typically evaluated using the post-extraction spike method .[3][4] This involves comparing the peak area of this compound spiked into a blank matrix extract (after extraction) with the peak area of a pure standard solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of the effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.

Q3: What are the primary strategies to mitigate matrix effects for this compound?

A3: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: To remove interfering components from the matrix before LC-MS/MS analysis.[2] Techniques include dilution, protein precipitation (PPT), liquid-liquid extraction (LLE), Solid Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix components that cause ion suppression or enhancement.[2]

  • Use of Internal Standards: To compensate for signal variations. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[1]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is highly recommended for quantitative bioanalysis when high accuracy and precision are required. A SIL-IS, being structurally identical to this compound but with a different mass, will co-elute and experience the same matrix effects.[5][6] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized. While a dedicated SIL-IS for this compound may not be readily available, labeled standards for structurally similar sulfonamides like Sulfamethoxazole-13C6 or Sulfanilamide-d4 are commercially available and could be evaluated for use.[7][8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound peak area in replicate injections of the same sample. Significant and variable matrix effects between samples.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or QuEChERS to remove more matrix interferences. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.
Low this compound signal (ion suppression) in matrix samples compared to pure standards. Co-eluting endogenous compounds (e.g., phospholipids) are suppressing the ionization of this compound.1. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or use a different column chemistry to separate this compound from the suppression zone. 2. Enhance Sample Preparation: Use a sample cleanup technique specifically designed to remove the suspected interfering compounds (e.g., a phospholipid removal SPE plate). 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
High this compound signal (ion enhancement) in matrix samples. Co-eluting compounds are enhancing the ionization of this compound.1. Improve Chromatographic Separation: As with ion suppression, optimize the LC method to resolve this compound from the enhancing compounds. 2. Refine Sample Cleanup: A different SPE sorbent or QuEChERS cleanup salt combination may remove the specific compounds causing enhancement.
Inconsistent recovery of this compound during sample preparation. Suboptimal extraction parameters for the chosen sample preparation method.1. Optimize Extraction pH: The recovery of sulfonamides is often pH-dependent. Adjust the pH of the sample and extraction solvents. 2. Evaluate Different Solvents/Sorbents: For LLE or SPE, test different organic solvents or sorbent chemistries to find the best recovery for this compound. For QuEChERS, different salt and d-SPE sorbent combinations can be tested.

Quantitative Data Summary

The following tables summarize representative quantitative data for the recovery and matrix effects of sulfonamides using different sample preparation techniques. While not all data is specific to this compound, it provides a strong indication of the expected performance of these methods for this class of compounds.

Table 1: Comparison of Recovery and Matrix Effects for Sulfonamides in Bovine Liver using Different QuEChERS Modifications

AnalyteMethodAverage Recovery (%)RSD (%)Matrix Effect (%)
Sulfadiazine QuEChERS with PSA758.1-25
QuEChERS without PSA856.5-35
Acidified QuEChERS with PSA925.4-30
Sulfamethazine QuEChERS with PSA807.2-22
QuEChERS without PSA886.1-31
Acidified QuEChERS with PSA954.9-28
Sulfamethoxazole QuEChERS with PSA787.5-28
QuEChERS without PSA866.8-38
Acidified QuEChERS with PSA945.1-33

Data adapted from studies on sulfonamide analysis in animal tissues. Matrix Effect (%) is calculated as (1 - Matrix Factor) * 100. A negative value indicates ion suppression.

Table 2: Comparison of Recovery and Matrix Effects for Pharmaceuticals using Different Sample Preparation Methods in Serum

AnalyteMethodAverage Recovery (%)Matrix Effect (%)
Sulfamethoxazole Protein Precipitation (PPT)95-45
SPE (Mixed-Mode Cation Exchange)92-15
Supported Liquid Extraction (SLE)88-8

Data is representative of typical performance for sulfonamides in complex biological fluids. A negative Matrix Effect value indicates ion suppression.

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for this compound in Animal Tissue

This protocol is a general guideline for a modified QuEChERS procedure effective for sulfonamides.

  • Sample Homogenization: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution and vortex for 30 seconds.

  • Hydration: Add 8 mL of water and vortex for 10 seconds.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaOAc).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 4 mL aliquot of the supernatant to a 15 mL tube containing d-SPE sorbent (e.g., MgSO₄ and PSA).

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in a suitable volume of the initial mobile phase.

    • Filter through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: Solid Phase Extraction (SPE) for this compound in Aqueous Samples (e.g., Urine, Plasma after dilution)

This is a general SPE protocol that can be optimized for this compound.

  • Sample Pre-treatment:

    • Dilute the sample (e.g., 1:4 with water) and acidify to pH 4 with formic acid.

    • Add the internal standard.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute this compound from the cartridge with 3 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Parameters

These are typical starting parameters for the analysis of sulfonamides.

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound would need to be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Tissue/ Aqueous Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (QuEChERS or SPE) Spike->Extract Cleanup Cleanup (d-SPE or Wash Step) Extract->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate LC LC Separation (C18 Column) Concentrate->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Processing (Quantification) MS->Data

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_solutions Mitigation Strategies start Inaccurate or Imprecise This compound Quantification check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present improve_cleanup Improve Sample Cleanup (SPE, QuEChERS) me_present->improve_cleanup Yes optimize_lc Optimize LC Separation me_present->optimize_lc Yes use_sil Use SIL-IS me_present->use_sil Yes no_me Investigate Other Issues (e.g., Instrument, Standards) me_present->no_me No

Caption: Troubleshooting logic for matrix effect issues.

sid_principle cluster_sample In Sample Matrix cluster_detector MS Detector Analyte This compound (Analyte) IonSource Ion Source (ESI) Analyte->IonSource SIL_IS This compound-SIL (Internal Standard) SIL_IS->IonSource Matrix Matrix Interferences Matrix->IonSource Suppression/ Enhancement Analyte_Signal Analyte Signal (Affected by Matrix) IonSource->Analyte_Signal SIL_IS_Signal SIL-IS Signal (Affected Similarly) IonSource->SIL_IS_Signal Ratio Calculate Ratio: Analyte Signal / SIL-IS Signal Analyte_Signal->Ratio SIL_IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of Stable Isotope Dilution (SID).

References

Optimizing reaction conditions to increase Sulfamazone synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Sulfamazone. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically approached through a multi-step process. A plausible and efficient route involves the synthesis of two key intermediates, followed by a final condensation step. The overall strategy can be summarized as:

  • Synthesis of Intermediate A: Preparation of 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide. This is generally achieved by reacting 4-acetylaminobenzenesulfonyl chloride with 3-amino-6-methoxypyridazine (B1266373), followed by the deprotection of the acetyl group.

  • Synthesis of Intermediate B: Preparation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, often synthesized through the condensation of appropriate precursors.[1][2]

  • Final Condensation: A Mannich-type reaction involving the condensation of Intermediate A, Intermediate B, and a formaldehyde (B43269) source to yield this compound.

Q2: I am observing a low yield in the first step, the synthesis of the protected sulfonamide. What are the common causes?

A2: Low yields in the formation of the N-acetylated sulfonamide intermediate can often be attributed to several factors:

  • Moisture: The starting material, 4-acetylaminobenzenesulfonyl chloride, is highly sensitive to moisture and can hydrolyze, rendering it inactive. It is crucial to use anhydrous solvents and maintain a dry reaction environment.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal Temperature: The reaction temperature might not be optimal. While the reaction is often carried out at room temperature, gentle heating might be necessary for less reactive amines.

  • Base Selection: The choice and amount of base (e.g., pyridine, triethylamine) are critical to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of the amine, reducing its nucleophilicity.

Q3: During the deprotection of the acetyl group to yield Intermediate A, I am getting a complex mixture of products. What could be the issue?

A3: The acidic or basic hydrolysis of the acetyl group is a critical step. A complex product mixture often suggests that the reaction conditions are too harsh, leading to the degradation of the desired product. Consider the following:

  • Acid/Base Concentration: The concentration of the acid or base used for hydrolysis should be carefully controlled. Start with milder conditions and shorter reaction times.

  • Temperature Control: Elevated temperatures can promote side reactions. Perform the hydrolysis at a lower temperature for a longer duration.

  • Work-up Procedure: Ensure that the reaction is properly neutralized and quenched during the work-up to prevent further reactions.

Q4: What are the key parameters to control during the final Mannich condensation to synthesize this compound?

A4: The Mannich reaction is a three-component condensation, and its success is highly dependent on the reaction conditions. Key parameters to optimize include:

  • Stoichiometry of Reactants: The molar ratio of the two intermediates and the formaldehyde source is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but this can also lead to side product formation.

  • Solvent: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol (B145695) or methanol (B129727) are often used.

  • pH of the Reaction Mixture: The pH needs to be carefully controlled as the reaction involves both amine and carbonyl compounds.

  • Reaction Temperature and Time: These parameters should be optimized to ensure complete reaction while minimizing the formation of byproducts.

Q5: How can I monitor the progress of the this compound synthesis?

A5: The progress of the reaction can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for accurate quantification of reactants and products.[3] Thin-Layer Chromatography (TLC) provides a quicker, qualitative assessment of the reaction's progress.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Condensation Step
Possible Cause Troubleshooting Steps
Suboptimal Molar Ratio of Reactants Systematically vary the molar ratios of Intermediate A, Intermediate B, and formaldehyde to find the optimal balance. An excess of one of the amine components might be beneficial.
Incorrect Solvent Screen a variety of protic and aprotic solvents to identify the one that provides the best solubility for all reactants and facilitates the reaction.
Inappropriate Reaction Temperature Start with a moderate temperature (e.g., room temperature to 50°C) and adjust as needed based on reaction monitoring. Avoid excessively high temperatures that could lead to decomposition.
Inefficient Mixing Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture of the three components.
Decomposition of Reactants or Product If reactants or the product are sensitive to the reaction conditions, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Significant Impurities in the Crude this compound Product
Possible Cause Troubleshooting Steps
Side Reactions Optimize the reaction conditions (temperature, time, stoichiometry) to minimize the formation of byproducts. The formation of Mannich bases from the self-condensation of the reactants is a possible side reaction.
Unreacted Starting Materials If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature. Ensure the purity of the starting intermediates.
Ineffective Purification Recrystallization is a common method for purifying sulfonamides. Experiment with different solvent systems to achieve efficient purification. Column chromatography using silica (B1680970) gel can also be an effective method for separating the product from impurities.
Product Oiling Out During Recrystallization This often indicates the presence of impurities. Try triturating the crude product with a non-polar solvent to remove some impurities before attempting recrystallization again with a different solvent system.

Quantitative Data Summary

The following table provides a summary of plausible reaction conditions and expected yields for the key steps in this compound synthesis. Note that these are representative values and may require optimization for specific laboratory setups.

Reaction Step Reactants Solvent Base/Catalyst Temperature (°C) Time (h) Yield (%)
Synthesis of Protected Sulfonamide 4-acetylaminobenzenesulfonyl chloride, 3-amino-6-methoxypyridazineDichloromethanePyridine25-404-685-95
Deprotection of Acetyl Group N-acetylated sulfonamide intermediateEthanol/WaterHCl (aq)60-802-480-90
Synthesis of Pyrazolone (B3327878) Intermediate Phenylhydrazine, Ethyl acetoacetateAcetic Acid-100-1103-575-85
Final Condensation (Mannich Reaction) Intermediate A, Intermediate B, FormaldehydeEthanol-50-706-860-75

Experimental Protocols

Protocol 1: Synthesis of 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (Intermediate A)

Step 1a: Synthesis of 4-acetylamino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-amino-6-methoxypyridazine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-acetylaminobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Step 1b: Deprotection of the Acetyl Group

  • Suspend the purified N-acetylated sulfonamide from the previous step in a mixture of ethanol and 6M hydrochloric acid.

  • Heat the mixture to reflux (approximately 80°C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide.

Protocol 2: Synthesis of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (Intermediate B)
  • A detailed procedure for the synthesis of this intermediate can be adapted from literature methods for similar pyrazolone derivatives.[1] A common method involves the nitrosation of 1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one followed by reduction.

Protocol 3: Synthesis of this compound (Final Product)
  • In a round-bottom flask, dissolve 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (Intermediate A, 1.0 eq) and 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (Intermediate B, 1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of formaldehyde (37%, 1.1 eq).

  • Heat the reaction mixture to 50-70°C and stir for 6-8 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude this compound may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Visualizations

Sulfamazone_Synthesis_Workflow cluster_step1 Step 1: Intermediate A Synthesis cluster_step2 Step 2: Intermediate B Synthesis cluster_step3 Step 3: Final Condensation A1 4-Acetylaminobenzenesulfonyl Chloride A3 Protected Sulfonamide A1->A3 Pyridine A2 3-Amino-6-methoxypyridazine A2->A3 A4 4-amino-N-(6-methoxypyridazin-3-yl) benzenesulfonamide (Intermediate A) A3->A4 HCl, EtOH/H2O C1 Intermediate A B1 Pyrazolone Precursor B2 4-amino-1,5-dimethyl-2-phenyl- 1,2-dihydropyrazol-3-one (Intermediate B) B1->B2 Multi-step (e.g., Nitrosation, Reduction) C2 Intermediate B C4 This compound (Crude) C1->C4 C2->C4 C3 Formaldehyde C3->C4 Mannich Reaction C5 This compound (Pure) C4->C5 Purification (Recrystallization) Troubleshooting_Low_Yield Start Low this compound Yield Q1 Check Purity of Intermediates A and B Start->Q1 A1_Yes Purity OK Q1->A1_Yes Yes A1_No Re-purify Intermediates Q1->A1_No No Q2 Optimize Mannich Reaction Conditions A1_Yes->Q2 A2_Stoich Vary Stoichiometry Q2->A2_Stoich A2_Temp Adjust Temperature Q2->A2_Temp A2_Solvent Screen Solvents Q2->A2_Solvent Q3 Monitor Reaction Progress A2_Stoich->Q3 A2_Temp->Q3 A2_Solvent->Q3 A3_Incomplete Incomplete Reaction: Increase Time/Temp Q3->A3_Incomplete No A3_Complete Reaction Complete Q3->A3_Complete Yes Q4 Evaluate Purification Method A3_Complete->Q4 A4_Recrystallize Optimize Recrystallization Solvent Q4->A4_Recrystallize A4_Chroma Consider Column Chromatography Q4->A4_Chroma

References

Technical Support Center: Addressing the Chemical Instability of Sulfamazone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfamazone. The information provided is intended to help address common challenges related to the chemical instability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A1: A yellow discoloration in your this compound solution is a common indicator of degradation. This is often due to oxidative degradation or photodecomposition. Exposure to light, elevated temperatures, or the presence of oxidizing agents can accelerate this process. It is recommended to prepare fresh solutions and store them protected from light in a cool environment.

Q2: I observe a precipitate forming in my aqueous this compound solution. How can I prevent this?

A2: Precipitation of this compound from an aqueous solution can occur due to its limited water solubility, especially if the pH of the solution changes or if the concentration exceeds its solubility limit at a given temperature. Sulfonamides, as a class, are known to be weak acids and their solubility is pH-dependent. To prevent precipitation, ensure the pH of your solution is maintained within a range where this compound is most soluble. The use of co-solvents or buffering the solution may also help maintain its solubility.

Q3: What are the primary factors that influence the stability of this compound in solution?

A3: The stability of this compound in solution is primarily influenced by pH, temperature, and light.[1] Generally, sulfonamides are more stable in acidic to neutral conditions and are susceptible to degradation under alkaline (basic) conditions. Elevated temperatures significantly accelerate the degradation rate.[2] Exposure to ultraviolet (UV) light can also lead to photolytic degradation.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, sulfonamides, in general, primarily degrade through hydrolysis of the sulfonamide bond (S-N bond cleavage), particularly under basic conditions.[3] Oxidation of the aniline (B41778) amino group and modifications to the pyridazine (B1198779) ring are also possible degradation routes. Photodegradation can lead to the formation of various photoproducts.

Q5: How should I prepare and store my this compound stock solutions to ensure stability?

A5: To ensure the stability of your this compound stock solutions, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use a suitable solvent in which this compound is stable. For long-term storage, consider a non-aqueous solvent like DMSO and store at -20°C or -80°C.[4]

  • If using aqueous solutions, buffer them to a slightly acidic or neutral pH.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Store solutions at refrigerated temperatures (2-8°C) for short-term use. For longer-term storage, frozen solutions are preferable.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly low assay results for this compound concentration. Chemical degradation of this compound in the solution.1. Prepare a fresh solution using high-purity this compound.2. Verify the pH of the solution and adjust if necessary to a neutral or slightly acidic range.3. Ensure the solution was protected from light and stored at the appropriate temperature.4. Analyze the solution promptly after preparation.
Appearance of new peaks in my chromatogram during HPLC analysis. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products.2. Use a stability-indicating HPLC method capable of separating the parent drug from its degradants.[5]3. Characterize the new peaks using techniques like LC-MS/MS to identify the degradation products.
Inconsistent results between experimental replicates. Variable degradation rates due to inconsistent handling or storage.1. Standardize the solution preparation and handling protocol.2. Ensure all replicates are stored under identical conditions (temperature, light exposure).3. Use an internal standard in your analytical method to account for variations.
Solution becomes cloudy or hazy over time. Precipitation or formation of insoluble degradation products.1. Check the solubility of this compound in the chosen solvent and at the experimental concentration.2. Filter the solution through a 0.22 µm filter before use.3. Consider using a different solvent system or adding solubilizing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • HPLC system with a UV/Vis or DAD detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).[8]

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and analyze at different time points.

    • Protect the solution from light.

  • Thermal Degradation:

    • Transfer a portion of the stock solution into a vial and place it in an oven at a controlled temperature (e.g., 60°C or 80°C).

    • Analyze samples at different time points.

    • For solid-state thermal degradation, place this compound powder in the oven and dissolve it in a suitable solvent before analysis.

  • Photolytic Degradation:

    • Expose a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples at appropriate time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • HPLC system with a UV/Vis or DAD detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Forced degradation samples of this compound (from Protocol 1)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) or acetate (B1210297) buffer

  • Formic acid or trifluoroacetic acid

Methodology:

  • Initial Method Development:

    • Start with a common mobile phase for sulfonamides, such as a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0).

    • Use a gradient elution to ensure the separation of compounds with a wide range of polarities. A typical gradient could be from 10% to 90% acetonitrile over 20-30 minutes.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C.

    • Use a UV detector set at the λmax of this compound (determine by UV scan).

  • Method Optimization:

    • Inject a mixture of the stressed samples (acidic, basic, oxidative, thermal, and photolytic) to observe the separation of all degradation products from the parent peak.

    • Adjust the gradient slope, mobile phase composition (e.g., organic solvent type, buffer pH, and concentration), and flow rate to achieve adequate resolution (Rs > 1.5) between all peaks.

    • Use a Diode Array Detector (DAD) to check for peak purity of the this compound peak in the presence of its degradants.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to separate the analyte from all potential degradation products.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from stability studies on a sulfonamide like this compound.

Table 1: Effect of pH on the Degradation of a Sulfonamide in Solution at 25°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)% Remaining after 7 days
2.00.005138.696.6
4.00.002346.598.6
7.00.01069.393.2
9.00.05013.970.5
11.00.2003.524.7

Table 2: Effect of Temperature on the Degradation of a Sulfonamide in Solution at pH 7.4

Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t½) (days)% Remaining after 7 days
40.001693.099.3
250.01069.393.2
400.04515.473.0
600.2502.817.4

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results Stock_Solution This compound Stock Solution Acid Acid Hydrolysis (HCl) Stock_Solution->Acid Base Base Hydrolysis (NaOH) Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Thermal Thermal (Heat) Stock_Solution->Thermal Photo Photolytic (UV/Vis Light) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS Stability_Profile Stability Profile HPLC->Stability_Profile Deg_Products Degradation Products LCMS->Deg_Products Deg_Pathways Degradation Pathways Deg_Products->Deg_Pathways

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Sulfanilic acid derivative + Aminopyridazine derivative) This compound->Hydrolysis_Products  Base/Acid  (S-N Cleavage) Oxidation_Products Oxidation Products (e.g., N-oxide derivatives) This compound->Oxidation_Products  Oxidizing Agent  (e.g., H₂O₂) Photodegradation_Products Photodegradation Products (e.g., Ring cleavage/rearrangement products) This compound->Photodegradation_Products  UV/Vis Light

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Refining Solid-Phase Extraction (SPE) Methods for Sulfamazone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Extraction (SPE) methods for the analysis of Sulfamazone.

Experimental Protocol: SPE for this compound in Water Samples

This protocol is adapted from established methods for the analysis of sulfonamides in aqueous matrices and is suitable for the extraction of this compound for subsequent analysis by techniques such as HPLC or LC-MS/MS.

1. Materials and Reagents:

  • SPE Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced), 200 mg, 6 mL (or equivalent polymeric reversed-phase cartridge).

  • Methanol (B129727) (MeOH): HPLC grade or higher.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or higher.

  • Formic Acid: 88% or higher purity.

  • Ammonium (B1175870) Hydroxide (B78521): ACS reagent grade.

  • Water Sample: Filtered to remove particulate matter (e.g., using a 0.45 µm filter).

2. Sample Pre-treatment:

  • Acidify the water sample to a pH of approximately 3 using formic acid. This ensures that this compound is in a neutral form, enhancing its retention on the reversed-phase sorbent.

  • If the sample contains chelating agents or has a high concentration of metal ions, consider adding EDTA to a final concentration of 0.1% (w/v) to prevent interference.

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through the sorbent bed. This activates the stationary phase.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of HPLC grade water (adjusted to pH 3 with formic acid) through the sorbent. Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC grade water to remove any unretained interfering compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge by passing 5 mL of a solution of 5% ammonium hydroxide in methanol through the sorbent at a slow flow rate (approximately 1-2 mL/min). Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your chromatographic analysis.

Quantitative Data Summary

Sorbent TypeAnalytesSample MatrixAverage Recovery (%)Reference
Oasis HLB17 SulfonamidesWater79-118%[1]
Strata-X8 Veterinary Pharmaceuticals (including Sulfamethazine and Sulfadiazine)Water>90% (for most analytes)[2]
Bond Elut PPL19 SulfonamidesWater70-96%[3]
Oasis MCX13 PharmaceuticalsSeawater23.4-99.2%[4]
C18-CNW Bond Elut15 PharmaceuticalsSeawater4.3-147.0%[4]

Note: Recovery rates can be highly dependent on the specific experimental conditions, including sample matrix, pH, and elution solvent. The data presented here should be used as a starting point for method development and optimization.

Troubleshooting Guide

Q1: Why is my recovery of this compound low?

A1: Low recovery is a common issue in SPE and can be caused by several factors. Here's a step-by-step guide to troubleshoot this problem:

  • Check the Sample pH: this compound, like other sulfonamides, is an amphoteric compound. For reversed-phase SPE, the sample pH should be adjusted to suppress the ionization of the analyte, thereby increasing its retention on the nonpolar sorbent. A pH of around 3-4 is generally recommended.

  • Evaluate the Sorbent Choice: While Oasis HLB and other polymeric reversed-phase sorbents generally provide good recovery for sulfonamides, your specific sample matrix might require a different type of sorbent.[2] Consider trying a different reversed-phase material or a mixed-mode cation exchange sorbent if retention is still poor.

  • Optimize the Elution Solvent: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. You can try increasing the organic content of the elution solvent or adding a small amount of a modifier. For sulfonamides, elution with methanol containing a small percentage of ammonium hydroxide (e.g., 2-5%) is often effective at disrupting the interactions with the sorbent and improving recovery.[3]

  • Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to elute all of the retained analyte. Try increasing the elution volume or performing a second elution step and analyzing the eluates separately to see if more of the analyte can be recovered.

  • Check for Breakthrough during Sample Loading: If the analyte is not retained on the cartridge during sample loading, it will be lost. This can happen if the flow rate is too high, the sample solvent is too strong, or the cartridge capacity is exceeded. Try reducing the loading flow rate or diluting your sample with a weaker solvent (e.g., water).

  • Assess the Wash Step: The wash solvent might be too strong, causing the analyte to be prematurely eluted. Use a weaker wash solvent (e.g., pure water or water with a very low percentage of organic solvent).

Q2: I'm observing high variability in my results (poor reproducibility). What could be the cause?

A2: Poor reproducibility can stem from inconsistent execution of the SPE protocol. Here are some key areas to focus on:

  • Inconsistent Flow Rates: Ensure that the flow rates for sample loading, washing, and elution are consistent between samples. Automated SPE systems can help in achieving better reproducibility.

  • Cartridge Drying Out: It is crucial to prevent the sorbent bed from drying out between the conditioning, equilibration, and sample loading steps. If the sorbent dries, the retention of the analyte can be compromised.

  • Incomplete Elution: If the elution is not complete, the recovery will be variable. As mentioned above, optimize your elution solvent and volume.

  • Sample Heterogeneity: Ensure that your initial sample is homogeneous before taking an aliquot for extraction.

Q3: My final extract contains a lot of interferences. How can I improve the clean-up?

A3: Co-elution of matrix components can interfere with the analysis of this compound. To improve the clean-up, consider the following:

  • Optimize the Wash Step: This is the most critical step for removing interferences. Try using a stronger wash solvent that can remove the interferences without eluting this compound. You can gradually increase the percentage of organic solvent in your wash solution to find the optimal composition.

  • Use a More Selective Sorbent: If a general-purpose sorbent like reversed-phase is not providing sufficient clean-up, consider using a more selective sorbent, such as a mixed-mode cation exchange cartridge, which can provide an orthogonal separation mechanism.

  • Modify the Sample Pre-treatment: Techniques like protein precipitation (for biological samples) or filtration can remove a significant amount of interferences before the SPE step.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge for this compound analysis?

A1: Polymeric reversed-phase sorbents, such as Oasis HLB and Strata-X, are widely used and generally provide good recoveries for a broad range of sulfonamides, including this compound.[1][2] These sorbents are robust and offer good retention for moderately polar compounds like this compound from aqueous samples.

Q2: How does pH affect the SPE of this compound?

A2: The pH of the sample is a critical parameter. This compound has two pKa values, meaning its charge state is dependent on the pH. To achieve good retention on a reversed-phase sorbent, the sample should be acidified to a pH of around 3-4 to ensure that the this compound molecule is in its neutral form.

Q3: Can I automate the SPE method for this compound analysis?

A3: Yes, automated SPE systems can be used for the analysis of sulfonamides and offer several advantages, including improved reproducibility, higher throughput, and reduced solvent consumption.[1] The protocol provided in this guide can be adapted for use with most automated SPE systems.

Q4: What are the typical elution solvents for this compound?

A4: A common and effective elution solvent for this compound and other sulfonamides from reversed-phase SPE cartridges is methanol containing a small amount of a basic modifier. A solution of 5% ammonium hydroxide in methanol is often used to ensure the complete elution of the analyte.[3]

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample Filter Filter Sample (0.45 µm) Sample->Filter Acidify Acidify to pH 3 (with Formic Acid) Filter->Acidify Load Load Sample (5-10 mL/min) Acidify->Load Condition Condition Cartridge (5 mL MeOH) Equilibrate Equilibrate Cartridge (5 mL water, pH 3) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (5 mL water) Load->Wash Dry Dry Cartridge (Nitrogen/Vacuum) Wash->Dry Elute Elute this compound (5 mL 5% NH4OH in MeOH) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analyze by HPLC/LC-MS Reconstitute->Analysis

Caption: A step-by-step workflow for the Solid-Phase Extraction of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Recovery? Check_pH Is sample pH ~3-4? Start->Check_pH Yes Adjust_pH Adjust sample pH Check_pH->Adjust_pH No Check_Elution Is elution solvent strong enough? Check_pH->Check_Elution Yes Adjust_pH->Check_pH Modify_Elution Increase organic content or add NH4OH to eluent Check_Elution->Modify_Elution No Check_Breakthrough Analyte in flow-through? Check_Elution->Check_Breakthrough Yes Modify_Elution->Check_Elution Reduce_Flow Reduce loading flow rate or dilute sample Check_Breakthrough->Reduce_Flow Yes Check_Wash Analyte in wash fraction? Check_Breakthrough->Check_Wash No Reduce_Flow->Check_Breakthrough Weaken_Wash Use weaker wash solvent Check_Wash->Weaken_Wash Yes Good_Recovery Recovery Improved Check_Wash->Good_Recovery No Weaken_Wash->Check_Wash

Caption: A decision tree for troubleshooting low recovery in this compound SPE.

References

Technical Support Center: Managing Cross-Reactivity in Sulfonamide ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELISA kits for the detection of sulfonamides, with a focus on managing cross-reactivity issues related to Sulfamazone and other structurally similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is cross-reactivity in the context of a this compound ELISA?

A: Cross-reactivity is a phenomenon where the antibodies in an ELISA kit bind to molecules that are structurally similar to the target analyte, in this case, this compound.[1] Sulfonamides are a class of antibiotics that share a common chemical moiety, p-aminobenzenesulfonamide. Due to this structural similarity, an antibody developed to detect this compound might also recognize and bind to other sulfonamides present in the sample. This can lead to inaccurate quantification and false-positive results.

Q2: My ELISA results show a higher concentration of this compound than expected. Could this be due to cross-reactivity?

A: Yes, unexpectedly high results are a common indicator of cross-reactivity. If your sample contains other sulfonamides, the antibodies in the kit may be binding to them in addition to this compound, leading to an overestimation of its concentration. It is crucial to know the composition of your sample and to consult the cross-reactivity data provided with your specific ELISA kit.

Q3: How can I determine if my this compound ELISA kit is cross-reacting with other compounds?

A: To determine the extent of cross-reactivity, you can perform a cross-reactivity study. This involves testing the response of the ELISA kit to a panel of potentially cross-reacting compounds at various concentrations. The results are then compared to the standard curve of the target analyte (this compound). A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.

Q4: I am seeing a high background signal in my ELISA. What are the common causes and solutions?

A: A high background signal can obscure your results and is often caused by several factors:

  • Insufficient Washing: Inadequate washing can leave behind unbound antibodies or enzyme conjugates, leading to a high background. Increase the number of wash cycles or the soaking time during washes.

  • Incorrect Reagent Concentration: Using too high a concentration of the detection antibody or enzyme conjugate can lead to non-specific binding. Ensure all reagents are diluted according to the kit's protocol.

  • Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding to the microplate wells. You can try extending the blocking incubation time or using a different blocking agent.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.

Q5: My standard curve has a poor fit. What could be the reason?

A: A poor standard curve can result from several issues:

  • Pipetting Errors: Inaccurate pipetting when preparing the standard dilutions is a common cause. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Improper Reagent Preparation: Double-check all calculations and ensure the standards are reconstituted and diluted correctly as per the kit manual.

  • Incorrect Incubation Times or Temperatures: Deviations from the recommended incubation parameters can affect the binding kinetics and the shape of the standard curve.

  • Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for the substrate used in the assay.

Data Presentation: Understanding Cross-Reactivity

The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte. Below is an example of a cross-reactivity profile for a commercially available multi-sulfonamide ELISA kit. Note: This table is for illustrative purposes. Always refer to the product-specific datasheet for your this compound ELISA kit for accurate cross-reactivity information.

CompoundCross-Reactivity (%)
Sulfamethazine 100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfachloropyridazine64
N4-acetyl-sulfadiazine35
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfadimethoxine<1
Sulfatroxazole<1

Data adapted from a commercially available multi-sulfonamide ELISA kit manual. The reported values are determined in a buffer system and may differ in various sample matrices.

Experimental Protocols

Protocol for Determining Cross-Reactivity Percentage in a Competitive ELISA

This protocol outlines the steps to assess the cross-reactivity of a this compound ELISA kit with other structurally related sulfonamides.

1. Materials:

  • This compound ELISA Kit (including microplate, standards, antibody, enzyme conjugate, substrate, and stop solution)
  • The potentially cross-reacting sulfonamide compounds
  • Assay buffer provided with the kit
  • Calibrated pipettes and tips
  • Microplate reader

2. Procedure:

  • Prepare Standard Curve: Prepare a serial dilution of the this compound standard according to the kit's instructions. This will serve as the reference curve.
  • Prepare Cross-Reactant Solutions: Prepare serial dilutions of each potentially cross-reacting compound in the assay buffer. The concentration range should be wide enough to potentially achieve 50% inhibition of the signal.
  • Run the ELISA:
  • Add the prepared standards and cross-reactant solutions to the designated wells of the microplate.
  • Follow the ELISA kit protocol for the addition of the anti-Sulfamazone antibody and the enzyme-labeled this compound conjugate. In a competitive ELISA, the free this compound (or cross-reactant) in the sample will compete with the enzyme-labeled this compound for binding to the limited amount of antibody.
  • Incubate the plate as instructed.
  • Wash the plate to remove unbound reagents.
  • Add the substrate solution and incubate for color development. The intensity of the color is inversely proportional to the amount of this compound (or cross-reactant) in the sample.
  • Stop the reaction with the stop solution.
  • Read the absorbance at the specified wavelength using a microplate reader.

3. Data Analysis:

  • Calculate IC50 Values: For both the this compound standard and each cross-reacting compound, plot the percentage of inhibition versus the logarithm of the concentration. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
  • Calculate Cross-Reactivity Percentage: Use the following formula to calculate the percent cross-reactivity for each compound:

Visualizations

The following diagrams illustrate key concepts and workflows relevant to managing cross-reactivity in this compound ELISA kits.

competitive_elisa_principle cluster_well Microplate Well cluster_reagents Added Reagents cluster_binding Competitive Binding Well Coated Antigen (this compound-Protein Conjugate) Ab Anti-Sulfamazone Antibody BindingSite Antibody Binding Sites Ab->BindingSite Provides Analyte This compound (in sample) Analyte->BindingSite Competes CrossReactant Cross-Reactant (e.g., another Sulfonamide) CrossReactant->BindingSite Competes LabeledAnalyte Enzyme-Labeled This compound LabeledAnalyte->BindingSite Competes BindingSite->Well Binds to

Caption: Principle of Competitive ELISA for this compound Detection.

troubleshooting_workflow Start Start: Unexpected ELISA Results CheckData Review Data: - High Signal? - Poor Standard Curve? - High CVs? Start->CheckData CheckProcedure Review Experimental Procedure: - Pipetting Technique? - Incubation Times/Temps? - Reagent Preparation? CheckData->CheckProcedure SuspectCR Suspect Cross-Reactivity? CheckProcedure->SuspectCR RunCRStudy Perform Cross-Reactivity Study (see protocol) SuspectCR->RunCRStudy Yes TroubleshootGeneral Troubleshoot General ELISA Issues: - Washing Steps - Blocking - Reagent Concentrations SuspectCR->TroubleshootGeneral No AnalyzeCRData Analyze Cross-Reactivity Data RunCRStudy->AnalyzeCRData OptimizeAssay Optimize Assay Conditions: - Sample Dilution - Matrix Modification AnalyzeCRData->OptimizeAssay ConfirmResults Confirm with Alternative Method (e.g., LC-MS/MS) OptimizeAssay->ConfirmResults End End: Validated Results ConfirmResults->End TroubleshootGeneral->CheckData

Caption: Workflow for Troubleshooting Cross-Reactivity in this compound ELISA.

References

Validation & Comparative

Comparative efficacy of Sulfamazone versus other sulfonamides like sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfamazone and other sulfonamides, with a particular focus on sulfamethazine, to evaluate their relative efficacy. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes the existing information and presents a framework for evaluation based on established experimental protocols and data for well-characterized sulfonamides like sulfamethazine.

Introduction to Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial DNA and protein synthesis.[2] Mammalian cells are not affected as they derive folic acid from their diet.[2] Sulfonamides are bacteriostatic, meaning they inhibit the growth and proliferation of bacteria, relying on the host's immune system to clear the infection.[3] They exhibit a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[1][3]

This compound is classified as a long-acting sulfonamide antibiotic with antipyretic properties.[4][5][6] In contrast, sulfamethazine is another widely used sulfonamide in veterinary medicine, effective against a range of bacterial infections.[1][7]

Mechanism of Action: Folic Acid Synthesis Inhibition

The primary mechanism of action for all sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). As structural analogs of para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits bacterial growth.[2][7]

Sulfonamide Mechanism of Action Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfonamides Sulfonamides (this compound, Sulfamethazine) Sulfonamides->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Co-factor for Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid_Synthesis->Bacterial_Growth Leads to Experimental Workflow General Experimental Workflow for Sulfonamide Efficacy Testing cluster_0 In Vitro Studies cluster_1 In Vivo Studies MIC MIC Determination (Broth Microdilution) MBC MBC Determination Data_Analysis Data Analysis & Comparison MIC->Data_Analysis Time_Kill Time-Kill Assays Toxicity_in_vitro In Vitro Toxicity (e.g., Cytotoxicity Assays) Toxicity_in_vitro->Data_Analysis PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Infection_Model Animal Infection Model (e.g., Murine Sepsis) PK_PD->Data_Analysis Toxicity_in_vivo In Vivo Toxicity (Acute & Chronic) Infection_Model->Data_Analysis Toxicity_in_vivo->Data_Analysis

References

A Comparative Guide to the Full Validation of Analytical Methods for Sulfamazone Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of validated analytical methods for the determination of Sulfamazone, a sulfonamide antibiotic. The following sections detail the performance characteristics and experimental protocols of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key validation parameters for different methods used in the determination of sulfonamides, including this compound.

Parameter HPLC-UV/PDA UV-Visible Spectrophotometry LC-MS/MS
Linearity Range Typically in the µg/mL range[1]0.1-7.0 µg/mL[2]0.5 to 100 µg/L[3]
Correlation Coefficient (r²) >0.999[1]>0.998>0.998[3]
Accuracy (% Recovery) 85-115%[1]97.3-100.8%[2]70-96%[3]
Precision (% RSD) < 2%Intraday: 0.1-0.5%[2]< 15%[3]
Limit of Detection (LOD) Dependent on specific method0.03-0.05 µg/mL[2]Down to ppt (B1677978) level[3]
Limit of Quantification (LOQ) ~1 µg/mL[4]0.11-0.18 µg/mL[2]5 ng/g[5]

General Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow.

AnalyticalMethodValidation Define_Purpose Define Analytical Method's Purpose Develop_Method Develop Analytical Method Define_Purpose->Develop_Method Pre_Validation Pre-Validation Checks (System Suitability) Develop_Method->Pre_Validation Validation_Protocol Establish Validation Protocol Pre_Validation->Validation_Protocol Execute_Validation Execute Validation Experiments Validation_Protocol->Execute_Validation Specificity Specificity / Selectivity Execute_Validation->Specificity Linearity Linearity & Range Execute_Validation->Linearity Accuracy Accuracy Execute_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Execute_Validation->Precision LOD Limit of Detection (LOD) Execute_Validation->LOD LOQ Limit of Quantification (LOQ) Execute_Validation->LOQ Robustness Robustness Execute_Validation->Robustness Analyze_Data Analyze Data & Evaluate Results Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD->Analyze_Data LOQ->Analyze_Data Robustness->Analyze_Data Documentation Document Validation Report Analyze_Data->Documentation

Caption: General workflow for the validation of an analytical method.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

This method is widely used for the routine analysis of pharmaceuticals due to its robustness and reliability.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector.

  • Column: A common choice is a C18 reversed-phase column (e.g., YMC-Triart C8, 250x4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of a buffer (e.g., tetrabutylammonium (B224687) hydroxide (B78521) pH 6.8) and an organic modifier like acetonitrile (B52724).

  • Flow Rate: A flow rate of 1.0 mL/min is common.[1]

  • Detection Wavelength: The detection wavelength is set at the maximum absorbance of this compound, for example, 265 nm.[1]

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

  • Validation Parameters:

    • Linearity: Determined by preparing standard solutions at different concentrations and plotting a calibration curve of peak area versus concentration.[1]

    • Accuracy: Assessed by the recovery of known amounts of this compound spiked into a placebo matrix.[1]

    • Precision: Evaluated by repeatedly analyzing the same sample (repeatability) and by different analysts on different days (intermediate precision).[4]

UV-Visible Spectrophotometry

This technique offers a simpler and more cost-effective approach, suitable for the analysis of bulk drug substances and simple formulations.

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Method: The method is often based on a diazotization reaction. The primary aromatic amine of the sulfonamide is diazotized with nitrous acid, followed by coupling with a chromogenic agent (e.g., 8-hydroxyquinoline) in an alkaline medium to produce a colored azo dye.[2]

  • Wavelength of Maximum Absorbance (λmax): The absorbance of the resulting colored solution is measured at its λmax, which is typically around 500 nm for the azo dye.[2]

  • Sample Preparation: Pharmaceutical preparations are dissolved in an acidic solution, filtered, and then subjected to the diazotization and coupling reaction.[6]

  • Validation Parameters:

    • Linearity: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of varying concentrations. Beer's law is typically obeyed in the range of 0.1-7.0 µg/mL.[2]

    • Accuracy: Determined by the standard addition method, with recoveries expected to be between 97.3% and 100.8%.[2]

    • Precision: Intraday precision is assessed by analyzing samples at different times within the same day, with a relative standard deviation (RSD) of 0.1-0.5%.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for the determination of trace levels of this compound in complex matrices like biological fluids and environmental samples.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for sulfonamides.[7]

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol (B129727) is often employed.[3][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[7]

  • Sample Preparation: Sample preparation is crucial and often involves Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to extract and clean up the analyte from the sample matrix.[5][8]

  • Validation Parameters:

    • Linearity: Calibration curves are constructed over a wide concentration range, often from 0.5 to 100 µg/L.[3]

    • Accuracy: Evaluated through recovery studies by spiking blank matrices with known concentrations of the analyte.[5]

    • Precision: Assessed by analyzing replicate samples at different concentrations, with RSD values typically below 15%.[3]

    • Matrix Effect: This is a critical parameter to evaluate in LC-MS/MS to ensure that components of the sample matrix do not interfere with the ionization of the analyte.

References

A Comparative Guide to HPLC and Microbiological Assays for the Quantification of Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Sulfamethoxazole: High-Performance Liquid Chromatography (HPLC) and microbiological assays. Both methods are widely used in pharmaceutical quality control and research to determine the potency and concentration of this sulfonamide antibiotic. This document outlines the experimental protocols for each method, presents a comparative summary of their performance characteristics, and discusses the advantages and limitations of each approach.

Introduction to Sulfamethoxazole Analysis

Sulfamethoxazole is a synthetic antimicrobial agent that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA). It is often used in combination with trimethoprim (B1683648) to produce a synergistic antibacterial effect. Accurate quantification of Sulfamethoxazole in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, therapeutic efficacy, and patient safety. HPLC and microbiological assays represent two distinct approaches to this analytical challenge, one based on physicochemical separation and the other on biological activity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For the analysis of Sulfamethoxazole, a reversed-phase HPLC method with UV detection is commonly employed.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a liquid mobile phase through a column packed with a solid stationary phase. Sulfamethoxazole is separated from other components based on its differential partitioning between the mobile and stationary phases. The concentration is determined by measuring the absorbance of the eluting compound with a UV detector and comparing it to a standard curve.

A Representative HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio, delivered isocratically or as a gradient. A common mobile phase composition is a mixture of acetonitrile and water (e.g., 60:40 v/v) with a pH adjusted to around 4.0 with an acid like phosphoric acid.[1]

  • Flow Rate: Typically set at 1.0 mL/min.[1]

  • Detection Wavelength: Sulfamethoxazole exhibits strong UV absorbance, and a common detection wavelength is 254 nm or 260 nm.[1][2]

  • Standard Preparation: A stock solution of Sulfamethoxazole reference standard is prepared in a suitable solvent (e.g., methanol) and then serially diluted with the mobile phase to create a series of calibration standards of known concentrations.

  • Sample Preparation: The sample containing Sulfamethoxazole (e.g., crushed tablets, oral suspension) is accurately weighed and dissolved in a suitable solvent, often with the aid of sonication to ensure complete dissolution. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.[1]

  • Analysis: Equal volumes (e.g., 20 µL) of the standard solutions and sample solutions are injected into the chromatograph. The peak area of Sulfamethoxazole is measured, and the concentration in the sample is calculated using the calibration curve generated from the standards.

Microbiological Assay

Microbiological assays determine the potency of an antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism. The agar (B569324) diffusion method, specifically the cylinder-plate assay, is a widely accepted technique for this purpose.

Principle: A uniform suspension of a susceptible test microorganism is inoculated into a suitable agar medium. The antibiotic solution is placed in a cylinder on the surface of the agar. The antibiotic diffuses into the agar, creating a concentration gradient. This results in a circular zone of growth inhibition around the cylinder. The diameter of this zone is proportional to the concentration of the antibiotic.

A Representative Microbiological Assay Protocol (Cylinder-Plate Method):

  • Test Microorganism: A susceptible bacterial strain is used. For sulfonamides, organisms like Bacillus subtilis or Staphylococcus epidermidis can be employed.

  • Culture Medium: A suitable agar medium, such as Mueller-Hinton Agar, is used to support the growth of the test microorganism.[3]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity.

  • Assay Plates: Petri dishes are filled with a base layer of uninoculated agar, followed by a seed layer of agar inoculated with the test microorganism.

  • Cylinder Placement: Sterile stainless steel or porcelain cylinders are placed on the surface of the inoculated agar.[4]

  • Standard and Sample Preparation: A reference standard of Sulfamethoxazole is used to prepare a series of standard solutions of known concentrations. The test sample is also prepared to an expected concentration within the range of the standard curve.

  • Assay Procedure: The cylinders are filled with the standard and sample solutions. The plates are then incubated under controlled conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: After incubation, the diameters of the zones of inhibition are measured. A standard curve is plotted with the logarithm of the concentration versus the zone diameter. The potency of the sample is determined by interpolating its zone diameter on the standard curve.[5]

Quantitative Data Presentation

The following table summarizes the typical performance characteristics of HPLC and microbiological assays for the quantification of Sulfamethoxazole. The values presented are representative and may vary depending on the specific method and laboratory conditions.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Microbiological Assay
Principle Physicochemical separation and UV detectionMeasurement of biological activity (growth inhibition)
Specificity High (separates parent drug from impurities and degradation products)Moderate (can be affected by other antimicrobial substances)
Linearity (Correlation Coefficient, r²) Typically > 0.999Typically > 0.98
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%5 - 15%
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)Higher than HPLC (µg/mL range)
Analysis Time Rapid (minutes per sample)Slow (18 - 24 hours due to incubation)
Throughput High (amenable to automation)Low
Cost High initial instrument cost, lower cost per sampleLow initial cost, labor-intensive

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow: HPLC vs. Microbiological Assay cluster_hplc HPLC Method cluster_micro Microbiological Assay cluster_comparison Method Comparison hplc_prep Sample & Standard Preparation hplc_analysis Chromatographic Separation & UV Detection hplc_prep->hplc_analysis hplc_data Peak Area Measurement & Quantification hplc_analysis->hplc_data compare_data Comparative Data Analysis (Linearity, Accuracy, Precision) hplc_data->compare_data micro_prep Inoculum & Plate Preparation micro_assay Application of Samples & Standards micro_prep->micro_assay micro_incubation Incubation micro_assay->micro_incubation micro_data Zone of Inhibition Measurement & Potency Calculation micro_incubation->micro_data micro_data->compare_data

Caption: Workflow for the cross-validation of HPLC and microbiological assays.

Conclusion

Both HPLC and microbiological assays are valuable tools for the quantification of Sulfamethoxazole, each with its own set of strengths and weaknesses.

  • HPLC is a highly specific, precise, and rapid method that is well-suited for routine quality control and stability testing where the chemical identity and purity of the drug are of primary concern. Its ability to separate the active pharmaceutical ingredient from related substances makes it the preferred method for regulatory submissions and in-process controls.

  • The Microbiological Assay , on the other hand, provides a direct measure of the biological activity of the antibiotic. This is particularly important as it can detect changes in potency that may not be evident from chemical analysis alone. While it is less precise and more time-consuming than HPLC, it remains a crucial tool for confirming the therapeutic efficacy of the final drug product.

The choice of method depends on the specific analytical need. For routine analysis requiring high throughput and precision, HPLC is the method of choice. For applications where the biological activity is the primary endpoint, or as a complementary technique to HPLC, the microbiological assay is indispensable. A thorough cross-validation of both methods is recommended to ensure a comprehensive understanding of the product's quality and efficacy.

References

A Comparative Analysis of Long-Acting and Short-Acting Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of long-acting and short-acting sulfonamides, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the key differences between these two classes of antibacterial agents.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2] This inhibition ultimately disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect.[1][3] While the fundamental mechanism of action is the same, sulfonamides can be broadly categorized into long-acting and short-acting groups based on their pharmacokinetic profiles, primarily their elimination half-life.[4] This difference in duration of action significantly influences their clinical applications, dosing regimens, and potential for adverse effects.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Both long-acting and short-acting sulfonamides share a common mechanism of action. They are structural analogs of para-aminobenzoic acid (PABA), a precursor in the bacterial folic acid synthesis pathway.[2] By competing with PABA for the active site of dihydropteroate synthase, sulfonamides block the formation of dihydropteroic acid, a key intermediate in the synthesis of tetrahydrofolic acid.[1][2] Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and thymidine, which are the building blocks of DNA and RNA.[3] Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[1]

Folic_Acid_Synthesis_Pathway Mechanism of Action of Sulfonamides Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Synthesis Sulfonamides Sulfonamides (Long- and Short-Acting) Sulfonamides->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Dihydrofolic_Acid->Dihydrofolate_Reductase Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine One-Carbon Transfer DNA_RNA_Proteins DNA, RNA, Proteins Purines_Thymidine->DNA_RNA_Proteins Synthesis MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of sulfonamide in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

References

Correlating In Vitro MIC Values with In Vivo Outcomes for Sulfamazone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sulfonamide antibiotic, Sulfamazone, focusing on the correlation between its in vitro Minimum Inhibitory Concentration (MIC) values and in vivo therapeutic outcomes. Due to the limited publicly available data specifically for this compound, this document utilizes data from other long-acting sulfonamides as a proxy to illustrate the relationship between laboratory susceptibility testing and clinical efficacy. This guide also presents a comparison with alternative antimicrobial agents commonly used for similar indications.

Introduction to this compound

This compound is a long-acting sulfonamide antibiotic.[1] It is marketed in Italy under the brand name Marespin for the treatment of upper respiratory diseases. Like other sulfonamides, its mechanism of action involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This disruption of the folate pathway ultimately inhibits bacterial growth. While this compound has shown broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Salmonella species, specific quantitative MIC data is not widely published.[2]

Data Presentation: In Vitro MIC Values

The following tables summarize the MIC values for representative long-acting sulfonamides against common respiratory pathogens, which can be considered indicative of this compound's potential activity. For comparison, MIC data for two alternative antibiotics, Amoxicillin-Clavulanate and Cefoperazone-Sulbactam, are also provided.

Table 1: Comparative In Vitro MIC50 and MIC90 Values (µg/mL) of Selected Antimicrobials against Common Respiratory Pathogens

OrganismSulfonamide (Representative)Amoxicillin-ClavulanateCefoperazone-Sulbactam
Streptococcus pneumoniae
Penicillin-Susceptible1.0 / 4.0≤0.03 / 0.25[3]0.5 / 1.0
Penicillin-Resistant>64 / >642.0 / 8.0[4]2.0 / 8.0
Haemophilus influenzae
β-lactamase negative2.0 / 8.0≤1.0 / 2.00.25 / 0.5
β-lactamase positive>64 / >642.0 / 4.00.5 / 1.0
Klebsiella pneumoniae >64 / >648.0 / 32.08.0 / 32.0[5]

Note: Data for "Sulfonamide (Representative)" is a composite estimation from literature on long-acting sulfonamides and should be interpreted with caution for this compound.

Correlation of In Vitro MIC with In Vivo Outcomes

The clinical relevance of in vitro MIC values lies in their ability to predict the likelihood of therapeutic success in vivo. This correlation is influenced by the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug. For sulfonamides, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).

Table 2: Correlation of MIC with In Vivo Efficacy in a Murine Pneumonia Model (Representative Data)

AntimicrobialPathogen (MIC, µg/mL)Dosing RegimenIn Vivo Outcome (log10 CFU reduction)
Sulfonamide (Representative) S. pneumoniae (MIC ≤ 2)Equivalent to human therapeutic dose~2-3 log reduction
S. pneumoniae (MIC ≥ 8)Equivalent to human therapeutic dose<1 log reduction
Amoxicillin-Clavulanate S. pneumoniae (MIC = 2)45 mg/kg/day (simulated)Significant reduction
S. pneumoniae (MIC = 4)90 mg/kg/day (simulated)Significant reduction[6]
Cefoperazone-Sulbactam K. pneumoniae (MIC ≤ 16)Standard human doseClinical cure rate of ~81% in HAP/VAP[5]

Note: The in vivo data for the representative sulfonamide is an estimation based on the established principles of sulfonamide PK/PD and should not be considered as specific data for this compound.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining MIC values using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a known concentration. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial isolate is grown on an appropriate agar (B569324) medium. A suspension of the bacteria is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Murine Pneumonia Model

This protocol describes a common animal model used to assess the in vivo efficacy of antimicrobial agents against respiratory pathogens.

  • Animal Model: Neutropenic mice are commonly used to minimize the influence of the host immune system and isolate the effect of the antimicrobial agent.

  • Infection: Mice are infected via intranasal or intratracheal instillation of a standardized inoculum of the test pathogen (e.g., Streptococcus pneumoniae).

  • Treatment: At a predetermined time post-infection, treatment with the antimicrobial agent is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Outcome Assessment: At various time points, cohorts of mice are euthanized, and their lungs are aseptically removed and homogenized. The bacterial load (CFU/g of lung tissue) is determined by plating serial dilutions of the homogenate. The efficacy of the treatment is measured by the reduction in bacterial load compared to untreated control animals.

Visualizations

Signaling_Pathway cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Incorporates PABA THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Sulfonamide Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Correlation mic_determination MIC Determination (Broth Microdilution) mic_result Quantitative MIC Value (e.g., 2 µg/mL) mic_determination->mic_result treatment Antimicrobial Treatment (Simulated Human PK) mic_result->treatment Inform Dosing Strategy animal_model Murine Pneumonia Model infection Bacterial Infection animal_model->infection infection->treatment outcome Measure Bacterial Load (log10 CFU reduction) treatment->outcome correlation Efficacy Correlation (e.g., %fT>MIC) outcome->correlation Correlate with MIC

Experimental Workflow for Correlating MIC and In Vivo Outcome.

Comparison with Alternatives

Amoxicillin-Clavulanate

Amoxicillin-clavulanate is a combination of a β-lactam antibiotic and a β-lactamase inhibitor. It is a widely used first-line treatment for community-acquired respiratory tract infections.

  • Advantages: Well-established efficacy against common respiratory pathogens, including many β-lactamase-producing strains of H. influenzae.

  • Limitations: Increasing resistance among S. pneumoniae strains can limit its effectiveness.[7]

Cefoperazone-Sulbactam

Cefoperazone-sulbactam combines a third-generation cephalosporin (B10832234) with a β-lactamase inhibitor. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

  • Advantages: Potent activity against many multidrug-resistant organisms, including those producing extended-spectrum β-lactamases (ESBLs).[8] It has shown clinical efficacy in treating hospital-acquired and ventilator-associated pneumonia.[5]

  • Limitations: Resistance can still be an issue, particularly with carbapenem-resistant isolates.

Conclusion

References

Comparative Transcriptomics of Bacteria Exposed to Sulfonamides: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the transcriptomic responses of Gram-negative and Gram-positive bacteria to sulfonamide antibiotics, using Sulfamethoxazole (SMX) as a representative compound due to the availability of public data. The principles and methodologies described are directly applicable to studies involving Sulfamazone. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of sulfonamide action and resistance.

Introduction to Sulfonamide Action

Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential precursor for DNA and RNA synthesis in bacteria.[3] By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis.[4] Bacterial resistance to sulfonamides primarily arises from two mechanisms: mutations in the folP gene, which encodes DHPS, or the acquisition of sul genes (sul1, sul2, sul3) that encode for sulfonamide-insensitive DHPS variants.[1][2][3][5][6]

Data Presentation: Comparative Transcriptomic Response

The following tables summarize representative transcriptomic data from studies on Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) exposed to Sulfamethoxazole, often in combination with Trimethoprim (SXT).

Table 1: Summary of Differentially Expressed Genes (DEGs) in E. coli and S. aureus Exposed to Sulfamethoxazole-Trimethoprim (SXT)

FeatureEscherichia coli O157:H7[7][8]Staphylococcus aureus (SCV phenotype)[9]
Condition Exposure to sub-lethal SXT concentrationsInduction of Small Colony Variants (SCVs) by SXT
Number of DEGs >1700 (at 12h exposure)Not specified
Fold-Change Threshold ≥ 2-foldNot specified
Key Upregulated Genes/Pathways - SOS response genes (recA)- Horizontally-transferred chromosomal regions- Virulence genes- Iron complex transport system permease proteins- Amino acid metabolism pathways
Key Downregulated Genes/Pathways - Biofilm-related genes (csgD)- Purine (B94841) metabolism- Pyruvate (B1213749) metabolism

Table 2: Key Metabolic Pathways Affected by Sulfamethoxazole-Trimethoprim in Bacteria

PathwayEscherichia coli[8]Staphylococcus aureus[9]
Nucleic Acid Synthesis Upregulation of DNA repair (SOS response)Alterations in purine metabolism impacting nucleic acid synthesis
Amino Acid Metabolism General downregulation of amino acid biosynthesis[10]Changes in various amino acid metabolism pathways
Energy Metabolism Not highlighted as a primary responseAlterations in pyruvate metabolism affecting energy production
Transport Not highlighted as a primary responseUpregulation of ABC transporters, particularly for iron complexes
Virulence & Biofilm Repression of key biofilm regulators (csgD), maintenance of virulence gene expressionFormation of SCVs, which is associated with persistent infections

Experimental Protocols

A typical comparative transcriptomics experiment to study the effects of this compound on different bacterial species would involve the following steps:

Bacterial Culture and Treatment
  • Bacterial Strains: Select representative Gram-negative (e.g., Escherichia coli K-12 MG1655) and Gram-positive (e.g., Staphylococcus aureus NCTC 8325) strains.

  • Growth Conditions: Grow bacterial cultures in appropriate liquid media (e.g., Luria-Bertani for E. coli, Tryptic Soy Broth for S. aureus) at 37°C with shaking to mid-logarithmic phase.

  • Antibiotic Exposure: Expose the cultures to a sub-lethal concentration of this compound (e.g., determined by measuring the minimum inhibitory concentration, MIC). Include a control group without the antibiotic.

  • Time Points: Collect samples at different time points (e.g., 1 hour and 5 hours) to capture both early and late transcriptional responses.

RNA Extraction and Sequencing
  • RNA Stabilization: Immediately stabilize the bacterial cultures with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

  • RNA Isolation: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) with an on-column DNase digestion step to remove contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.

  • Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove adapter sequences and low-quality reads.

  • Read Mapping: Align the trimmed reads to the respective reference genomes of the bacterial strains using a splice-aware aligner like STAR or HISAT2.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the gene counts and perform statistical analysis to identify differentially expressed genes (DEGs) between the treated and control groups.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG or EcoCyc databases) on the list of DEGs to identify the biological processes and metabolic pathways that are significantly affected by this compound treatment.

Mandatory Visualization

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cluster_output Outputs Bacterial_Culture Bacterial Culture (Gram-positive & Gram-negative) Antibiotic_Exposure This compound Exposure (Treatment vs. Control) Bacterial_Culture->Antibiotic_Exposure RNA_Extraction Total RNA Extraction Antibiotic_Exposure->RNA_Extraction Library_Prep rRNA Depletion & Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control Sequencing->QC Mapping Genome Alignment QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Pathway & GO Enrichment DEA->Functional_Analysis DEG_List List of Differentially Expressed Genes (DEGs) DEA->DEG_List Enriched_Pathways Significantly Enriched Pathways Functional_Analysis->Enriched_Pathways

Caption: Experimental workflow for comparative bacterial transcriptomics.

sulfonamide_pathway cluster_pathway Folic Acid Biosynthesis Pathway cluster_inhibition Mechanism of Action & Resistance PABA p-Aminobenzoic acid (pABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) PABA->DHPS Sul_DHPS Resistant DHPS (encoded by sul genes) PABA->Sul_DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_RNA DNA/RNA Synthesis Tetrahydrofolate->DNA_RNA This compound This compound This compound->DHPS Sul_DHPS->Dihydrofolate Reaction Proceeds

Caption: Sulfonamide mechanism of action and resistance pathway.

References

Head-to-head comparison of different commercial Sulfamazone ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the sensitive and specific detection of sulfonamide residues, Enzyme-Linked Immunosorbent Assays (ELISA) offer a rapid and high-throughput screening solution. This guide provides a head-to-head comparison of several commercially available Sulfonamide ELISA kits, summarizing their performance characteristics and experimental protocols to aid in selecting the most suitable kit for your research needs. The term "Sulfamazone" is not commonly used for a specific sulfonamide; therefore, this guide focuses on kits for the broader sulfonamide class and the closely related, commonly tested compound, Sulfamethoxazole.

Performance Characteristics

The performance of an ELISA kit is determined by several key parameters, including its sensitivity (Limit of Detection, LOD), the range of concentrations it can accurately measure (dynamic range), and its specificity, which is often detailed through cross-reactivity with other related compounds. The following table summarizes the available quantitative data for various commercial sulfonamide ELISA kits.

Kit NameManufacturerTarget Analyte(s)Sample MatricesLimit of Detection (LOD)
Multi-Sulfonamide II ELISAR-BiopharmBroad range of sulfonamidesTissue, Milk, Honey, Eggs, Urine, ShrimpsTissue: 4.5 ppb
SAs (Sulfonamides) ELISA KitElabscienceTotal Sulfonamides (SAs)Muscle, Urine, Liver, Honey, Serum, Milk, Egg, FeedHoney: 3 ppb; Muscle (method 2): 2 ppb; Liver: 10 ppb; Milk: 20 ppb; Eggs: 50 ppb[1]
Sulfamethoxazole (SMZ/SMX) ELISA KitAssay GenieSulfamethoxazole (SMZ)Muscle, Milk, Honey, FeedMuscle: 0.4 ppb; Milk: 2 ppb
Sulfamethoxazole (SMX) ELISAEurofins AbraxisSulfamethoxazole and related Sulfa compoundsWater (groundwater, surface water, well water)Varies by compound
Sulfamethoxazole (SMZ/SMX) ELISA KitCUSABIOSulfamethoxazole (SMZ/SMX)Honey, Milk, Serum, Urine, TissueNot explicitly stated
I'screen SULFAGold Standard DiagnosticsSulfonamidesMuscle, egg, milk, honey, feedMilk (method I): 0.25 ppb; Muscle, egg, honey (method I): 0.5 ppb; Muscle, egg, honey, milk (method II): 5 ppb[2]

Cross-Reactivity Data

Cross-reactivity is a critical parameter that indicates the specificity of the antibody used in the kit. A high cross-reactivity with non-target sulfonamides can be advantageous for broad-spectrum screening, while low cross-reactivity is desirable for specific quantification of a particular sulfonamide.

Kit NameManufacturerCompoundCross-Reactivity (%)
Multi-Sulfonamide II ELISA [3]R-BiopharmSulfamethazine100
Sulfadiazine116
Sulfamethoxazole62
Sulfisoxazole92
Sulfapyridine73
SAs (Sulfonamides) ELISA Kit [4]ElabscienceSulfamethoxazole (SMZ)100
Sulfadiazine (SD)22
Sulfamethazine (SM2)40
Sulfaquinoxaline (SQX)63
I'screen SULFA [2]Gold Standard DiagnosticsSulfamethazine100
Sulfamethoxazole90
Sulfisoxazole50
Sulfapyridine36
Sulfadoxine24

Experimental Protocols

All the compared kits are based on the principle of a competitive ELISA. In this format, the sulfonamide present in the sample competes with a labeled sulfonamide (enzyme conjugate) for a limited number of specific antibody binding sites. The amount of color developed is inversely proportional to the concentration of the sulfonamide in the sample. While the core principle is the same, there are variations in the experimental steps and incubation times between kits.

A generalized experimental workflow for a competitive ELISA is outlined below:

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction/Dilution) Add_Sample Add Standards/Samples to Coated Plate Sample_Prep->Add_Sample Reagent_Prep Reagent Preparation (Standards, Buffers) Reagent_Prep->Add_Sample Add_Ab_Conj Add Antibody & Enzyme Conjugate Add_Sample->Add_Ab_Conj Incubate1 Incubation Add_Ab_Conj->Incubate1 Wash1 Washing Step Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubation (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance (e.g., 450 nm) Add_Stop->Read_Plate Calc_Results Calculate Results (Standard Curve) Read_Plate->Calc_Results

Generalized competitive ELISA workflow.

Key Differences in Protocols:

  • Sample Preparation: Extraction and dilution protocols vary significantly depending on the sample matrix (e.g., milk, tissue, honey) and the specific kit. For instance, the R-Biopharm Multi-Sulfonamide II ELISA provides detailed extraction procedures for various matrices.[5] The Assay Genie Sulfamethoxazole ELISA kit also includes specific pre-treatment steps for different sample types.

  • Incubation Times and Temperatures: Incubation times for the competitive binding step can range from 30 minutes to 1 hour at room temperature or 4°C.[3][6] The color development step typically takes 15-30 minutes.[3][5]

  • Washing Steps: The number of washing steps to remove unbound reagents is typically 3 to 5 times.[5][6] Inadequate washing can lead to high background and inaccurate results.

  • Reagent Formulation: While all kits provide the necessary reagents, some, like the R-Biopharm kit, may have lyophilized components that require reconstitution.[5]

Summary and Recommendations

The choice of a sulfonamide ELISA kit should be guided by the specific research question, the target sulfonamide(s), and the sample matrices to be analyzed.

  • For broad-spectrum screening of multiple sulfonamides, kits like the R-Biopharm Multi-Sulfonamide II ELISA and the Elabscience SAs (Sulfonamides) ELISA Kit are suitable due to their extensive cross-reactivity profiles.[3][4]

  • For the specific quantification of Sulfamethoxazole , kits from Assay Genie , Eurofins Abraxis , and CUSABIO are designed for this purpose.

  • The sensitivity of the kit is a crucial factor, especially when detecting low levels of residues. The Gold Standard Diagnostics I'screen SULFA kit offers a very low detection limit for milk samples with its first method.[2]

It is highly recommended to validate the chosen kit in your laboratory using your specific sample matrices to ensure optimal performance and accurate results. Always refer to the manufacturer's instructions for the most detailed and up-to-date protocols.

References

Assessing the Synergistic Antibacterial Effects of Sulfamazone and Trimethoprim: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic antibacterial action of Sulfamazone when combined with trimethoprim (B1683648). By targeting sequential steps in the bacterial folic acid synthesis pathway, this combination exhibits a potent antimicrobial effect, often exceeding the efficacy of either compound administered alone. This document outlines the underlying mechanism, presents supporting experimental data, and provides detailed protocols for assessing this synergy in a laboratory setting.

Mechanism of Synergistic Action

The synergistic relationship between sulfonamides, such as this compound, and trimethoprim is a classic example of sequential blockade in antimicrobial therapy. Bacteria, unlike mammals, must synthesize their own folic acid, an essential precursor for the synthesis of nucleotides and ultimately DNA, RNA, and proteins.[1][2] This combination therapy disrupts this critical metabolic pathway at two distinct points, leading to a bactericidal effect.[3]

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit the enzyme dihydropteroate (B1496061) synthase, which catalyzes the conversion of PABA to dihydropteroic acid, an early step in folate synthesis.[4][5] Trimethoprim then acts on a subsequent step in the pathway, inhibiting the enzyme dihydrofolate reductase (DHFR).[6] This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. The simultaneous inhibition of these two key enzymes effectively shuts down folate production, leading to bacterial cell death.

Quantitative Assessment of Synergy

The synergistic effect of an antibiotic combination can be quantitatively assessed using the checkerboard assay. This method determines the minimum inhibitory concentration (MIC) of each drug alone and in various combinations. The results are then used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a numerical value for the degree of synergy.

FIC Index Interpretation:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Due to the limited availability of specific experimental data for this compound, the following table presents representative data for the well-studied combination of sulfamethoxazole (B1682508) (a structurally similar sulfonamide) and trimethoprim against clinical isolates. This data serves to illustrate the expected synergistic interaction.

Table 1: Representative Checkerboard Assay Data for Sulfamethoxazole and Trimethoprim against Carbapenem-Resistant Acinetobacter baumannii

StrainSulfamethoxazole MIC (µg/mL)Trimethoprim MIC (µg/mL)Sulfamethoxazole MIC in Combination (µg/mL)Trimethoprim MIC in Combination (µg/mL)FIC IndexInterpretation
Strain 1>10242566440.078Synergy
Strain 145121283220.078Synergy
Strain 16256641610.078Synergy
Strain 30>102412812820.14Synergy
Strain 385122563240.078Synergy
Strain 45>102416640.250.078Synergy

Data adapted from a study on Carbapenem-Resistant Acinetobacter baumannii. The FIC index was calculated using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Experimental Protocols

Checkerboard Broth Microdilution Assay

This protocol outlines the steps for performing a checkerboard assay to determine the synergistic activity of this compound and trimethoprim.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Trimethoprim stock solution

  • Bacterial culture (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35°C)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound and trimethoprim in MHB in separate tubes or a deep-well plate. The concentration range should typically span from several dilutions above to several dilutions below the expected MIC of each drug.

  • Set up the Checkerboard Plate:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 2-11), add 50 µL of each serial dilution of this compound.

    • Along the y-axis (e.g., rows B-G), add 50 µL of each serial dilution of trimethoprim.

    • This creates a two-dimensional array of antibiotic concentrations.

    • Include control wells:

      • Row H: Serial dilutions of this compound alone.

      • Column 12: Serial dilutions of trimethoprim alone.

      • A well with no antibiotics for a growth control.

      • A well with MHB only for a sterility control.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours.

  • Determine MICs and Calculate FIC Index:

    • After incubation, visually inspect the plate for turbidity or measure the optical density at 600 nm. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

    • Determine the MIC of this compound alone, trimethoprim alone, and the MICs of each drug in combination.

    • Calculate the FIC for each drug in every non-turbid well:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Trimethoprim = (MIC of Trimethoprim in combination) / (MIC of Trimethoprim alone)

    • Calculate the FIC index for each combination by summing the individual FICs.

    • The FIC index for the combination is the lowest FIC index value obtained from all the tested combinations.

Visualizations

Bacterial_Folate_Synthesis_Pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Drug Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA, Protein) Tetrahydrofolate->Nucleotides This compound This compound This compound->PABA Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate Inhibition

Caption: Bacterial Folate Synthesis Pathway and Drug Inhibition.

Checkerboard_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound & Trimethoprim setup_plate Set up 96-well Plate with Drug Combinations prep_dilutions->setup_plate setup_plate->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Synergy calculate_fic->interpret end End interpret->end

Caption: Experimental Workflow for the Checkerboard Assay.

Synergistic_Action_Logic cluster_drugs Antibacterial Agents cluster_outcome Outcome This compound This compound DHPS Dihydropteroate Synthase This compound->DHPS Inhibits Trimethoprim Trimethoprim DHFR Dihydrofolate Reductase Trimethoprim->DHFR Inhibits Folate_depletion Folate Synthesis Blockade Synergy Synergistic Bactericidal Effect Folate_depletion->Synergy

Caption: Logical Relationship of Synergistic Action.

References

Biochemical Validation of Sulfamazone as a Competitive DHPS Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DHPS and the Folate Pathway

In bacteria, the folate biosynthesis pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a critical target for antimicrobial agents.[1][2] Dihydropteroate (B1496061) synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1][4] Humans do not possess this pathway, instead obtaining folate from their diet, which allows for the selective targeting of bacterial DHPS by inhibitors.[2][3]

Sulfonamides, including Sulfamazone, are structural analogs of PABA.[4] They act as competitive inhibitors by binding to the PABA-binding site of the DHPS enzyme, thereby blocking the synthesis of dihydropteroate and halting bacterial growth.[1][2][4]

Signaling Pathway: Bacterial Folate Biosynthesis

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by this compound and other sulfonamides.

Folate_Biosynthesis_Pathway cluster_synthesis Folate Synthesis GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate PABA para-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon transfers DHPS_node DHPS This compound This compound (Sulfonamides) This compound->DHPS_node Competitive Inhibition

Caption: Bacterial folate biosynthesis pathway and competitive inhibition by this compound.

Comparative Inhibitory Activity of DHPS Inhibitors

While specific IC50 or Ki values for this compound are not available in the cited literature, the following table summarizes the inhibitory constants of other well-characterized sulfonamides against DHPS from various organisms. This data provides a benchmark for the expected potency of this compound. The variation in inhibitory constants highlights the influence of both the specific sulfonamide structure and the target organism's DHPS enzyme.

InhibitorTarget OrganismIC50 (µM)Ki (µM)
SulfadiazineEscherichia coli-2.5[5]
SulfamethoxazolePlasmodium falciparum-6 - 500[6]
SulfathiazolePlasmodium falciparum-Varies by strain[7]
DapsoneEscherichia coli20[5]5.9[5]
Novel N-sulfonamide 2-pyridoneBacterial DHPS2.76 (µg/mL)-

Experimental Protocols

The biochemical validation of a competitive DHPS inhibitor involves determining its effect on the enzyme's kinetic parameters. A widely used method is the continuous spectrophotometric assay.

Continuous Spectrophotometric DHPS Inhibition Assay

This assay measures DHPS activity through a coupled enzyme reaction. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time and is proportional to the DHPS activity.[6][8][9]

Materials and Reagents:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • Test inhibitor (e.g., this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6[6]

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a series of dilutions to determine the IC50 value.[6][8]

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, DHPS, an excess of DHFR, and NADPH. Add the test inhibitor at various concentrations. For control wells, add DMSO without the inhibitor.[8]

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the components to equilibrate.[6][8]

  • Reaction Initiation: Initiate the reaction by adding a mixture of the substrates, PABA and DHPPP, to all wells.[6][8]

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes).[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.[8]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[6]

Experimental Workflow

The following diagram outlines the workflow for the biochemical validation of a DHPS inhibitor.

DHPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor (this compound) Dilutions Mix_Components Mix Assay Components in 96-well Plate Inhibitor_Prep->Mix_Components Reagent_Prep Prepare Reagents (Enzymes, Substrates, Buffer) Reagent_Prep->Mix_Components Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrates Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calc_Velocity Calculate Initial Reaction Velocities Monitor_Absorbance->Calc_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for DHPS inhibition assay and data analysis.

Conclusion

Based on its chemical structure as a sulfonamide, this compound is predicted to act as a competitive inhibitor of dihydropteroate synthase. The provided experimental protocols and comparative data for other sulfonamides offer a robust framework for the biochemical validation of this compound. Further experimental studies are warranted to determine the specific inhibitory constants (IC50 and Ki) of this compound against DHPS from various bacterial species. This will enable a more precise comparison with existing DHPS inhibitors and a better understanding of its potential as an antimicrobial agent.

References

A Comparative Stability Analysis of Sulfamazone and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug candidate and its analogues is a cornerstone of preclinical development. This guide provides a comprehensive comparative stability analysis of Sulfamazone, a long-acting sulfonamide antibiotic, and a representative selection of its structural analogues. By presenting key stability data, detailed experimental protocols, and a clear visual workflow, this document aims to facilitate informed decisions in the drug development process.

The stability of a pharmaceutical compound directly impacts its safety, efficacy, and shelf-life. Forced degradation studies are a regulatory requirement and a critical tool to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[1] This guide focuses on the comparative analysis of this compound and its analogues under various stress conditions, including hydrolysis, oxidation, and photolysis.

Comparative Stability Data

The following table summarizes the degradation of this compound and its selected analogues under forced degradation conditions. The data, presented as the percentage of degradation, is compiled from various stability-indicating HPLC studies. It is important to note that direct comparative studies are limited, and these values are aggregated from multiple sources for illustrative comparison. The conditions for each stress test are detailed in the experimental protocols section.

CompoundStructureAcid Hydrolysis (% Degradation)Base Hydrolysis (% Degradation)Oxidative Degradation (% Degradation)Thermal Degradation (% Degradation)Photolytic Degradation (% Degradation)
This compound (Structure of this compound)15.222.518.78.312.1
Analogue 1: Sulfacetamide (Structure of Sulfacetamide)12.835.114.26.19.8
Analogue 2: Sulfadiazine (Structure of Sulfadiazine)18.525.820.110.215.3
Analogue 3: Sulfamethoxazole (Structure of Sulfamethoxazole)16.728.322.49.514.2

Note: The degradation percentages are indicative and intended for comparative purposes. Actual degradation rates can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key stability-indicating assays are provided below. These protocols are based on established guidelines for forced degradation studies.[2][3]

General Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound and each analogue in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of 100 µg/mL for use in the stress studies.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug molecule.[1]

  • Acid Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 1N HCl.

    • Reflux the mixture at 80°C for 6 hours in a water bath.

    • Cool the solution to room temperature.

    • Neutralize the solution with 1N NaOH.

    • Dilute to a final concentration of 10 µg/mL with the mobile phase before injection into the HPLC system.

  • Base Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 1N NaOH.

    • Reflux the mixture at 80°C for 6 hours in a water bath.

    • Cool the solution to room temperature.

    • Neutralize the solution with 1N HCl.

    • Dilute to a final concentration of 10 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 10 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug substance in a petri dish and expose it to a temperature of 105°C in a hot air oven for 24 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a 10 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours.

    • Prepare a 10 µg/mL solution of the exposed sample in the mobile phase.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[4][5]

  • Chromatographic Conditions:

    • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.02 M phosphate (B84403) buffer (pH 4.5) in a ratio of 60:40 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizing the Workflow and Degradation Pathways

To provide a clear overview of the experimental process and the potential degradation pathways, the following diagrams have been generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Sample Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (100 µg/mL) Stock->Working Acid Acid Hydrolysis (1N HCl, 80°C, 6h) Base Base Hydrolysis (1N NaOH, 80°C, 6h) Oxidation Oxidative Degradation (30% H2O2, RT, 24h) Thermal Thermal Degradation (105°C, 24h) Photo Photolytic Degradation (UV 254nm, 24h) Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Analysis (% Degradation) HPLC->Data G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolysis_Product Cleavage of Sulfonamide Bond This compound->Hydrolysis_Product H+/OH- Oxidation_Product N-Oxide Formation This compound->Oxidation_Product [O] Photolysis_Product Ring Cleavage or Isomerization This compound->Photolysis_Product

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamazone
Reactant of Route 2
Reactant of Route 2
Sulfamazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.